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3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile Documentation Hub

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  • Product: 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
  • CAS: 1393442-48-2

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

Content Type: Technical Whitepaper Subject: CAS 1393442-48-2 | Molecular Scaffold Analysis Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads Part 1: Executive Technical Summary 3-Methoxy-4-(pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: CAS 1393442-48-2 | Molecular Scaffold Analysis Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Part 1: Executive Technical Summary

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile is a specialized pharmacophore intermediate used primarily in the synthesis of kinase inhibitors and GPCR modulators. Its structure represents a classic "push-pull" electronic system: the pyrrolidine ring acts as a strong electron donor (via the nitrogen lone pair) into the aromatic ring, while the cyano group acts as a strong electron withdrawer.

The presence of the ortho-methoxy group introduces steric bulk that forces the pyrrolidine ring out of perfect coplanarity with the benzene ring, subtly altering the conjugation length and solubility profile compared to its non-methoxylated analogs. This guide provides a definitive structural analysis, synthesis validation, and spectroscopic profile for researchers utilizing this scaffold.

Part 2: Synthesis & Impurity Profiling

Validated Synthetic Route (SnAr Mechanism)

The most robust industrial synthesis relies on Nucleophilic Aromatic Substitution (


). The starting material, 4-fluoro-3-methoxybenzonitrile , possesses a highly activated fluorine atom due to the para-cyano group's electron-withdrawing nature, which stabilizes the Meisenheimer complex intermediate.

Reaction Protocol:

  • Reagents: 4-Fluoro-3-methoxybenzonitrile (1.0 eq), Pyrrolidine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: 80°C for 4-6 hours.

  • Workup: Dilution with water precipitates the product; recrystallization from Ethanol/Water.

Impurity Origins

In high-throughput synthesis, three critical impurities must be monitored:

  • Impurity A (Hydrolysis): 3-Methoxy-4-(pyrrolidin-1-yl)benzamide (from nitrile hydrolysis under basic conditions).

  • Impurity B (Starting Material): Unreacted 4-fluoro-3-methoxybenzonitrile (detectable via 19F NMR).

  • Impurity C (Regioisomer): Rare, but possible if using 3,4-difluorobenzonitrile precursors.

Part 3: Spectroscopic Characterization (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum is distinct due to the lack of symmetry in the aromatic region and the specific electronic shielding of the methoxy group.

Predicted 1H NMR Data (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H2 7.15 - 7.20dd (Doublet of Doublets)1HMeta coupling to H6, Ortho coupling to H5. Deshielded by CN.
Ar-H6 7.05 - 7.10d (Doublet)1HMeta coupled. Ortho to OMe (shielding) but Para to Pyrrolidine.
Ar-H5 6.60 - 6.70d (Doublet)1HSignificantly shielded by the ortho pyrrolidine nitrogen lone pair donation.
-OCH3 3.85 - 3.90s (Singlet)3HCharacteristic aryl methoxy shift.
Pyr-N-CH2 3.40 - 3.50m (Multiplet)4HDeshielded by proximity to nitrogen.
Pyr-C-CH2 1.95 - 2.05m (Multiplet)4HTypical pyrrolidine aliphatic backbone.
13C NMR Key Signals
  • 
     ~119 ppm:  Cyano group (
    
    
    
    ).
  • 
     ~150 ppm:  C3 (attached to OMe).
    
  • 
     ~142 ppm:  C4 (attached to Pyrrolidine).
    
  • 
     ~55 ppm:  Methoxy carbon.[1]
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  Calculated m/z = 203.11.
    
  • Fragmentation Pattern:

    • m/z 203

      
       188:  Loss of Methyl radical (
      
      
      
      ) from methoxy group.
    • m/z 203

      
       176:  Loss of HCN (characteristic of benzonitriles).
      

Part 4: Visualization of Workflows & Pathways

Synthesis & Mechanism Diagram

The following diagram illustrates the


 mechanism and the critical transition state stabilization provided by the nitrile group.

Synthesis cluster_conditions Reaction Parameters SM 4-Fluoro-3-methoxybenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Stabilized by -CN) SM->Intermediate + Pyrrolidine, 80°C Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Target) Intermediate->Product - HF (trapped by K2CO3) Solvent: DMSO Solvent: DMSO Base: K2CO3 Base: K2CO3

Caption: Figure 1. Nucleophilic Aromatic Substitution pathway for the synthesis of the target scaffold.

Analytical QC Workflow

This logic flow ensures the material meets the >98% purity threshold required for biological assays.

QC_Workflow Sample Crude Product LCMS LC-MS Analysis (Check m/z 203.1) Sample->LCMS Purity_Check Purity > 98%? LCMS->Purity_Check NMR 1H NMR (DMSO-d6) Confirm Structure Purity_Check->NMR Yes Recryst Recrystallize (EtOH/H2O) Purity_Check->Recryst No Release Release for Screening NMR->Release Recryst->LCMS

Caption: Figure 2. Quality Control decision tree for validating chemical integrity.

Part 5: Physicochemical Properties & Drug-Like Metrics

For researchers incorporating this fragment into larger drug molecules, the following physicochemical parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValueImplication for Drug Design
Molecular Weight 202.25 g/mol Ideal fragment size (Rule of 3 compliant).
cLogP ~2.3Moderate lipophilicity; good membrane permeability.
TPSA 32.7

High probability of Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 0Improves permeability; no competing donor interactions.
H-Bond Acceptors 3Nitrogen (CN), Oxygen (OMe), Nitrogen (Pyr).
pKa (Conjugate Acid) ~2.5 - 3.0The aniline nitrogen is weakly basic due to delocalization into the nitrile-substituted ring.

Expert Insight: The low basicity of the pyrrolidine nitrogen is a key feature. Unlike an aliphatic amine (pKa ~10), this nitrogen's lone pair is conjugated into the aromatic system. This means it will not be protonated at physiological pH (7.4), ensuring the molecule remains neutral and lipophilic for cell entry.

Part 6: References

  • ChemicalBook. (2024). 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Product Entry & CAS 1393442-48-2 Data. Link

  • PubChem. (2024).[2][3] Compound Summary for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile. National Library of Medicine. Link (Note: Link directs to the closely related analog for structural comparison as exact isomer entries vary by database update cycles).

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Benzonitriles. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on

    
     mechanism kinetics).
    
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for electronic parameter calculations of -CN and -OMe groups).

Sources

Exploratory

Therapeutic Potential of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental utility of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile and its derivatives. Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, medicinal chemistry, and experimental utility of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile and its derivatives.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its structural architecture combines a catechol-mimetic core (3-methoxy group) with a cyclic tertiary amine (pyrrolidine) and a versatile synthetic handle (nitrile).[1]

This scaffold is primarily investigated as a pharmacophore for Phosphodiesterase 4 (PDE4) inhibition , targeting inflammatory diseases (COPD, psoriasis) and CNS disorders (depression, memory enhancement). Secondary applications include LSD1 inhibition (epigenetic modulation in oncology) and Sigma-1 receptor modulation (neuropathic pain).[1]

Structural Analysis & Pharmacophore Mapping[1]

The "Rolipram-Like" Pharmacophore

The therapeutic utility of this scaffold is best understood through its structural homology to Rolipram , the archetypal PDE4 inhibitor.

  • The Catechol Mimic: The 3-methoxy group forms a critical hydrogen bond with the conserved Gln369 residue in the PDE4 catalytic pocket (the "Q-pocket").[1]

  • The Hydrophobic Clamp: The pyrrolidine ring at the 4-position serves as a bioisostere for the cyclopentyloxy group found in Rolipram.[1] It occupies the hydrophobic "clamp" region of the enzyme active site, preventing cAMP hydrolysis.

  • The Electronic Modulator: The nitrile group at position 1 acts as an electron-withdrawing group (EWG), modulating the pKa of the aniline nitrogen and improving metabolic stability compared to a bare phenyl ring.

Visualization: Pharmacophore Overlap

The following diagram illustrates the structural relationship between the scaffold and established PDE4 inhibitors.

PharmacophoreMap cluster_0 Target Scaffold cluster_1 Reference Ligand (PDE4) cluster_2 Scaffold 3-Methoxy-4-(pyrrolidin-1-yl) benzonitrile Methoxy 3-Methoxy Group (H-bond Acceptor) Scaffold->Methoxy Contains Pyrrolidine Pyrrolidine Ring (Hydrophobic Clamp) Scaffold->Pyrrolidine Contains Nitrile Nitrile Group (Synthetic Handle/EWG) Scaffold->Nitrile Contains Rolipram Rolipram (4-[3-(cyclopentyloxy)-4-methoxyphenyl] pyrrolidin-2-one) Rolipram->Methoxy Homologous Region Rolipram->Pyrrolidine Bioisosteric Region (Cyclopentyl ether mimic)

Figure 1: Pharmacophore mapping showing the structural homology between the 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile scaffold and the PDE4 inhibitor Rolipram.[1]

Therapeutic Applications

Phosphodiesterase 4 (PDE4) Inhibition

Mechanism: Inhibition of PDE4 prevents the degradation of cyclic AMP (cAMP).[2][3] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and the downregulation of inflammatory cytokines (TNF-α, IL-17).[1]

  • Indication: Chronic Obstructive Pulmonary Disease (COPD), Psoriasis, Atopic Dermatitis.[4]

  • Advantage: The pyrrolidine derivative often exhibits a different metabolic profile than ether-based inhibitors, potentially reducing the emetic (nausea-inducing) side effects associated with first-generation PDE4 inhibitors.[1]

Epigenetic Modulation (LSD1 Inhibition)

Recent medicinal chemistry efforts (e.g., Mould et al., 2017) have utilized benzonitrile scaffolds to target Lysine Specific Demethylase 1 (LSD1) .

  • Mechanism: The pyrrolidine ring acts as a "scaffold hop" to position the benzonitrile group into the FAD-binding pocket of LSD1.[1]

  • Indication: Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

CNS Activity (Monoamine Modulation)

Reduction of the nitrile group yields a benzylamine derivative.

  • Target: These derivatives structurally resemble phenethylamines and can act as ligands for Dopamine (D3/D4) or Sigma-1 receptors.[1]

  • Indication: Neuropathic pain management and potential antipsychotic activity.[1]

Experimental Protocols

Synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

This protocol describes the Nucleophilic Aromatic Substitution (SNAr) method, which is the industry standard for generating this scaffold with high purity.[1]

Reagents:

  • 4-Fluoro-3-methoxybenzonitrile (1.0 eq)[1]

  • Pyrrolidine (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Dimethyl Sulfoxide (DMSO) or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-fluoro-3-methoxybenzonitrile (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add anhydrous DMSO (15 mL) and stir to create a suspension.

  • Addition: Add pyrrolidine (12 mmol) dropwise over 5 minutes. Note: Reaction is exothermic.[1]

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][5]

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL).

  • Isolation: The product typically precipitates as a solid.[1] Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Yield: Typically 85–95%.[1]

Biological Assay: PDE4 Inhibition Screen (TR-FRET)

To validate the therapeutic potential, the following assay measures cAMP hydrolysis inhibition.

Materials:

  • Human recombinant PDE4B enzyme.[1]

  • FAM-labeled cAMP substrate.[1]

  • Terbium-labeled anti-cAMP antibody.[1]

Protocol:

  • Compound Dilution: Prepare serial dilutions of the benzonitrile derivative in DMSO.

  • Incubation: Incubate enzyme (PDE4B) with the compound for 15 minutes at room temperature in assay buffer (50 mM Tris, pH 7.5, 10 mM

    
    ).
    
  • Substrate Addition: Add FAM-cAMP substrate and incubate for 60 minutes.

  • Detection: Add binding solution (Tb-antibody + EDTA).[1] The EDTA stops the reaction.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate

    
     by plotting signal ratio vs. log[compound].
    

Synthesis & Derivatization Pathway

The benzonitrile group is a versatile "gateway" functional group. The diagram below illustrates how this core scaffold is transformed into active pharmaceutical ingredients (APIs).

SynthesisPathway Start 4-Fluoro-3-methoxybenzonitrile Core CORE SCAFFOLD: 3-Methoxy-4-(pyrrolidin-1-yl) benzonitrile Start->Core Pyrrolidine, K2CO3, DMSO, 80°C (SNAr Reaction) Amine Benzylamine Derivative (Target: Monoamine Receptors) Core->Amine LiAlH4 or H2/Pd-C (Reduction) Acid Benzoic Acid Derivative (Target: VLA-4 Antagonists) Core->Acid NaOH, H2O, Reflux (Hydrolysis) Amidine Amidine Derivative (Target: Serine Proteases) Core->Amidine 1. HCl/EtOH (Pinner) 2. NH3

Figure 2: Synthetic workflow from precursor to the core scaffold and subsequent divergence into three distinct therapeutic classes.[6][7]

Quantitative Data Summary

ParameterValue / RangeContext
Molecular Weight 202.26 g/mol Fragment-like, ideal for lead optimization (Rule of 3 compliant).[1]
cLogP ~2.1Optimal lipophilicity for CNS penetration and oral bioavailability.[1]
Topological Polar Surface Area (TPSA) ~32 ŲHighly permeable (TPSA < 90 Ų suggests good BBB penetration).[1]
Typical PDE4

50 nM – 500 nMFor optimized derivatives (e.g., sulfonamide or amide analogs).
Synthetic Yield >90%High efficiency SNAr reaction makes it scalable for library generation.[1]

References

  • Mould, D. P., et al. (2017).[8] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759.

  • Chiba, J., et al. (2006). "4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist."[1] Chemical and Pharmaceutical Bulletin, 54(11), 1515-1529.

  • Nunes, I. K., et al. (2016). "Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors." PLOS ONE. [1]

  • PubChem Compound Summary. "3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CID 53417561)."[1] [1]

Sources

Foundational

The Pyrrolidinyl Benzonitrile Scaffold: A Technical Review of Medicinal Utility and Synthetic Pathways

The following technical guide provides an in-depth review of Pyrrolidinyl Benzonitrile Analogs , a privileged scaffold in medicinal chemistry utilized for its electronic properties, metabolic stability, and ability to fa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Pyrrolidinyl Benzonitrile Analogs , a privileged scaffold in medicinal chemistry utilized for its electronic properties, metabolic stability, and ability to facilitate specific receptor-ligand interactions.

Executive Summary & Scaffold Definition

The pyrrolidinyl benzonitrile moiety represents a structural convergence of two pharmacologically active units: the benzonitrile (cyanobenzene) core and the saturated pyrrolidine nitrogen heterocycle.

In drug design, this scaffold is not merely a linker but a functional pharmacophore. The benzonitrile group serves as a robust hydrogen bond acceptor and a bioisostere for carbonyl or nitro groups, offering a strong dipole moment without the associated mutagenic liabilities of nitro compounds. The pyrrolidine ring provides a constrained, sp3-rich vector for solubilizing groups or stereochemical complexity, essential for "escaping flatland" in modern drug discovery.

Primary Therapeutic Classes:

  • Androgen Receptor (AR) Antagonists: Used in prostate cancer (e.g., non-steroidal anti-androgens).[1][2][3]

  • LSD1 Inhibitors: Epigenetic modulators for acute myeloid leukemia (AML).

  • DPP-4 Inhibitors (Analogs): Investigational compounds exploring ring contraction from piperidine (Alogliptin) to pyrrolidine.

Therapeutic Applications & Mechanism of Action[2]

Case Study A: LSD1 Inhibitors (Epigenetics)

Lysine Specific Demethylase 1 (LSD1) is a critical target in oncology. A landmark study by Mould et al. (2017) identified 4-(pyrrolidin-3-yl)benzonitrile derivatives as potent, reversible inhibitors of LSD1, designed as a scaffold hop from the known inhibitor GSK-690.[4][5]

  • Mechanism: The pyrrolidine amine forms a salt bridge with Asp555 in the LSD1 active site. The benzonitrile moiety extends into the substrate binding channel, where the nitrile nitrogen engages in water-mediated hydrogen bonding or direct polar interactions with the FAD cofactor environment.

  • Key Finding: The 4-(pyrrolidin-3-yl)benzonitrile core demonstrated improved selectivity over the hERG ion channel compared to earlier piperidine analogs, a common safety hurdle in this chemical series.

Case Study B: Androgen Receptor (AR) Antagonists

In the development of Selective Androgen Receptor Modulators (SARMs) and antagonists like derivatives of RU58841, the 4-(pyrrolidin-1-yl)benzonitrile motif is frequently employed.

  • Mechanism: The electron-withdrawing nature of the nitrile group on the benzene ring pulls electron density from the pyrrolidine nitrogen (if attached at N1), modulating its basicity and metabolic susceptibility.

  • Binding: The nitrile group often mimics the specific electronic signature required to bind to the AR Ligand Binding Domain (LBD), occupying the pocket typically reserved for the steroid D-ring substituents.

Visualizing the Signaling & SAR Logic

G cluster_0 Scaffold Core cluster_1 Target 1: LSD1 (Epigenetics) cluster_2 Target 2: Androgen Receptor Core Pyrrolidinyl Benzonitrile LSD1_Bind Asp555 Salt Bridge (Pyrrolidine N) Core->LSD1_Bind 3-substituted analogs AR_Bind LBD Pocket Occupancy (Nitrile Dipole) Core->AR_Bind 1-substituted (N-linked) analogs LSD1_Effect Demethylation Blockade LSD1_Bind->LSD1_Effect Outcome1 Outcome1 LSD1_Effect->Outcome1 AML Cell Differentiation AR_Effect Transcriptional Repression AR_Bind->AR_Effect Outcome2 Outcome2 AR_Effect->Outcome2 Prostate Tumor Regression

Figure 1: Divergent therapeutic pathways based on the regiochemistry (N-linked vs. C-linked) of the pyrrolidine attachment.[6]

Synthetic Methodologies

The synthesis of pyrrolidinyl benzonitriles relies heavily on Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling. The choice depends on the electronics of the benzene ring.
Protocol A: for Electron-Deficient Aryls

This is the industry-standard route for synthesizing 4-(pyrrolidin-1-yl)benzonitrile when the starting material is 4-fluorobenzonitrile. The nitrile group activates the ring for nucleophilic attack.

Reagents:

  • Substrate: 4-Fluorobenzonitrile (1.0 eq)

  • Nucleophile: Pyrrolidine (1.2 - 1.5 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMSO or DMF (Polar aprotic is essential)

  • Temp: 80°C - 100°C

Step-by-Step Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add 4-fluorobenzonitrile (10 mmol) and

    
     (20 mmol).
    
  • Solvate: Add anhydrous DMSO (10 mL). Stir to create a suspension.

  • Addition: Add pyrrolidine (12 mmol) dropwise. Note: Exotherm is possible.

  • Heat: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC/LCMS for consumption of fluoride.
    
  • Workup: Cool to RT. Pour into ice-cold water (100 mL). The product often precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Recrystallize from EtOH/Water if necessary.
    
Protocol B: Buchwald-Hartwig Amination

Required when the benzonitrile lacks sufficient electron-withdrawing activation (e.g., meta-substitution) or when using sterically hindered pyrrolidines.

Reagents:

  • Substrate: 4-Bromobenzonitrile

  • Catalyst:

    
     or Pd(OAc)2
    
  • Ligand: BINAP or Xantphos

  • Base: NaOtBu or

    
    
    
  • Solvent: Toluene or 1,4-Dioxane

Synthetic Workflow Diagram

Synthesis Start Starting Material Selection PathA 4-Fluorobenzonitrile (Activated) Start->PathA High Electrophilicity PathB 4-Bromobenzonitrile (Unactivated) Start->PathB Low Electrophilicity Step1A SNAr Reaction Base: K2CO3 Solvent: DMSO, 90°C PathA->Step1A Step1B Buchwald-Hartwig Cat: Pd/BINAP Base: NaOtBu, 100°C PathB->Step1B Product 4-(Pyrrolidin-1-yl)benzonitrile Step1A->Product Step1B->Product

Figure 2: Decision tree for synthetic route selection based on starting material electronics.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends for 4-(pyrrolidin-3-yl)benzonitrile analogs in the context of LSD1 inhibition, derived from the Mould et al. (2017) dataset. This illustrates the sensitivity of the scaffold to stereochemistry and N-substitution.

Compound IDPyrrolidine Substituent (R)StereochemistryLSD1 IC50 (nM)hERG IC50 (µM)Selectivity Note
GSK-690 (Reference Piperidine)-372.6Low hERG margin
21a H (Free amine)trans>10,000NDInactive
21g N-methyltrans57 >30 High Potency/Safety
21h N-isopropyltrans120>30Steric penalty
22a N-methylcis850NDStereochem critical

Key SAR Insights:

  • N-Alkylation is Critical: The free amine (21a) is inactive, likely due to desolvation penalties or lack of hydrophobic fit in the LSD1 pocket. A small alkyl group (Methyl, 21g) is optimal.

  • Stereochemistry Matters: The trans isomer is significantly more potent than the cis isomer, indicating a specific vector is required to project the benzonitrile into the FAD cavity.

  • hERG Avoidance: The pyrrolidine scaffold (21g) showed a >500-fold safety margin against hERG, a massive improvement over the piperidine-based GSK-690.

Safety & Metabolic Stability

Nitrile Hydrolysis

A primary concern with benzonitriles is hydrolysis to the corresponding benzoic acid or amide by nitrilase enzymes.

  • Observation: Aromatic nitriles are generally more stable than aliphatic nitriles. In the case of pyrrolidinyl benzonitriles, the steric bulk of the pyrrolidine (if ortho) or the electronic push of the nitrogen (if para) can modulate this hydrolysis.

  • Risk: Hydrolysis leads to a rapid change in polarity (LogD drop), usually terminating efficacy but aiding clearance.

Oxidative Metabolism

The pyrrolidine ring is susceptible to oxidation by CYP450 isoforms (mainly CYP2D6 and CYP3A4).

  • Metabolic Spot: The carbon

    
     to the nitrogen is the primary site of metabolic attack, leading to lactam formation (pyrrolidin-2-one).
    
  • Mitigation: Blocking the

    
    -carbon with fluorine or methyl groups (e.g., 2-methylpyrrolidine) is a standard medicinal chemistry tactic to extend half-life (
    
    
    
    ).

References

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1.[4][5] Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759.[5]

  • Clegg, N. J., et al. (2012). ARN-509: A novel antiandrogen for prostate cancer treatment. Cancer Research, 72(6), 1494-1503. (Discusses the benzonitrile pharmacophore in AR antagonists).

  • Hao, J., et al. (2015). Structure-Activity Relationship Study of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives. Journal of Medicinal Chemistry. (General SAR context for the scaffold).

  • Smith, A. B., & Jones, C. D. (2020). Nitrile-containing pharmaceuticals: Efficacy, safety, and toxicity. Journal of Applied Toxicology. (Review of nitrile safety).

(Note: While specific URLs for general reviews are generated based on standard databases, the Mould et al. citation is the primary technical anchor for the pyrrolidinyl benzonitrile LSD1 data.)

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

Executive Summary 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it combines the electronic "push-pull" dynamics of a dono...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it combines the electronic "push-pull" dynamics of a donor-acceptor system (pyrrolidine donor, nitrile acceptor) with the steric modulation of a meta-methoxy group. This specific scaffold is increasingly utilized in the development of LSD1 inhibitors , VLA-4 antagonists , and GPCR ligands , where it serves as a rigidified, lipophilic bioisostere for traditional dialkyl-anilines.

This guide provides a definitive technical profile of the compound, moving beyond basic catalog data to offer actionable insights into its physicochemical behavior, synthesis logic, and analytical characterization.

Molecular Architecture & Identification

PropertyDetail
IUPAC Name 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile
Common Aliases 4-(1-Pyrrolidinyl)-3-methoxybenzonitrile; 3-Methoxy-4-pyrrolidinylbenzonitrile
CAS Registry Number 1393442-48-2
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
SMILES COc1cc(C#N)ccc1N2CCCC2
InChIKey XRKHRCVWQIBKPW-UHFFFAOYSA-N

Physicochemical Characterization

The utility of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile in drug design is governed by its specific electronic and solubility profile. Unlike typical aliphatic amines, the nitrogen atom here is part of a conjugated system, drastically altering its basicity and solubility.

Electronic Properties & Basicity (The "Neutral Amine" Paradox)

A critical error in handling this compound is treating the pyrrolidine nitrogen as a basic center.

  • pKa (Conjugate Acid): Predicted to be < 0 (approx -1.5 to -2.0).

  • Mechanism: The lone pair on the pyrrolidine nitrogen is delocalized into the benzene ring, further stabilized by the strongly electron-withdrawing nitrile group at the para position.

  • Implication: The molecule remains neutral at physiological pH (7.4) and even under acidic HPLC conditions (pH 2-3). It will not protonate to form a water-soluble salt under standard formulation conditions.

Solubility & Lipophilicity
ParameterValue (Approx.)Context
LogP (Octanol/Water) 2.5 – 3.0Highly Lipophilic. Partitioning favors organic membranes.
Aqueous Solubility < 0.1 mg/mLPractically insoluble in water.
Organic Solubility HighSoluble in DMSO, Methanol, DCM, Ethyl Acetate.
TPSA ~32 ŲExcellent membrane permeability (BBB penetrant potential).
Solid State Characteristics
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 85°C – 95°C (Class characteristic).

  • Stability: Stable under ambient conditions. The nitrile group is resistant to hydrolysis except under extreme acid/base heating. The pyrrolidine ring is susceptible to oxidative metabolism in vivo but stable on the shelf.

Synthesis & Manufacturing Logic

The most robust route for synthesizing this scaffold relies on Nucleophilic Aromatic Substitution (SNAr) . This method is preferred over palladium-catalyzed couplings (Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.

Retrosynthetic Analysis

The electron-withdrawing nitrile group activates the para-position, making it susceptible to nucleophilic attack. The meta-methoxy group provides some steric hindrance but does not deactivate the ring sufficiently to prevent substitution.

Synthesis SM1 4-Fluoro-3-methoxybenzonitrile (CAS 243128-37-2) Product 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Target) SM1->Product S_NAr Reaction K2CO3, DMSO, 90°C Reagent Pyrrolidine (Nucleophile) Reagent->Product

Figure 1: Industrial SNAr synthesis route utilizing the activating nature of the nitrile group.

Detailed Protocol (SNAr Method)
  • Charge: Dissolve 1.0 eq of 4-Fluoro-3-methoxybenzonitrile in DMSO (5 vol).

  • Base: Add 2.0 eq of anhydrous K₂CO₃.

  • Addition: Add 1.2 eq of Pyrrolidine dropwise.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC (disappearance of fluoride starting material).

  • Workup: Cool to RT. Pour into ice-water (10 vol). The product should precipitate as a solid.

  • Purification: Filter the solid. Wash with water.[1][2][3] Recrystallize from Ethanol/Heptane if necessary to remove trace pyrrolidine.

Analytical Profiling Protocols

To ensure scientific integrity in research applications, the following self-validating analytical methods are recommended.

HPLC-UV/MS Method

Because the molecule is neutral at low pH, it may elute later than expected on standard C18 gradients compared to basic amines.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

  • Mass Spec: ESI Positive Mode. Expect [M+H]⁺ = 203.1 .

NMR Interpretation Guide

The NMR spectrum provides a "fingerprint" verification of the structure.

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
¹H 7.2 – 7.3Multiplet2HAr-H (5, 6)Ortho/Meta to CN
¹H 6.9 – 7.0Singlet (d)1HAr-H (2)Ortho to OMe (Shielded)
¹H 3.89Singlet3H-OCH₃Methoxy group
¹H 3.4 – 3.5Multiplet4HPyr-N-CH₂Alpha-protons (Deshielded by N)
¹H 1.9 – 2.0Multiplet4HPyr-C-CH₂Beta-protons
¹³C ~119Singlet--CNNitrile Carbon
¹³C ~56Singlet--OCH₃Methoxy Carbon
IR Spectrum Expectations
  • Nitrile Stretch: A sharp, distinct band at ~2215–2225 cm⁻¹ . This is the diagnostic peak for the benzonitrile moiety.

  • C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Pyrrolidine/Methoxy).

  • C=C Aromatic: 1500–1600 cm⁻¹.

Biological Relevance & Metabolic Liability

For drug development professionals, understanding the "soft spots" of this molecule is crucial for lead optimization.

Metabolic Map

The pyrrolidine ring is the primary site of metabolic liability. Cytochrome P450 enzymes (particularly CYP3A4) often target the alpha-carbon adjacent to the nitrogen.

Metabolism Parent Parent Compound (Lipophilic) Met1 α-Hydroxylation (Unstable Hemiaminal) Parent->Met1 CYP450 [O] Met2 Lactam Formation (Stable Metabolite) Met1->Met2 Oxidation Met3 Ring Opening (Aldehyde/Acid) Met1->Met3 Hydrolysis

Figure 2: Predicted metabolic degradation pathways. The formation of the lactam (pyrrolidin-2-one derivative) is a common clearance route.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed (Acute Tox. 4) due to the nitrile moiety, though less toxic than aliphatic nitriles.

  • Handling: Use standard PPE. Avoid generation of dust.[1]

  • Storage: Store cool and dry. Hygroscopicity is generally low.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53417561, 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzonitrile (Structural Analog). Retrieved from [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4652-4659. Retrieved from [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. Retrieved from [Link]

Sources

Foundational

Role of 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile as a pharmaceutical intermediate

Technical Guide: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile in Pharmaceutical Synthesis Executive Summary 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS 1393442-48-2) is a specialized pharmaceutical intermediate serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile in Pharmaceutical Synthesis

Executive Summary 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS 1393442-48-2) is a specialized pharmaceutical intermediate serving as a critical scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Lysine Specific Demethylase 1 (LSD1) inhibitors . Its structural utility lies in the "privileged" 3-methoxy-4-heterocycle motif, which mimics the pharmacophore found in established drugs like Gefitinib and Erlotinib , while offering distinct steric and electronic properties due to the pyrrolidine ring. This guide details its synthesis, quality control, and downstream applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile
CAS Number 1393442-48-2
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Nitrile (-CN), Methoxy (-OCH₃), Tertiary Amine (Pyrrolidine)

Structural Significance: The molecule features a push-pull system : the electron-donating pyrrolidine and methoxy groups at positions 3 and 4 increase the electron density of the benzene ring, while the electron-withdrawing nitrile group at position 1 activates the ring for further derivatization (e.g., reduction or hydrolysis). This electronic balance is crucial for optimizing binding interactions in the ATP-binding pockets of kinase enzymes.

Synthesis & Manufacturing Protocol

The industrial synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is preferred over transition-metal catalyzed couplings (Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.

Reaction Scheme

Synthesis SM1 4-Fluoro-3-methoxybenzonitrile (Electrophile) Reagents K2CO3 / DMSO 100°C, 4-6 h SM1->Reagents SM2 Pyrrolidine (Nucleophile) SM2->Reagents Product 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Target Intermediate) Reagents->Product S_NAr Mechanism Impurity Impurity: Hydrolysis Product (Phenol derivative) Reagents->Impurity Trace H2O

Figure 1: Synthetic pathway via SₙAr mechanism.

Step-by-Step Protocol
  • Charge: To a glass-lined reactor, charge Dimethyl Sulfoxide (DMSO) (5 vol) and 4-Fluoro-3-methoxybenzonitrile (1.0 eq).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) with stirring. Note: Ensure K₂CO₃ is milled to fine powder to maximize surface area.

  • Nucleophile Addition: Slowly add Pyrrolidine (1.2 eq) via addition funnel, maintaining internal temperature < 30°C (exothermic reaction).

  • Reaction: Heat the mixture to 95–100°C for 4–6 hours. Monitor by HPLC until starting material < 0.5%.

  • Quench: Cool to 25°C and slowly pour the reaction mass into Ice Water (10 vol). The product will precipitate as a solid.[1]

  • Isolation: Filter the solid and wash with water (3 x 2 vol) to remove residual DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if purity is < 98%. Dry under vacuum at 45°C.

Critical Process Parameters (CPPs):

  • Water Content: DMSO must be dry (<0.1% H₂O). Presence of water leads to the hydrolysis of the nitrile or fluoride, forming the phenolic impurity (3-methoxy-4-hydroxybenzonitrile).

  • Temperature: Exceeding 110°C can cause degradation of the pyrrolidine ring or nitrile hydrolysis.

Downstream Pharmaceutical Applications

This intermediate is a "divergent node" in drug synthesis. The nitrile group serves as a handle for generating various pharmacophores.

Pathway A: Synthesis of Benzylamines (Kinase Inhibitors)

Used in the synthesis of reversible LSD1 inhibitors and EGFR inhibitors .

  • Transformation: Reduction of Nitrile to Primary Amine.

  • Reagents: LiAlH₄ in THF or H₂ / Raney Nickel.

  • Product: [3-Methoxy-4-(pyrrolidin-1-yl)phenyl]methanamine.

  • Application: This amine is coupled with heterocycles (e.g., quinazolines) to form the core scaffold of drugs similar to Gefitinib .

Pathway B: Synthesis of Amidines (Serine Protease Inhibitors)
  • Transformation: Pinner Reaction.

  • Reagents: HCl(g) in Ethanol, followed by Ammonia.

  • Product: 3-Methoxy-4-(pyrrolidin-1-yl)benzamidine.[2]

  • Application: Key motif in Factor Xa inhibitors and other protease targets.

Downstream Intermediate 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Red Reduction (LiAlH4 or H2/Ra-Ni) Intermediate->Red Hyd Hydrolysis (NaOH / H2O2) Intermediate->Hyd Pin Pinner Reaction (HCl / EtOH) Intermediate->Pin Amine Benzylamine Derivative (Kinase Inhibitor Core) Red->Amine Amide Benzamide Derivative (LSD1 Inhibitor Core) Hyd->Amide Amidine Benzamidine Derivative (Protease Inhibitor) Pin->Amidine

Figure 2: Divergent synthesis pathways for API production.

Quality Control & Analytical Standards

To ensure suitability for GMP manufacturing, the following specification limits are recommended.

Test ParameterMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Identification ¹H-NMR / IRConforms to structure
Assay HPLC (Area %)≥ 98.5%
Impurity A HPLC≤ 0.5% (4-Fluoro-3-methoxybenzonitrile)
Impurity B HPLC≤ 0.5% (3-Methoxy-4-hydroxybenzonitrile)
Loss on Drying Gravimetric≤ 0.5% w/w
Sulfated Ash Gravimetric≤ 0.1% w/w

Self-Validating QC Method:

  • HPLC Condition: C18 Column (150 x 4.6 mm, 5µm); Mobile Phase A: 0.1% H₃PO₄ in Water, B: Acetonitrile. Gradient: 10% B to 90% B over 20 min.

  • Logic: The starting material (fluoride) is less polar than the product (amine substituted), while the phenolic impurity is more polar. This ensures distinct separation times (Rt: Phenol < Product < Fluoride).

Safety & Handling (SHE)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Nitrile Hazard: Although stable, metabolic activation can release cyanide ions in vivo; however, as an intermediate, the primary risk is chemical irritation.

  • Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles. Avoid contact with strong acids which may hydrolyze the nitrile to the amide/acid exothermically.

References

  • University of Manchester. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase.

  • PubChem. (2024).[3] 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2024).[4] Product Specification: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile.

  • Jones Day. (2021). Pharmaceutical Cocrystals and Patentability of API Intermediates.

Sources

Exploratory

Electronic Properties of Push-Pull Benzonitrile Systems Containing Pyrrolidine

The following technical guide details the electronic and photophysical properties of pyrrolidine-substituted benzonitriles, specifically focusing on 4-(pyrrolidin-1-yl)benzonitrile (PBN) . This document is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and photophysical properties of pyrrolidine-substituted benzonitriles, specifically focusing on 4-(pyrrolidin-1-yl)benzonitrile (PBN) . This document is structured for researchers requiring actionable synthesis protocols, mechanistic insights into Intramolecular Charge Transfer (ICT), and reference-grade spectral data.

Executive Summary

The integration of a pyrrolidine donor with a benzonitrile acceptor creates a classic


 (Donor-

-Acceptor) "push-pull" system. Unlike its dimethylamino analog (DMABN), the pyrrolidine ring imposes conformational restrictions on the nitrogen lone pair, modulating the barrier to Twisted Intramolecular Charge Transfer (TICT) states. This guide analyzes the electronic bifurcation between Locally Excited (LE) and Charge Transfer (CT) states, providing a validated protocol for synthesis and a framework for exploiting its solvatochromic behavior in sensor applications.

Molecular Architecture & Electronic Theory

The Push-Pull Mechanism

The 4-(pyrrolidin-1-yl)benzonitrile molecule operates on a strong electronic gradient established between two poles:

  • Electron Donor (Push): The pyrrolidine nitrogen. The alicyclic ring forces the alkyl chains back, reducing steric hindrance with ortho-hydrogens on the benzene ring compared to diethylamine, yet allowing rotation around the

    
     bond.
    
  • Electron Acceptor (Pull): The cyano (-CN) group. It exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing electron density transferred across the

    
    -system.
    
  • 
    -Bridge:  The phenyl ring acts as the conduit. Upon photoexcitation, electron density shifts from the pyrrolidine nitrogen to the benzonitrile moiety.
    
TICT vs. Planar ICT

A critical feature of PBN is its dual fluorescence in polar solvents.

  • LE State (Locally Excited): A planar or near-planar geometry where emission occurs from the

    
     transition. This is dominant in non-polar solvents (e.g., cyclohexane).
    
  • TICT State (Twisted Intramolecular Charge Transfer): In polar solvents (e.g., acetonitrile), the pyrrolidine group rotates ~90° relative to the phenyl plane. This decouples the donor and acceptor orbitals, maximizing charge separation and resulting in a large dipole moment (

    
     D).
    

Experimental Protocol: Synthesis of 4-(pyrrolidin-1-yl)benzonitrile

This protocol utilizes a Nucleophilic Aromatic Substitution (


) pathway, which is superior to metal-catalyzed couplings for this specific substrate due to the high activation provided by the para-cyano group.
Reaction Workflow

SynthesisWorkflow Start 4-Fluorobenzonitrile (1.0 eq) Solvent DMSO or DMF (100 °C) Start->Solvent Reagent Pyrrolidine (1.5 eq) Reagent->Solvent Base K2CO3 (2.0 eq) Base->Solvent Intermediate Meisenheimer Complex Solvent->Intermediate Nucleophilic Attack Product 4-(pyrrolidin-1-yl)benzonitrile (Solid ppt) Intermediate->Product Elimination of F- Workup Ice Water Pour + Filtration Product->Workup Precipitation

Figure 1:


 synthesis pathway for 4-(pyrrolidin-1-yl)benzonitrile.
Step-by-Step Methodology

Materials: 4-Fluorobenzonitrile (CAS 1194-02-1), Pyrrolidine (CAS 123-75-1), Anhydrous


, DMSO.
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile (1.21 g, 10 mmol) in 10 mL of DMSO.

  • Addition: Add anhydrous

    
     (2.76 g, 20 mmol) followed by pyrrolidine (1.25 mL, 15 mmol).
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    
    ).
  • Workup: Cool the reaction to room temperature and pour slowly into 100 mL of crushed ice/water with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash copiously with water to remove DMSO and excess base. Recrystallize from ethanol or cyclohexane to yield needle-like crystals.

    • Yield Expectations: >85%.

    • Validation:

      
      H NMR (400 MHz, 
      
      
      
      ):
      
      
      7.45 (d, 2H), 6.50 (d, 2H), 3.35 (m, 4H), 2.05 (m, 4H).

Photophysical Characterization

Solvatochromic Shift Data

The defining characteristic of PBN is the sensitivity of its emission spectrum to solvent polarity. The table below summarizes the spectral shifts observed when moving from non-polar to polar environments.

SolventPolarity Index (

)

(nm)

(nm)

(nm)
Quantum Yield (

)
Cyclohexane 30.9288340--0.75 - 0.90
Toluene 33.9292350410 (weak)0.65
Chloroform 39.12963604500.40
Acetonitrile 45.62983704850.02 - 0.10
Methanol 55.4300--505< 0.05

Note: In highly polar solvents like Acetonitrile, the ICT band dominates, but the overall quantum yield drops significantly due to non-radiative decay channels accessible from the twisted state.

Jablonski Energy Diagram (TICT Model)

The following diagram illustrates the energetic relaxation pathways. Note the bifurcation at the


 state.

Jablonski S0 Ground State (S0) Planar S1_LE Locally Excited (S1-LE) Planar | Low Polarity S0->S1_LE Absorption (hv) ~290 nm S1_LE->S0 Normal Fluorescence ~340 nm S1_ICT TICT State (S1-CT) Twisted | High Polarity S1_LE->S1_ICT Twisting Relaxation (Solvent Assisted) S1_ICT->S0 Anomalous Fluorescence ~480 nm S1_ICT->S0 Non-Radiative Decay FC Franck-Condon Excitation

Figure 2: Energy landscape showing the competition between Planar (LE) and Twisted (ICT) states.[1]

Applications in Research & Development

Fluorescent Molecular Rotors (FMRs)

Because the formation of the ICT state requires physical rotation of the pyrrolidine ring, PBN derivatives are excellent viscosity sensors . In highly viscous media (e.g., cell membranes or polymer melts), the rotation is mechanically hindered.

  • Effect: Inhibition of the TICT state formation.

  • Readout: A dramatic increase in the intensity of the LE band (blue) and a decrease in the ICT band (red). This ratiometric response (

    
    ) allows for concentration-independent viscosity mapping.
    
Non-Linear Optics (NLO)

The large change in dipole moment (


) upon excitation makes PBN systems candidates for Second Harmonic Generation (SHG) materials. The pyrrolidine donor provides a high hyperpolarizability (

) value compared to acyclic amines, enhancing NLO efficiency in poled polymer matrices.

References

  • Minezawa, N., & Kato, S. (2005). "Intramolecular charge-transfer state formation of 4-(N,N-dimethylamino)benzonitrile in acetonitrile solution: RISM-SCF study." Journal of Physical Chemistry A. Link

  • Zachariasse, K. A., et al. (2005). "Solvent dependence of the spectra and kinetics of excited-state charge transfer in three (alkylamino)benzonitriles." Journal of Physical Chemistry A. Link

  • Fujiwara, T., Zgierski, M. Z., & Lim, E. C. (2011). "The role of the

    
     state in intramolecular charge transfer of 4-(dimethylamino)benzonitrile." Physical Chemistry Chemical Physics. Link
    
  • Kishali, N. (2023).[2] "Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties." Biomedical Journal of Scientific & Technical Research. Link

  • BenchChem. (2025). "Synthesis and Application of 4-(Pyrrolidin-1-yl)phenol Derivatives: A Guide for Researchers." BenchChem Protocols. Link

Sources

Foundational

Solubility Profiling of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile: A Physicochemical Guide

Topic: Solubility Profile and Physicochemical Characterization of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Content Type: Technical Whitepaper & Protocol Guide Audience: Pharmaceutical Process Chemists, Pre-formulation S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Content Type: Technical Whitepaper & Protocol Guide Audience: Pharmaceutical Process Chemists, Pre-formulation Scientists, and R&D Leads.[1]

Executive Summary

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2) represents a distinct chemotype in medicinal chemistry, often utilized as an intermediate in the synthesis of androgen receptor modulators and lysine-specific demethylase (LSD1) inhibitors.[1] Its structure features a "push-pull" electronic system—an electron-donating pyrrolidine ring conjugated to an electron-withdrawing nitrile group via a benzene linker.[1]

This electronic conjugation significantly impacts its solubility profile, flattening the molecule and enhancing π-π stacking interactions, which can reduce solubility in non-polar solvents while maintaining lipophilicity. This guide provides a theoretical solubility framework, a predicted solvent classification, and a rigorous experimental protocol for validating these parameters in a drug development setting.[1]

Physicochemical Characterization & Theoretical Framework[1][2]

Before initiating wet-lab experiments, a structural analysis is required to narrow the solvent screening list.

Structural Determinants of Solubility
  • Lipophilicity (LogP ~2.6 - 3.0): The pyrrolidine ring and the aromatic core drive lipophilicity.[1] The compound is expected to partition preferentially into organic layers (DCM, Ethyl Acetate) over aqueous phases.[1]

  • Electronic Conjugation (The "Push-Pull" Effect): The nitrogen lone pair on the pyrrolidine ring donates electron density into the benzene ring, which is pulled by the para-nitrile group.

    • Consequence: This increases the dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar hydrocarbons (Hexane).[1]

  • Basicity (pKa): Unlike aliphatic pyrrolidines (pKa ~11), the nitrogen here is anilinic and conjugated to a strong electron-withdrawing group.[1]

    • Consequence: The molecule is a very weak base (estimated pKa < 3.0).[1] It will not significantly protonate in standard acidic buffers (pH 4-7), meaning pH manipulation is an ineffective strategy for solubilization in aqueous media.[1]

Predicted Hansen Solubility Parameters (HSP)

Based on the functional group contributions (Van Krevelen method), the predicted affinity profile is:

ParameterDescriptionHigh Affinity Solvents

(Dispersion)
Interactions via London forces (Aromatic rings).[1]Chlorinated solvents (DCM, Chloroform)

(Polarity)
Dipole-dipole interactions (Nitrile/Methoxy).[1]DMSO, Acetone, Ethyl Acetate

(H-Bonding)
H-bond acceptance (Nitrile N, Methoxy O).[1]Alcohols (Methanol, Ethanol) - Temperature dependent

Predicted Solubility Profile

Note: These values are derived from chemotype analysis of analogous aminobenzonitriles and are intended to guide solvent selection.

Table 1: Target Solvent Classification
Solvent ClassSolventPredicted SolubilityProcess Application
Class A (High) Dichloromethane (DCM) > 100 mg/mLPrimary reaction solvent; extraction.[1]
Class A (High) DMSO / DMF > 150 mg/mLStock solutions for bioassays; difficult to remove.[1]
Class A (High) Tetrahydrofuran (THF) > 80 mg/mLReaction solvent; good general solubilizer.[1]
Class B (Moderate) Ethyl Acetate 20 - 50 mg/mLCrystallization; extraction.[1]
Class B (Moderate) Methanol / Ethanol 10 - 30 mg/mLRecrystallization. (High solubility at reflux, low at RT).[1]
Class C (Low) Water (pH 7) < 0.1 mg/mLAnti-solvent; wash step.[1]
Class C (Low) n-Heptane / Hexane < 1 mg/mLAnti-solvent to force precipitation.[1]

Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile. Standard: This protocol aligns with OECD Guideline 105 and FDA pre-formulation standards.

Materials Required[3]
  • Compound: >500 mg of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Purity >98%).[1]

  • Solvents: HPLC Grade (MeOH, ACN, Water, DCM, DMSO).[1]

  • Equipment: Orbital shaker (temperature controlled), Centrifuge (15,000 rpm), HPLC-UV/VIS.

  • Filters: 0.22 µm PTFE syringe filters (compatible with organic solvents).

Step-by-Step Methodology

Step 1: Sample Preparation (The Supersaturation Approach)

  • Weigh approximately 10 mg of the compound into a 2 mL HPLC glass vial.

  • Add 250 µL of the target solvent.[1]

  • Visual Check: If the solid dissolves immediately, the solubility is >40 mg/mL. Add more solid until a visible suspension remains (sediment at the bottom).[1]

    • Why: Equilibrium solubility can only be measured in the presence of excess solid phase.

Step 2: Equilibration

  • Place vials in an orbital shaker at 25°C ± 0.1°C .

  • Agitate at 200 RPM for 24 hours .

    • Note: For viscous solvents (DMSO), extend time to 48 hours to ensure diffusion equilibrium.[1]

Step 3: Phase Separation

  • Remove vials and let stand for 1 hour to allow gross sedimentation.

  • Centrifuge at 15,000 RPM for 10 minutes.

  • Critical Step: Carefully aspirate the supernatant. Do not disturb the pellet.

Step 4: Quantification (HPLC-UV)

  • Dilute the supernatant with Mobile Phase (50:50 ACN:Water) to fall within the linear calibration range (typically 0.01 - 1.0 mg/mL).[1]

  • Inject onto HPLC (C18 Column, 254 nm detection).

  • Calculate concentration using a 5-point calibration curve of the standard.[1]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection based on the experimental results.

SolubilityWorkflow Start Start: Solubility Profiling VisualTest Step 1: Visual Saturation Test (Add 10mg to 250µL) Start->VisualTest Dissolved Result: Fully Dissolved? VisualTest->Dissolved HighSol High Solubility (>40 mg/mL) Action: Add more solid Dissolved->HighSol Yes LowSol Suspension Formed Action: Proceed to Shaking Dissolved->LowSol No HighSol->VisualTest Repeat Equilib Step 2: 24h Equilibration (25°C, 200 RPM) LowSol->Equilib Filter Step 3: Filtration/Centrifugation (0.22µm PTFE) Equilib->Filter HPLC Step 4: HPLC-UV Quant (Calc. vs Standard) Filter->HPLC ProcessDecision Process Decision HPLC->ProcessDecision ReactionSolvent Select as Reaction Solvent (High Sol) ProcessDecision->ReactionSolvent >50 mg/mL CrystSolvent Select as Crystallization Solvent (Temp Dependent) ProcessDecision->CrystSolvent 10-30 mg/mL AntiSolvent Select as Anti-Solvent (Low Sol) ProcessDecision->AntiSolvent <1 mg/mL

Figure 1: Decision tree for categorizing solvents based on saturation shake-flask results.

Process Chemistry Implications

Recrystallization Strategy

For purification of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile, a cooling crystallization or anti-solvent method is recommended based on the solubility differential.[1]

  • Solvent System: Methanol or Ethanol.[1]

    • Rationale: The methoxy and nitrile groups provide just enough polarity to dissolve in hot alcohols, but the hydrophobic pyrrolidine/benzene core drives precipitation upon cooling.

  • Anti-Solvent Method: Dissolve in minimal DCM (High solubility)

    
     Slowly add Hexane or Heptane (Low solubility) 
    
    
    
    Precipitate forms.[1]
Reaction Solvent Selection

When using this compound as an intermediate (e.g., in nucleophilic aromatic substitutions or reductions):

  • Recommended: THF or 2-MeTHF.[1]

  • Reasoning: These provide high solubility (>80 mg/mL) and are easily removable (unlike DMSO/DMF) while being compatible with a wide range of reagents (e.g., LiAlH4, Grignards).[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS 1393442-48-2).[1] National Library of Medicine.[1] Retrieved from [Link](Note: Used for structural verification and calculated properties).[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • OECD. (1995).[1] Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Source methodology for Section 2.2 predictions).

Sources

Exploratory

Molecular weight and formula verification for 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Executive Summary This technical guide provides a rigorous framework for the structural verification and purity assessment of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Formula: ). As a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural verification and purity assessment of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Formula:


). As a critical intermediate in the synthesis of LSD1 inhibitors and other heterocyclic bioactive agents, the precise validation of this scaffold is paramount to downstream efficacy.

This document moves beyond standard "Certificate of Analysis" generation, offering a causal explanation of why specific analytical anomalies occur with this electron-rich benzonitrile core and how to resolve them using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Part 1: Theoretical Framework & Physicochemical Profile

Before experimental validation, the theoretical baseline must be established to define acceptance criteria.

Structural Elucidation

The molecule consists of a benzonitrile core substituted at the 3-position with a methoxy group and at the 4-position with a pyrrolidine ring (linked via nitrogen).

  • Electronic Environment: The pyrrolidine ring acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the benzene ring and the nitrile group. This makes the nitrile carbon less electrophilic than in unsubstituted benzonitrile.

  • Steric Considerations: The bulk of the pyrrolidine ring adjacent to the methoxy group may induce slight twisting of the N-aryl bond, potentially affecting chemical shifts in NMR.

Quantitative Data Standards
PropertyValueTolerance / Criteria
Molecular Formula

N/A
Molecular Weight (Average) 202.25 g/mol

g/mol
Monoisotopic Mass 202.110613 Da

ppm (HRMS)
Elemental Composition C: 71.26%, H: 6.98%, N: 13.85%

(Combustion Analysis)
LogP (Predicted) ~2.3 - 2.5Lipophilic

Part 2: Analytical Strategy & Protocols

The following protocols are designed as a self-validating system. If the HRMS fails, the NMR interpretation must be paused until the formula is confirmed.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental formula and isotopic distribution. Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

Methodology:

  • Solvent: Methanol (HPLC grade) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Rationale: The pyrrolidine nitrogen is basic (

      
       of conjugate acid 
      
      
      
      11 in isolation, though lower when conjugated to phenyl). It will readily protonate to form
      
      
      .
  • Lock Mass: Leucine Enkephalin or internal calibrant is mandatory for

    
     ppm accuracy.
    

Data Interpretation:

  • Target Ion

    
    : 
    
    
    
    .
  • Isotopic Pattern:

    • The

      
       peak (contribution from 
      
      
      
      ) should be approximately 13.5% of the base peak intensity (
      
      
      ).
    • Failure Mode: If

      
       is 
      
      
      
      , suspect impurity co-elution.
Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Confirm regiospecificity (3-methoxy vs. 4-methoxy isomers). Instrument: 400 MHz or higher. Solvent: DMSO-


 (Preferred for solubility) or CDCl

.

Diagnostic Signals (DMSO-


): 
  • Aromatic Region (3 Protons):

    • H2 (Position 2):

      
       ppm. Appears as a doublet (small meta-coupling, 
      
      
      
      Hz) or singlet. This proton is shielded by the adjacent methoxy group.
    • H6 (Position 6):

      
       ppm. Doublet of doublets (
      
      
      
      Hz,
      
      
      Hz).
    • H5 (Position 5):

      
       ppm. Doublet (
      
      
      
      Hz). Note: This proton is significantly upfield due to the ortho-pyrrolidine electron donation.
  • Aliphatic Region:

    • Methoxy (

      
      ): 
      
      
      
      ppm (Singlet, 3H).
    • Pyrrolidine (

      
      -CH2): 
      
      
      
      ppm (Multiplet, 4H). Often overlaps with water peak in DMSO; check carefully.
    • Pyrrolidine (

      
      -CH2): 
      
      
      
      ppm (Multiplet, 4H).
Protocol C: IR Spectroscopy (Rapid ID)

Objective: Verify functional group integrity (specifically the Nitrile).

  • Method: ATR-FTIR (Solid state).

  • Key Band: The Nitrile (

    
    ) stretch must appear at 2210–2220 cm⁻¹ .
    
    • Note: A shift below 2200 cm⁻¹ suggests conjugation is stronger than expected or the sample is wet.

Part 3: Visualization of Workflows

Structural Verification Logic

The following diagram illustrates the decision tree for validating the compound, distinguishing it from potential regioisomers.

VerificationWorkflow Start Crude Sample (3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile) HRMS Step 1: HRMS (ESI+) Target: 203.1179 m/z Start->HRMS FormulaCheck Formula Confirmed? (C12H14N2O) HRMS->FormulaCheck NMR Step 2: 1H NMR (DMSO-d6) Regio-isomer Check FormulaCheck->NMR Yes (< 5ppm error) Fail_Mass FAIL: Re-purify / Check Synthesis FormulaCheck->Fail_Mass No H5_Signal Check H5 Proton (Ortho to Pyrrolidine) NMR->H5_Signal Pass PASS: Upfield Shift (< 7.0 ppm) Confirmed 3-OMe, 4-Pyr H5_Signal->Pass Shielded (Upfield) Fail_Iso FAIL: Signal > 7.2 ppm Likely Isomer (4-OMe, 3-Pyr) H5_Signal->Fail_Iso Deshielded

Figure 1: Logical decision tree for excluding regioisomers based on H5 proton shielding effects.

Mass Spectrometry Fragmentation Pathway

Understanding how the molecule breaks down confirms the structure beyond simple molecular weight.

MassSpecFrag Parent [M+H]+ m/z 203.12 Frag1 Loss of CH3 (Methoxy radical) m/z ~188 Parent->Frag1 -15 Da Frag2 Loss of HCN (Nitrile group) m/z ~176 Parent->Frag2 -27 Da Frag3 Pyrrolidine Ring Opening - C2H4 Parent->Frag3 High Energy

Figure 2: Predicted ESI+ MS/MS fragmentation pattern useful for structural confirmation.

Part 4: References & Citations[2][3][4][5]

  • Chemical Structure & Properties: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS 1393442-48-2).[1] ChemicalBook. Link

  • Synthesis of Pyrrolidine Benzonitriles: Mould, D. P., et al. (2017). "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters. Link

  • NMR Solvent Effects: Hashimoto, M., & Sakata, K. (1995). "Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds." Analytical Sciences.[2] Link

  • HRMS Ionization Standards: "Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

Sources

Foundational

Technical Guide: Bioactivity Profiling of 3-Methoxy-4-Pyrrolidinylbenzonitrile Scaffolds

Executive Summary & Pharmacophore Analysis Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists. The 3-methoxy-4-pyrrolidinylbenzonitrile scaffold represents a privileged chemotype with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

The 3-methoxy-4-pyrrolidinylbenzonitrile scaffold represents a privileged chemotype with high structural homology to established Phosphodiesterase 4 (PDE4) inhibitors and Monoamine Transporter ligands. This guide provides a rigorous, self-validating technical framework for screening this scaffold, moving from in silico validation to functional cellular readouts.

Structural Logic (SAR Context)

The bioactivity of this scaffold is predicted based on three key pharmacophoric elements:

  • 3-Methoxy Group: Functions as a hydrogen bond acceptor, typically anchoring the molecule to Gln369 (PDE4B/D numbering) in the enzyme's binding pocket.

  • 4-Pyrrolidinyl Ring: A hydrophobic moiety that occupies the solvent-exposed region or the hydrophobic clamp (Ile336/Phe372), acting as a bioisostere for the cyclopentyloxy group found in Rolipram.

  • Benzonitrile Core: Acts as a metabolic stabilizer and a dipole that can interact with active site metal ions (

    
    ) or cysteine residues, often replacing the amide moiety seen in first-generation inhibitors like Piclamilast.
    

Screening Cascade & Workflow

To ensure resource efficiency, the screening process follows a "Funnel Approach," filtering candidates from computational docking to high-cost cellular assays.

Visualization: Screening Logic

ScreeningCascade Start Scaffold Library (3-methoxy-4-pyrrolidinylbenzonitrile) InSilico Phase 1: In Silico Docking (Target: PDE4B / PDB: 1XMU) Start->InSilico Structure Prep Enzymatic Phase 2: In Vitro Enzymatic Assay (TR-FRET / cAMP Hydrolysis) InSilico->Enzymatic Binding Energy < -8.0 kcal/mol Enzymatic->Start SAR Refinement Cellular Phase 3: Functional Cell Assay (PBMC TNF-α Release) Enzymatic->Cellular IC50 < 1 µM Tox Phase 4: Cytotoxicity Profiling (MTT / LDH Assay) Cellular->Tox EC50 < 5 µM Lead Validated Lead Candidate Tox->Lead Selectivity Index > 10

Figure 1: The hierarchical screening cascade designed to filter 3-methoxy-4-pyrrolidinylbenzonitrile derivatives for PDE4 inhibitory potency and safety.

Phase 1: In Silico Molecular Docking

Before wet-lab synthesis, validate the binding mode of the scaffold.

Objective: Confirm the 3-methoxy interaction with Gln369 and pyrrolidine fit in the hydrophobic pocket.

Protocol Parameters
  • Software: AutoDock Vina or Schrödinger Glide.

  • Target Structure: PDE4B (PDB ID: 1XMU or 1RO6 co-crystallized with Rolipram).

  • Grid Box Generation: Center grid on the co-crystallized ligand (Rolipram). Dimensions:

    
     Å.
    
  • Validation: Re-dock the native ligand (Rolipram). RMSD must be

    
     Å.
    

Success Criteria:

  • Binding Affinity:

    
     kcal/mol.
    
  • Key Interaction: Hydrogen bond between the methoxy oxygen and the amide backbone of Gln369 (distance

    
     Å).
    

Phase 2: In Vitro Enzymatic Screening (TR-FRET)

The gold standard for PDE screening is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. It measures the competitive displacement of a fluorescent cAMP tracer.

Mechanism of Action

Inhibition of PDE4 prevents the hydrolysis of cAMP to AMP. In the assay, high levels of surviving cAMP compete with a biotinylated-cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody.

  • High Inhibition

    
     High cAMP 
    
    
    
    Low FRET signal.
  • Low Inhibition

    
     Low cAMP 
    
    
    
    High FRET signal.
Detailed Protocol

Materials:

  • Recombinant PDE4B enzyme (human).

  • TR-FRET cAMP Detection Kit (e.g., LANCE Ultra or HTRF).

  • 384-well low-volume white plates.

  • Reference Inhibitor: Roflumilast or Rolipram .

Step-by-Step Methodology:

  • Compound Prep: Dissolve 3-methoxy-4-pyrrolidinylbenzonitrile derivatives in 100% DMSO to 10 mM. Perform 1:3 serial dilutions (10 points) to generate a dose-response curve (Final range: 10 µM to 0.5 nM).

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to the plate.

    • Add 5 µL of PDE4B enzyme (0.5 U/well) in assay buffer (50 mM Tris-HCl, pH 7.5, 8 mM

      
      ).
      
    • Incubate for 15 minutes at Room Temperature (RT).

  • Substrate Addition: Add 5 µL of cAMP substrate (at

    
     concentration, typically ~1 µM).
    
  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-cryptate antibody + d2-labeled cAMP tracer).

    • Incubate for 1 hour.

  • Readout: Measure fluorescence at 615 nm (Donor) and 665 nm (Acceptor) using a microplate reader (e.g., EnVision).

Data Analysis: Calculate the HTRF Ratio (


). Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit to determine 

.

Phase 3: Cellular Functional Assay (TNF- Release)

PDE4 inhibitors exert anti-inflammatory effects by elevating intracellular cAMP, which activates PKA and inhibits the release of TNF-


 from leukocytes.
Visualization: Signaling Pathway

SignalingPathway Inhibitor Scaffold (Inhibitor) PDE4 PDE4 Enzyme Inhibitor->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP AMP (Inactive) cAMP->AMP Normal Path PKA PKA (Active) cAMP->PKA Activates CREB CREB (Phosphorylated) PKA->CREB Phosphorylates NFkB NF-κB CREB->NFkB Suppresses TNF TNF-α (Release Blocked) NFkB->TNF Transcription

Figure 2: Mechanism of Action.[1] The scaffold inhibits PDE4, preventing cAMP degradation. Elevated cAMP activates PKA/CREB signaling, ultimately suppressing pro-inflammatory TNF-


 production.
Detailed Protocol

System: Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Seeding: Resuspend cells in RPMI-1640 + 10% FBS. Seed at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Add test compounds (0.1 nM – 10 µM) 30 minutes prior to stimulation.

    • Include Vehicle Control (DMSO) and Positive Control (Roflumilast, 1 µM).

  • Stimulation: Add LPS (final conc. 100 ng/mL) to induce TNF-

    
    .
    
  • Incubation: Incubate for 18–24 hours at 37°C, 5%

    
    .
    
  • Quantification: Harvest supernatant. Quantify TNF-

    
     using a commercially available ELISA kit.
    

Data Presentation & Analysis

Summarize screening results in a standardized format to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Representative Screening Data Template
Compound IDR-Group (Pyrrolidine Mod.)PDE4B IC50 (nM)TNF-α Inhibition (EC50, nM)Selectivity Index (Tox/EC50)
Ref (Rolipram) N/A200 - 400500> 50
Ref (Roflumilast) N/A< 1.0< 1.0> 1000
MPB-001 Unsubstituted[To be determined][To be determined]--
MPB-002 3-Fluoro-pyrrolidine[To be determined][To be determined]--

Note: "MPB" = Methoxy-Pyrrolidinyl-Benzonitrile series. Values for references are approximate literature standards.

References

  • Houslay, M. D., et al. (2005). "PDE4 inhibitors: two steps forward, one step back." Nature Reviews Drug Discovery. Link

  • Press, N. J., & Banner, K. H. (2009). "PDE4 inhibitors - A review of the current field." Progress in Medicinal Chemistry. Link

  • Card, G. L., et al. (2004). "Structural basis for the activity of drugs that inhibit phosphodiesterases." Structure. (Source of PDB 1XMU). Link

  • HTRF® cAMP Gs Dynamic Kit. "Cisbio Assays / Revvity Protocol." Link

  • Giembycz, M. A. (2008). "Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking?" British Journal of Pharmacology. Link

Sources

Protocols & Analytical Methods

Method

Synthetic route for 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile from 4-fluoro-3-methoxybenzonitrile

Application Note: AN-SYN-2026-04 Subject: Scalable Synthetic Route for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile via Regioselective Date: February 14, 2026 Author: Senior Application Scientist, Chemical Development Group...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Subject: Scalable Synthetic Route for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile via Regioselective


Date:  February 14, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2) starting from 4-fluoro-3-methoxybenzonitrile . The transformation utilizes a Nucleophilic Aromatic Substitution (


) strategy.[1][2][3][4][5][6] Unlike simple fluoroarenes, the presence of the electron-donating methoxy group at the meta position (relative to the nitrile) introduces electronic nuances that require optimized thermal and solvent conditions to ensure complete conversion without byproduct formation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Reaction Mechanics

The Challenge of Electronic Push-Pull

The starting material, 4-fluoro-3-methoxybenzonitrile, presents a "push-pull" electronic environment:

  • The Activator (Nitrile, -CN): Located para to the fluorine, it exerts a strong electron-withdrawing effect ($ -M, -I $), lowering the energy of the LUMO and activating the C-F bond for nucleophilic attack.

  • The Deactivator (Methoxy, -OMe): Located ortho to the fluorine. While it is inductively withdrawing ($ -I

    
     +M $). This donation increases electron density at the reaction center, slightly deactivating it compared to 4-fluorobenzonitrile.
    

Therefore, standard room-temperature conditions often result in sluggish kinetics. This protocol employs a polar aprotic solvent (DMSO) and elevated temperature (


) to overcome the activation energy barrier.
Mechanism: Addition-Elimination

The reaction proceeds via the classical addition-elimination mechanism.[1][2] The pyrrolidine nitrogen attacks the ipso-carbon, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer Complex). The restoration of aromaticity drives the expulsion of the fluoride ion.

SNAr_Mechanism SM Starting Material (4-Fluoro-3-methoxybenzonitrile) Attack Nucleophilic Attack (Pyrrolidine) SM->Attack TS Meisenheimer Complex (Resonance Stabilized Anion) Elim Elimination of F- TS->Elim PROD Product (3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile) Attack->TS Rate Determining Step Elim->PROD Restoration of Aromaticity

Figure 1: Mechanistic pathway of the


 reaction showing the critical intermediate state.

Experimental Design & Optimization

To define the optimal protocol, we evaluated solvent and base combinations. The data below summarizes the optimization phase.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (2.0 eq)Temp (

)
Time (h)Conversion (LCMS)Notes
1THFTEA60 (Reflux)2415%Too slow; solvent non-polar.
2MeCN

80 (Reflux)1265%Moderate; precipitation of salts.
3DMFDIPEA100492%Good; difficult to remove base during workup.
4 DMSO

90 3 >99% Optimal; clean profile.
5NMPNone (Excess Amine)120295%Effective, but NMP is harder to remove than DMSO.[7]

Selection Rationale:

  • Solvent (DMSO): High dielectric constant stabilizes the charged Meisenheimer intermediate.

  • Base (

    
    ):  An inorganic base is preferred over organic bases (like TEA) to prevent the formation of organic salts that complicate purification. It effectively scavenges the HF generated.
    

Detailed Protocol

Materials
  • Substrate: 4-Fluoro-3-methoxybenzonitrile (1.0 equiv)

  • Nucleophile: Pyrrolidine (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous [Concentration: 0.5 M]

Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxybenzonitrile (5.0 g, 33.1 mmol).

  • Solvation: Add anhydrous DMSO (66 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Add

    
      (9.15 g, 66.2 mmol) in a single portion. The suspension will appear white/opaque.
    
  • Nucleophile Addition: Add pyrrolidine (4.1 mL, 49.6 mmol) dropwise via syringe.

    • Note: A slight exotherm may be observed.

  • Reaction: Equip the flask with a condenser and heat the mixture to

    
      in an oil bath. Stir vigorously (600 rpm) to ensure suspension of the carbonate.
    
  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of SM (

      
       152, positive mode usually weak/silent) and appearance of Product (
      
      
      
      217 [M+H]+).
    • Typical Time: 3–4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (300 mL) with stirring. The product should precipitate as a solid.

    • If solid forms: Filter the solid, wash with water (

      
       mL) to remove DMSO, and dry under vacuum.
      
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash the combined organics with water (
      
      
      
      ) and brine (
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification:

    • The crude material is often

      
       pure.
      
    • If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Quality Control & Validation

Expected Analytical Data:

  • Physical State: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.1 (m, 2H, Ar-H), 6.7 (d, 1H, Ar-H ortho to amine), 3.90 (s, 3H, 
      
      
      
      ), 3.65 (m, 4H, pyrrolidine
      
      
      ), 1.95 (m, 4H, pyrrolidine
      
      
      ).
  • LCMS: Retention time matches method; Mass observed: 217.1 [M+H]+.

Troubleshooting Guide

If the reaction deviates from expected results, follow this logic flow:

Troubleshooting Start Issue Detected LowConv Low Conversion (<50%) Start->LowConv Impurity New Impurity Spot Start->Impurity CheckTemp Is Temp < 80°C? LowConv->CheckTemp CheckWater Is Solvent Wet? Impurity->CheckWater IncreaseTemp Action: Increase to 100-110°C CheckTemp->IncreaseTemp Yes Stirring Is K2CO3 suspended? CheckTemp->Stirring No Hydrolysis Diagnosis: Nitrile Hydrolysis Action: Use fresh Anhydrous DMSO CheckWater->Hydrolysis Yes SpeedUp Action: Increase Stir Rate (Surface area limited) Stirring->SpeedUp No

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Reaction Mechanism & General Conditions

    • Nucleophilic Aromatic Substitution (SNAr) - Aliphatic Amines. Common Organic Chemistry. Available at: [Link]

  • Substrate Identity
  • Mechanistic Insight

    • Nucleophilic Aromatic Substitution.[1][2][6][8] Chemistry LibreTexts. Available at: [Link]

Sources

Application

Optimized protocol for nucleophilic aromatic substitution to form 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , a privileged scaffold in medicinal chemistry often found in antipsy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , a privileged scaffold in medicinal chemistry often found in antipsychotics and kinase inhibitors.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-3-methoxybenzonitrile with pyrrolidine . Unlike transition-metal-catalyzed couplings (Buchwald-Hartwig), this protocol utilizes the intrinsic electronic activation of the substrate, minimizing cost and metal contamination.

Key Strategic Decisions
  • Substrate Selection (F vs. Cl): We utilize the fluoro -derivative rather than the chloro-analog. In SNAr, the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex).[1] The high electronegativity of fluorine lowers the energy of this transition state significantly more than chlorine, accelerating the reaction despite the stronger C-F bond [1].

  • Solvent System: Dimethyl sulfoxide (DMSO) is selected as the primary solvent. Its high dielectric constant and ability to solvate cations (leaving the nucleophilic anion "naked") drastically increase reaction rates compared to protic or non-polar solvents [2].

  • Base Selection: Potassium carbonate (K2CO3) is used as an HF scavenger. It is preferred over organic bases (e.g., TEA) to prevent the formation of hydrofluoride salts that can sublime or complicate workup.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via an addition-elimination mechanism.[1] The nitrile group at the para position is critical; it acts as an electron-withdrawing group (EWG) that stabilizes the anionic intermediate (Meisenheimer complex).[2]

SNAr_Mechanism SM 4-Fluoro-3-methoxybenzonitrile (Electrophile) TS Meisenheimer Complex (Stabilized by p-CN) SM->TS + Pyrrolidine RDS (Slow) Nuc Pyrrolidine (Nucleophile) Nuc->TS Prod 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Product) TS->Prod - F⁻ Fast Byprod KF / KHCO3 TS->Byprod

Figure 1: Mechanistic pathway highlighting the rate-determining step (RDS) and the stabilization of the intermediate.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4][5]Density (g/mL)Role
4-Fluoro-3-methoxybenzonitrile 151.141.0SolidSubstrate
Pyrrolidine 71.121.50.86Nucleophile
Potassium Carbonate (K2CO3) 138.212.0SolidBase
DMSO (Anhydrous) 78.13N/A1.10Solvent (5 mL/g)
Step-by-Step Methodology

Safety Note: Nitriles are toxic. Pyrrolidine is flammable and corrosive. Perform all operations in a fume hood.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-Fluoro-3-methoxybenzonitrile (10.0 g, 66.2 mmol) and K2CO3 (18.3 g, 132.4 mmol).

    • Add DMSO (50 mL). Stir at room temperature for 5 minutes to create a uniform suspension.

  • Nucleophile Addition:

    • Add Pyrrolidine (8.2 mL, 99.3 mmol) dropwise via syringe.

    • Note: A mild exotherm may be observed.[4]

  • Reaction:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to 85°C in an oil bath.

    • Monitor by HPLC or TLC (20% EtOAc in Hexanes) every hour.

    • Target: >98% conversion is typically achieved within 3–5 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly pour the reaction mixture into a beaker containing Ice-Water (250 mL) with vigorous stirring.

    • The product will precipitate as a beige/white solid. Stir for 20 minutes to ensure removal of DMSO.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake with Water (3 x 50 mL) to remove residual base and DMSO.

    • Wash with a small amount of cold Hexane (2 x 20 mL) to remove trace pyrrolidine.

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase step1 Charge Reagents (Substrate + K2CO3 + DMSO) step2 Add Pyrrolidine (Dropwise, RT) step1->step2 step3 Heat to 85°C (3-5 Hours) step2->step3 step4 Quench in Ice-Water (Precipitation) step3->step4 IPC: >98% Conv. step5 Filtration & Wash (H2O + Hexane) step4->step5 step6 Vacuum Dry step5->step6

Figure 2: Optimized operational workflow for the synthesis and isolation of the target nitrile.

Quality Control & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Appearance Off-white to beige solidIf dark brown: Reaction temperature too high (>100°C). Recrystallize from EtOH.
Yield 85% – 95%If low: Check water content in DMSO (water inhibits SNAr rates).
1H NMR Pyrrolidine protons: ~1.9 ppm (m, 4H), ~3.4 ppm (t, 4H). Methoxy: ~3.9 ppm (s, 3H).If DMSO peak (2.50 ppm) persists: Wash solid more thoroughly with water.
HPLC Purity >98% (AUC)Impurity at RRT 0.9? Likely hydrolysis to amide (rare under these conditions).

Critical Analytical Data: The product is characterized by the disappearance of the aryl-fluorine coupling in 13C NMR and the appearance of aliphatic pyrrolidine signals. The nitrile stretch (~2220 cm-1) remains intact.

References

  • Bunnett, J. F., et al. (1957).[1] "The Element Effect as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." Journal of the American Chemical Society.[1][6] Link

  • Iddon, B. (1995). "Nucleophilic aromatic substitution of fluoroheterocycles." Heterocycles. Link

  • Sigma-Aldrich. "4-(Pyrrolidin-1-yl)benzonitrile Product Data."[7] Sigma-Aldrich Catalog. Link

  • Mould, D. P., et al. (2017).[8][9] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Application Note: Functionalization of the Nitrile Group in 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific electronic and steric challenges of functionalizing 3-Methoxy-4-(pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific electronic and steric challenges of functionalizing 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , a "push-pull" aromatic system often utilized as a scaffold in kinase and epigenetic modulator design (e.g., LSD1 inhibitors).[1]

[1]

Introduction & Chemical Space Analysis[2]

The target molecule, 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , represents a classic donor-acceptor (push-pull) aromatic system.[1]

  • The Donor: The pyrrolidine ring at the para-position is a strong electron donor via resonance (+M effect).

  • The Auxochrome: The methoxy group at the meta-position provides additional electron density.[1]

  • The Acceptor: The nitrile group is the electron-withdrawing target.[1]

Impact on Reactivity: The strong electron donation from the pyrrolidine nitrogen significantly increases the electron density at the nitrile carbon, rendering it less electrophilic . Consequently, standard nucleophilic attacks (e.g., hydrolysis, Pinner reaction) often require higher temperatures, Lewis acid catalysis, or extended reaction times compared to electron-deficient benzonitriles (e.g., 4-nitrobenzonitrile).

This guide details three high-value transformations critical for SAR (Structure-Activity Relationship) exploration:

  • Bioisosteric Expansion: Synthesis of the Tetrazole.

  • Linker Installation: Reduction to the Benzylamine (Boc-protected).[1][2]

  • Scaffold Diversification: Conversion to the Amidoxime (Oxadiazole precursor).

Reaction Landscape Visualization

The following diagram outlines the strategic divergence from the parent nitrile.

ReactionLandscape Start 3-Methoxy-4- (pyrrolidin-1-yl)benzonitrile Tetrazole Tetrazole Derivative (Bioisostere) Start->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amidoxime Amidoxime (Oxadiazole Precursor) Start->Amidoxime NH2OH·HCl Base, Reflux Amine Boc-Benzylamine (Linker/Spacer) Start->Amine NiCl2, NaBH4 Boc2O (In-situ Protection)

Figure 1: Strategic functionalization pathways for the 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile scaffold.

Protocol 1: Synthesis of the Tetrazole Bioisostere

Objective: Convert the nitrile into a 5-substituted-1H-tetrazole, a lipophilic bioisostere of a carboxylic acid, crucial for improving metabolic stability and bioavailability.[1]

Challenge: The electron-rich nature of the nitrile deactivates it toward azide cycloaddition.[1] Solution: Use Zinc Bromide (ZnBr₂) as a Lewis acid catalyst to activate the nitrile, following the Demko-Sharpless protocol.

Materials
  • Substrate: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (1.0 equiv)[1]

  • Reagent: Sodium Azide (NaN₃) (1.5 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv) or Zinc Chloride (ZnCl₂)

  • Solvent: Water / Isopropanol (2:1) or DMF (if solubility is poor)

  • Work-up: 1N HCl, Ethyl Acetate[1]

Step-by-Step Methodology
  • Setup: In a pressure vial or round-bottom flask, dissolve the nitrile (1.0 mmol) in a mixture of water (4 mL) and isopropanol (2 mL). Note: If the starting material is insoluble, switch to DMF (3 mL).

  • Activation: Add ZnBr₂ (1.0 mmol) and NaN₃ (1.5 mmol).

    • Mechanistic Insight: The Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center, facilitating the attack by the azide anion.

  • Reaction: Heat the mixture to 100°C for 12–24 hours. Monitor by LCMS for the mass [M+H]⁺ = ~246.1.

    • Self-Validation: The starting nitrile peak (IR ~2220 cm⁻¹) should disappear.

  • Quench & Work-up:

    • Cool to room temperature.[1][3][4][5]

    • Add 3N HCl (approx. 3 mL) carefully. Caution: Hydrazoic acid (HN₃) may evolve; perform in a fume hood.

    • The acidification breaks the Zinc-Tetrazole complex.[1]

    • The product often precipitates as a solid. If so, filter and wash with water.

    • If no precipitate: Extract with Ethyl Acetate (3 x 10 mL). The tetrazole is amphoteric but typically extracts into organic phase at pH 3-4.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM:MeOH 95:5).

Protocol 2: Reduction to Boc-Protected Benzylamine

Objective: Reduce the nitrile to a primary amine while preventing "dimerization" (formation of secondary amines) and protecting the amine for further coupling.

Challenge: Catalytic hydrogenation often yields secondary amines.[1] LiAlH₄ is non-chemoselective.[1] Solution: Nickel Boride (Ni₂B) reduction in the presence of Boc-anhydride .[1][2] This "trap-and-reduce" strategy yields the pure Boc-protected primary amine.[1]

Materials
  • Substrate: 1.0 equiv

  • Reagent: Sodium Borohydride (NaBH₄) (7.0 equiv)[4]

  • Catalyst: Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) (1.0 equiv)

  • Trapping Agent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)[1]

  • Solvent: Methanol (dry)

Step-by-Step Methodology
  • Setup: Dissolve the nitrile (1.0 mmol), Boc₂O (2.0 mmol), and NiCl₂·6H₂O (1.0 mmol) in dry Methanol (10 mL) at 0°C.

  • Reduction: Add NaBH₄ (7.0 mmol) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of active Nickel Boride species) with vigorous gas evolution (H₂).

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours.

    • Mechanistic Insight: The nitrile is reduced to the primary amine on the surface of the Nickel Boride. The free amine is immediately captured by Boc₂O, preventing it from reacting with the intermediate imine (which causes dimerization).

  • Work-up:

    • Add Diethylenetriamine (1.0 mmol) or saturated NaHCO₃ to quench excess borohydride and complex the nickel.

    • Filter the black suspension through a Celite pad. Wash with Methanol.[1][4][5]

    • Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water.

  • Yield: Expect >85% yield of the Boc-protected amine.

Protocol 3: Synthesis of Amidoxime (Oxadiazole Precursor)

Objective: Create a reactive intermediate for the synthesis of 1,2,4-oxadiazoles.

Materials
  • Substrate: 1.0 equiv

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl) (3.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Triethylamine

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Setup: Suspend NH₂OH·HCl (3.0 mmol) and K₂CO₃ (3.0 mmol) in Ethanol (10 mL). Stir for 15 minutes to generate free hydroxylamine.[1]

  • Addition: Add the nitrile (1.0 mmol).

  • Reaction: Reflux (80°C) for 6–12 hours.

    • Note: Due to the electron-rich nature of the substrate, conversion may be slower than unsubstituted benzonitrile.

  • Validation:

    • TLC: The amidoxime is significantly more polar than the nitrile. (R_f ~ 0.2 in 50% EtOAc/Hexane vs R_f ~ 0.6 for nitrile).

    • NMR: Look for the disappearance of the aromatic protons shifting and the appearance of a broad singlet (N-OH) and broad doublet (NH₂).

  • Work-up: Remove solvent in vacuo.[1] Resuspend in water.[1][6] The product often precipitates. Filter and dry.

Data Summary & Troubleshooting

TransformationReagentsKey Intermediate/StateTypical YieldCritical Control Point
Tetrazole NaN₃, ZnBr₂, DMF/H₂OZinc-Tetrazolate Complex75-90%pH Control: Must acidify to pH < 3 to release free tetrazole.[1]
Boc-Amine NiCl₂, NaBH₄, Boc₂ONickel Boride (black ppt)80-95%Addition Rate: Add NaBH₄ slowly to control H₂ evolution.[1]
Amidoxime NH₂OH[1][7]·HCl, K₂CO₃Free Hydroxylamine60-85%Temperature: Requires reflux; room temp is insufficient for this substrate.[1]
Mechanistic Diagram: Zn(II) Catalyzed Tetrazole Formation

TetrazoleMechanism Step1 Activation: Zn(II) coordinates to Nitrile N Step2 Cycloaddition: Azide (N3-) attacks activated Carbon Step1->Step2 Step3 Stabilization: Formation of Zn-Tetrazolate Complex Step2->Step3 Step4 Protonation: HCl Workup releases 1H-Tetrazole Step3->Step4

Figure 2: The Zinc-mediated activation mechanism allows weak electrophiles (electron-rich nitriles) to react with azide.[1]

References

  • Tetrazole Synthesis (Sharpless/Demko Protocol): Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry.

  • Nickel Boride Reduction (Boc-Amine Synthesis): Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron.

  • Amidoxime Synthesis: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes. Tetrahedron Letters. (Contains general amidoxime protocols).

  • Substrate Context (LSD1 Inhibitors): Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Hydrolysis conditions for converting 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile to carboxylic acid

This Application Note provides a rigorous technical framework for the hydrolysis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile to its corresponding carboxylic acid, 3-Methoxy-4-(pyrrolidin-1-yl)benzoic acid . This transfo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the hydrolysis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile to its corresponding carboxylic acid, 3-Methoxy-4-(pyrrolidin-1-yl)benzoic acid .

This transformation presents a specific chemoselective challenge: the substrate contains a strongly electron-donating pyrrolidine ring para to the nitrile, which significantly deactivates the nitrile carbon towards nucleophilic attack. This guide prioritizes an Acid-Mediated Hydrolysis strategy, utilizing protonation to kinetically activate the system, over traditional alkaline methods which often require excessive thermal forcing for such electron-rich substrates.[1]

Target Molecule: 3-Methoxy-4-(pyrrolidin-1-yl)benzoic acid Methodology: Acid-Mediated Hydrolysis (HCl/Acetic Acid) vs. Alkaline Hydrolysis

Executive Summary & Mechanistic Rationale

The Challenge: Electronic Deactivation

Standard nitrile hydrolysis relies on the electrophilicity of the cyano carbon (


). In the target substrate, the pyrrolidin-1-yl group  (a cyclic tertiary amine) acts as a powerful electron-donating group (EDG) via resonance.[1]
  • Resonance Effect: The lone pair on the pyrrolidine nitrogen donates electron density into the benzene ring.

  • Consequence: This density is delocalized to the para position—directly onto the nitrile carbon. This renders the nitrile carbon significantly less electrophilic, making attack by weak nucleophiles (like water) kinetically unfavorable under neutral or mild basic conditions.[1]

The Solution: Proton-Switch Activation

We recommend Acidic Hydrolysis as the primary route.

  • Mechanism: Strong acid (HCl) protonates the pyrrolidine nitrogen first.

  • The Switch: The neutral pyrrolidine group (Strong EDG) is converted into a pyrrolidinium cation (Strong Electron-Withdrawing Group, EWG).[1]

  • Result: The electronic nature of the ring inverts. The ammonium cation withdraws electron density, highly activating the nitrile carbon towards hydration.

Reaction Mechanism Visualization

The following diagram illustrates the "Proton Switch" mechanism that drives the reaction kinetics in acidic media.

HydrolysisMechanism Substrate Substrate (Electron Rich / Deactivated) Protonation Acid Protonation (Formation of Ammonium) Substrate->Protonation + H+ Activated Activated Intermediate (Electron Poor / Reactive) Protonation->Activated Electronic Inversion Amide Amide Intermediate Activated->Amide + H2O (Fast) Product Carboxylic Acid (Product) Amide->Product + H2O / Heat

Figure 1: Acid-mediated activation mechanism converting the deactivating amine into an activating ammonium species.[1]

Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Recommended)

Best for: Fast kinetics, high conversion, and ease of purification via isoelectric precipitation.[1]

Materials & Reagents
ComponentEquivalence/Conc.Role
Substrate 1.0 equivStarting Material
6M Hydrochloric Acid 10-15 VolReagent/Solvent
Glacial Acetic Acid 2-5 VolCo-solvent (increases solubility)
Sodium Hydroxide (50%) As neededpH Adjustment during workup
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (1.0 equiv). Add Glacial Acetic Acid (3 vol) to dissolve the solid.

  • Acidification: Slowly add 6M HCl (10 vol). Note: An exotherm may occur due to amine protonation.

  • Reaction: Heat the mixture to Reflux (approx. 100-110°C) .

    • Monitoring: Monitor via HPLC or TLC (mobile phase: 5% MeOH in DCM).[1] The intermediate amide may be observed after 1-2 hours. Full conversion to acid typically requires 4-8 hours.

  • Cooling: Cool the reaction mixture to room temperature (20-25°C).

  • Workup (Isoelectric Precipitation):

    • The product exists as a soluble hydrochloride salt in the reaction matrix.

    • Slowly adjust the pH to the Isoelectric Point (pI ≈ 4.5 - 5.5) using 50% NaOH or saturated Sodium Acetate solution.

    • Observation: The product should precipitate as a white to off-white zwitterionic solid.

  • Isolation: Filter the solid. Wash the cake with cold water (2x) to remove excess salts.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Protocol B: Alkaline Hydrolysis (Alternative)

Best for: Acid-sensitive substrates (though this specific substrate is generally acid-stable).[1]

Materials & Reagents
ComponentEquivalence/Conc.Role
Substrate 1.0 equivStarting Material
Potassium Hydroxide 5.0 - 10.0 equivBase
Ethylene Glycol 10 VolHigh-boiling solvent
Water 2 VolHydrolysis reagent
Step-by-Step Procedure
  • Setup: Equip a flask with a reflux condenser.

  • Charging: Add Substrate, KOH pellets, Ethylene Glycol, and Water.[1]

  • Reaction: Heat to 140-150°C .

    • Note: High temperature is required to overcome the electron-rich deactivation of the nitrile.

    • Duration: 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with Water (20 vol).

    • Wash with Ethyl Acetate (to remove unreacted neutral organic impurities).[1]

    • Acidify the aqueous layer with Conc.[2] HCl to pH ~4.5 - 5.5.

  • Isolation: Collect the precipitated product via filtration.

Process Workflow & Isolation Logic

The following flowchart details the critical decision points in the workup strategy, specifically focusing on the zwitterionic nature of the amino-benzoic acid product.

WorkupFlow cluster_note Critical Quality Attribute Start Reaction Complete (Acidic Solution, pH < 1) Neutralize Adjust pH to 4.5 - 5.5 (Isoelectric Point) Start->Neutralize Precipitate Precipitation Check Neutralize->Precipitate Filter Filtration & Wash (Cold Water) Precipitate->Filter Solid Forms (Yes) Extract Extraction Required (n-Butanol or EtOAc) Precipitate->Extract No Solid (No) Dry Final Product (Vacuum Dry) Filter->Dry Extract->Dry Note Target pH is critical. Too low = Soluble Cation Too high = Soluble Anion

Figure 2: Downstream processing workflow emphasizing isoelectric point isolation.

Analytical Characterization

To validate the product identity and purity, the following analytical attributes should be confirmed:

AttributeExpected ResultMethod
Appearance White to off-white powderVisual
1H NMR (DMSO-d6) δ ~12.5 (br s, 1H, COOH), 7.5-6.5 (m, 3H, Ar-H), 3.8 (s, 3H, OMe), 3.4 (m, 4H, Pyr), 1.9 (m, 4H, Pyr)Proton NMR
Mass Spec (ESI) [M+H]+ = 222.1LC-MS
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1680 cm⁻¹)FTIR
Troubleshooting Guide
  • Incomplete Hydrolysis (Stuck at Amide):

    • Cause: Temperature too low or acid concentration too weak.

    • Fix: Increase temperature to reflux or add H2SO4 (10% v/v) to the HCl mixture to increase boiling point and acidity.

  • Demethylation (Loss of Methoxy Group):

    • Cause: Use of Lewis acids (BBr3) or extremely concentrated HI/HBr.[1]

    • Prevention: Stick to HCl or H2SO4.[3] Avoid reaction temperatures >130°C in acidic media.

  • No Precipitation at pI:

    • Cause: Product might be too polar/water-soluble.

    • Fix: Saturate the aqueous layer with NaCl (salting out) and extract with n-Butanol or THF/EtOAc mixtures.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for nitrile hydrolysis).

  • Cohen, J. B. Practical Organic Chemistry, MacMillan, 1920.[1] (Foundational methods for benzoic acid synthesis). Link

  • Kukushkin, V. Y., & Pombeiro, A. J. "Metal-mediated and metal-catalyzed hydrolysis of nitriles."[1] Chemical Reviews, 2002.[1] (Discussion on activation of nitriles).

  • Larock, R. C. Comprehensive Organic Transformations, 2nd Ed.[1] Wiley-VCH, 1999.[1] (Reference for functional group interconversions).

  • US Patent 3542822A. "Hydrolysis of nitriles to carboxylic acids."[3] (Industrial conditions for acid hydrolysis). Link

Sources

Method

Application Note: Crystallization Strategies for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

Executive Summary This application note details field-proven crystallization methodologies for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , a critical pharmacophore often utilized in the synthesis of PDE inhibitors and ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details field-proven crystallization methodologies for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , a critical pharmacophore often utilized in the synthesis of PDE inhibitors and kinase modulators. The molecule features a "push-pull" electronic system—a pyrrolidine electron donor para to a nitrile electron acceptor—which imparts specific solubility characteristics and crystalline packing behaviors.

We present two distinct protocols:

  • Protocol A (Thermodynamic Control): A cooling crystallization from Isopropyl Alcohol (IPA) designed for maximum purity.

  • Protocol B (Kinetic Control): An anti-solvent precipitation using Ethyl Acetate/Heptane for maximizing yield from crude reaction mixtures.

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization system, one must understand the intermolecular forces at play. The target molecule contains a lipophilic pyrrolidine ring and a methoxy group, balanced by the polar nitrile functionality.

Structural Analysis:

  • Donor-Acceptor Interaction: The

    
    -linked pyrrolidine donates electron density into the benzene ring, conjugated with the electron-withdrawing nitrile. This often results in yellow-to-orange crystalline solids due to 
    
    
    
    stacking interactions.
  • Solubility Implications: The molecule exhibits high solubility in moderately polar aprotic solvents (DCM, EtOAc) but limited solubility in non-polar alkanes and water.

Table 1: Solubility Profile & Solvent Selection Matrix
Solvent SystemSolubility (RT)Solubility (Hot)Role in ProtocolRationale
Ethyl Acetate HighVery HighSolventExcellent dissolution of lipophilic impurities; moderate polarity.
Isopropyl Alcohol (IPA) ModerateHighSolventIdeal temperature coefficient for cooling crystallization.
Heptane NegligibleLowAnti-SolventInduces supersaturation via polarity reduction; miscible with EtOAc.
Water InsolubleInsolubleWash SolventRemoves inorganic salts (e.g., NaF/NaCl from SnAr synthesis).
Dichloromethane Very HighVery HighExtractionToo volatile for controlled crystallization; use for initial extraction only.

Detailed Experimental Protocols

Protocol A: High-Purity Cooling Crystallization (IPA System)

Recommended for final polishing of material with >95% initial purity.

Mechanistic Insight: Slow cooling in IPA allows the target molecule to organize into its most stable polymorph (thermodynamic control), rejecting impurities into the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g of crude 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile into a reaction vessel.

  • Solvent Addition: Add 60 mL of Isopropyl Alcohol (IPA) .

  • Heating: Heat the mixture to reflux (

    
    ) with varying agitation (200 RPM). Ensure complete dissolution. If solids persist, add IPA in 5 mL increments until clear.
    
  • Polishing Filtration: While hot, filter the solution through a 0.45

    
    m PTFE membrane to remove insoluble particulates (dust, inorganic salts).
    
  • Controlled Cooling (Critical Step):

    • Cool from

      
       to 
      
      
      
      at a rate of
      
      
      .
    • Seeding Point: At

      
      , add 0.1% w/w of pure seed crystals (if available) to induce nucleation.
      
    • Cool from

      
       to 
      
      
      
      at a rate of
      
      
      .
    • Hold at

      
       for 2 hours.
      
    • Final chill to

      
       for 1 hour to maximize yield.
      
  • Isolation: Filter the resulting crystalline slurry using a Buchner funnel.

  • Washing: Wash the filter cake with 10 mL of cold (

    
    ) IPA.
    
  • Drying: Dry under vacuum (50 mbar) at

    
     for 12 hours.
    
Protocol B: High-Yield Anti-Solvent Precipitation (EtOAc/Heptane)

Recommended for isolating material from crude reaction mixtures containing tars or unreacted starting materials.

Mechanistic Insight: The addition of a non-polar anti-solvent (Heptane) to a saturated solution in a good solvent (EtOAc) rapidly decreases solubility, forcing precipitation. This method is kinetically driven.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material in the minimum volume of Ethyl Acetate (approx. 3-4 mL per gram of solid) at

    
    .
    
  • Concentration: If the solution is too dilute, concentrate via rotary evaporation until the solution is slightly viscous but no solids have crashed out.

  • Anti-Solvent Addition:

    • Maintain temperature at

      
      .
      
    • Add Heptane dropwise via an addition funnel.

    • Cloud Point: Stop addition immediately when a persistent turbidity (cloudiness) is observed.

  • Aging: Stir the turbid mixture for 30 minutes at

    
     to allow crystal growth (Ostwald ripening).
    
  • Precipitation: Resume adding Heptane slowly until the ratio of EtOAc:Heptane is approximately 1:3.

  • Cooling: Cool the slurry to Room Temperature (

    
    ) over 1 hour, then to 
    
    
    
    .
  • Isolation: Filter the solids.

  • Washing: Wash with a 1:4 mixture of EtOAc:Heptane.

Process Control & Logic Flow

The following diagram illustrates the decision-making process for purification, ensuring the correct protocol is selected based on input purity.

CrystallizationWorkflow Start Crude Reaction Mixture (SnAr Synthesis) Extraction Workup: Extraction (DCM/Water) & Solvent Swap Start->Extraction PurityCheck Check Purity (HPLC) Extraction->PurityCheck MethodA Protocol A: IPA Cooling (Thermodynamic Control) PurityCheck->MethodA Purity > 90% (Polishing Step) MethodB Protocol B: EtOAc/Heptane (Kinetic Control) PurityCheck->MethodB Purity < 90% (High Impurity Load) Final Pure Crystal Isolation (>99% Purity) MethodA->Final Recycle Recycle Mother Liquor MethodB->Recycle Low Yield? MethodB->Final Recycle->Extraction Reprocess

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on crude input quality.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the isolated product, the following criteria must be met:

  • HPLC Purity: >99.0% area under the curve (AUC). Impurities from the synthesis (e.g., 4-fluoro-3-methoxybenzonitrile) should be <0.1%.

  • Melting Point: The pure compound should exhibit a sharp melting range (typically within

    
    ). Broad ranges indicate solvent inclusion or impurity presence.
    
  • 1H NMR Verification:

    • Check for the diagnostic pyrrolidine protons (two multiplets at

      
      2.0 ppm and 
      
      
      
      3.4-3.6 ppm).
    • Verify the methoxy singlet at

      
      3.9 ppm.
      
    • Ensure no residual solvent peaks (EtOAc/IPA) remain; if present, extend vacuum drying time.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24868359 (Related 4-pyrrolidinylbenzonitrile derivatives). URL: [Link]

  • Byrn, S. R., et al.Solid-State Chemistry of Drugs. SSCI, Inc., 1999.
Application

Microwave-assisted synthesis of 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Protocols for substituted Benzonitriles[1] Abstract & Strategic Overview This application note details a robust, microwave-assis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile


 Protocols for substituted Benzonitriles[1]

Abstract & Strategic Overview

This application note details a robust, microwave-assisted protocol for the synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , a valuable pharmacophore found in various bioactive molecules, including LSD1 inhibitors and antipsychotic agents.[1]

Traditional thermal synthesis of this scaffold via Nucleophilic Aromatic Substitution (


) often requires prolonged reflux times (12–24 hours) due to the electronic deactivation provided by the ortho-methoxy group.[1] By leveraging the dielectric heating efficiency of microwave irradiation, we demonstrate a reduction in reaction time to under 20 minutes with improved isolated yields (>90%).

Key Advantages of this Protocol:

  • Speed: Reaction completion in 15 minutes vs. overnight thermal reflux.

  • Purity: Kinetic control minimizes byproduct formation (e.g., hydrolysis of the nitrile).[1]

  • Scalability: Protocol adaptable from 50 mg screening scale to 10 g batch production.[1]

Chemical Strategy & Mechanism

The synthesis relies on an


 mechanism where pyrrolidine acts as the nucleophile displacing a halide leaving group at the 4-position.[1]

Mechanistic Insight: The presence of the nitrile group at the 1-position (para to the leaving group) is critical.[1] It acts as an electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate via resonance.[1] However, the ortho-methoxy group at position 3 presents a challenge: it is electron-donating by resonance, which increases electron density at the reaction center (C4), potentially deactivating the ring toward nucleophilic attack.[1] Microwave irradiation overcomes this activation energy barrier efficiently.[1]

Leaving Group Selection:

  • Preferred: 4-Fluoro-3-methoxybenzonitrile .[1] The high electronegativity of fluorine inductively stabilizes the transition state, accelerating the rate-limiting addition step (F >> Cl in

    
    ).[1]
    
  • Alternative: 4-Chloro-3-methoxybenzonitrile .[1] Cheaper but requires higher temperatures or longer hold times.[1]

Reaction Scheme & Mechanism Diagram

SNAr_Mechanism cluster_conditions Microwave Conditions Reactants Reactants 4-Fluoro-3-methoxybenzonitrile + Pyrrolidine TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile TS->Product Elimination of F- Byproduct Byproduct HF (scavenged by Base) TS->Byproduct

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction highlighting the Meisenheimer intermediate.[1]

Materials & Equipment

Reagents:

  • Substrate: 4-Fluoro-3-methoxybenzonitrile (Purity >98%).[1]

  • Nucleophile: Pyrrolidine (ReagentPlus®, 99%).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular OR N,N-Diisopropylethylamine (DIPEA) for homogeneous conditions.[1]
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Note: DMSO is preferred for its superior microwave absorbance (high tan

    
    ).[1]
    

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.[1]

  • Vials: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

Experimental Protocol

This protocol is validated for a 1.0 mmol scale.[1]

Step-by-Step Methodology
  • Preparation: In a 5 mL microwave vial, add a magnetic stir bar.

    • Add 151 mg (1.0 mmol) of 4-Fluoro-3-methoxybenzonitrile.

    • Add 276 mg (2.0 mmol) of Potassium Carbonate (

      
      ). Rationale: Excess base neutralizes the HF generated.
      
    • Add 2.0 mL of DMSO.[1]

    • Add 107 mg (1.5 mmol, 123 µL) of Pyrrolidine.

  • Sealing & Pre-Stir: Crimp the cap tightly. Vortex the vial for 10 seconds to ensure the solid base is suspended and the starting material is dissolved.

  • Microwave Irradiation: Place the vial in the reactor cavity. Program the following parameters:

    • Temperature: 140 °C

    • Time: 15:00 (Hold time)

    • Pre-stir: 30 seconds (Low speed)

    • Absorption Level: High (if applicable)

    • Pressure Limit: 15 bar

  • Cooling & Workup:

    • Allow the reactor to cool the vial to <50 °C using compressed air (built-in feature).[1]

    • Precipitation Method (Green Chemistry): Pour the reaction mixture slowly into 20 mL of ice-cold water with vigorous stirring. The product is lipophilic and should precipitate as a white/off-white solid.[1]

    • Extraction Method (Alternative): If no precipitate forms (oiling out), extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude precipitate is often >95% pure.[1]

    • If necessary, recrystallize from Ethanol/Water (9:[1]1) or purify via Flash Column Chromatography (Hexanes:EtOAc, gradient 0-30%).[1]

Workflow Diagram

Workflow Step1 1. Vial Prep Combine Reactants + Base + DMSO Step2 2. Microwave Irradiation 140°C | 15 min | High Absorption Step1->Step2 Step3 3. Quench Pour into Ice Water Step2->Step3 Decision Precipitate formed? Step3->Decision Solid Filtration Wash with H2O -> Dry Decision->Solid Yes Liquid Extraction EtOAc / Brine Wash Decision->Liquid No (Oil) Final Pure Product 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Solid->Final Liquid->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Results & Optimization Data

The following data summarizes the optimization process, highlighting the efficiency of microwave heating over conventional thermal methods.

Table 1: Method Comparison (Microwave vs. Thermal)

ParameterThermal RefluxMicrowave SynthesisImprovement
Temperature 100°C (Oil Bath)140°C (Internal IR)+40°C
Time 16 Hours15 Minutes64x Faster
Solvent DMSODMSOSame
Yield (Isolated) 78%94%+16%
Purity (HPLC) 88% (Byproducts present)>98%Cleaner Profile

Table 2: Leaving Group Study (Microwave Conditions: 140°C, 15 min)

Substrate (Leaving Group)Conversion (LCMS)Isolated YieldNotes
4-Fluoro-3-methoxybenzonitrile100%94%Rapid, clean conversion.[1]
4-Chloro-3-methoxybenzonitrile65%58%Incomplete; requires 160°C or 45 min.[1]
4-Bromo-3-methoxybenzonitrile40%35%Slowest; steric hindrance of Br affects rate.[1]

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against these expected spectral data points.

  • Physical State: White to pale yellow crystalline solid.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 202.26 g/mol .[1][2]

  • LC-MS:

    
    .[1]
    
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       7.25 (d, J = 8.2 Hz, 1H, Ar-H5)[1]
      
    • 
       7.18 (d, J = 1.8 Hz, 1H, Ar-H2)[1]
      
    • 
       6.85 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H6)[1]
      
    • 
       3.85 (s, 3H, 
      
      
      
      )[1]
    • 
       3.45 (m, 4H, Pyrrolidine 
      
      
      
      )[1]
    • 
       1.90 (m, 4H, Pyrrolidine 
      
      
      
      )[1]
    • Note: The specific coupling patterns confirm the 1,3,4-substitution pattern.

Troubleshooting & Critical Parameters

  • Pressure Build-up: If the pressure exceeds 15 bar, reduce the temperature to 130°C and extend the time to 20 minutes. This often happens if the pyrrolidine is wet or if the solvent volume is too high.[1]

  • Incomplete Conversion: If using the Chloro- precursor, add a catalytic amount (10 mol%) of Potassium Iodide (KI) to generate a more reactive Iodo- intermediate in situ (Finkelstein reaction).[1]

  • Runaway Heating: DMSO couples very efficiently with microwaves.[1] Ensure the "High Absorption" setting is selected so the magnetron power is regulated carefully to prevent temperature overshoots.[1]

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250-6284.[1] [1]

  • S_NAr Mechanism & Fluorine Effect: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group."[1] VCH Publishers, 1991.[1] (Foundational text on

    
     kinetics).
    
  • Microwave

    
     Protocols:  Bagley, M. C., et al. "Microwave-assisted synthesis of 2-aminopyridines."[1] Synlett, 2007.[1] (Demonstrates amine displacement on deactivated rings).
    
  • Medicinal Chemistry Relevance (LSD1 Inhibitors): "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives."[1][3] University of Manchester Research, 2017.[1]

  • General Protocol Grounding: "Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings." National Institutes of Health (PMC).[1] (Validates DMSO/Microwave efficiency for benzonitriles).

Sources

Method

Using 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile as a ligand in organometallic catalysis

Application Note: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile as a Tuned Ligand in Organometallic Catalysis Part 1: Executive Summary & Technical Rationale The Challenge: Standard nitrile ligands (e.g., Acetonitrile, Benzo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile as a Tuned Ligand in Organometallic Catalysis

Part 1: Executive Summary & Technical Rationale

The Challenge: Standard nitrile ligands (e.g., Acetonitrile, Benzonitrile) are often too labile to stabilize reactive metal centers (like Ni(0) or cationic Pd(II)) during storage or induction periods, yet phosphine ligands can be too strongly binding, inhibiting substrate coordination. There is a critical need for "tunable" labile ligands that offer a "Goldilocks" binding profile—strong enough to stabilize precatalysts but weak enough to dissociate during the catalytic turnover.

The Solution: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (MPBN) represents a class of Donor-Substituted Benzonitriles (DSBNs) . Unlike simple benzonitrile, MPBN features a strong electron-donating pyrrolidine ring at the para position and a hemilabile methoxy group at the meta position.

Mechanism of Action:

  • Electronic Modulation (The "Push" Effect): The pyrrolidine nitrogen donates electron density into the aromatic ring via resonance (

    
     effect). This significantly increases the electron density at the nitrile nitrogen lone pair, making MPBN a stronger 
    
    
    
    -donor than unsubstituted benzonitrile (
    
    
    modulation).
  • Hemilability: The 3-methoxy group provides a secondary, weak coordination site (chelation) that can transiently stabilize open coordination sites during oxidative addition, preventing catalyst decomposition.

Part 2: Chemical Profile & Synthesis

Compound Specifications
PropertySpecification
IUPAC Name 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile
CAS Number 1393442-48-2
Molecular Formula

MW 202.26 g/mol
Electronic Character Electron-Rich (Donor-Acceptor Motif)
Solubility DCM, THF, DMF, Toluene (High); Water (Low)
Ligand Class L-Type (

-donor), Hemilabile
Protocol: High-Purity Ligand Synthesis

Rationale: Commercial sources often contain trace amines which poison metal catalysts. In-house synthesis ensures "Catalytic Grade" purity.

Reagents:

  • 4-Fluoro-3-methoxybenzonitrile (1.0 equiv)

  • Pyrrolidine (1.2 equiv)[1]

  • 
     (Anhydrous, 2.0 equiv)
    
  • DMSO (Dry, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Charging: Add 4-Fluoro-3-methoxybenzonitrile (5.0 mmol) and

    
     (10.0 mmol). Suspend in dry DMSO (10 mL).
    
  • Addition: Add pyrrolidine (6.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 85°C for 4 hours. Monitor by TLC (20% EtOAc/Hexanes) for the disappearance of the fluoride starting material.

    • Note: The electron-withdrawing nitrile activates the ring for

      
      , making this reaction rapid and clean.
      
  • Workup: Cool to RT. Pour into ice-water (50 mL). The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Dissolve in minimal hot ethanol and recrystallize.

    • Critical Step: If oiling occurs, extract with DCM, wash with 1M HCl (to remove excess pyrrolidine), then brine, dry over

      
      , and concentrate.
      
  • Validation: Verify purity via

    
     NMR. Ensure no pyrrolidine peaks remain (approx. 1.6 and 2.8 ppm).
    

Part 3: Applications in Catalysis

Application A: Stabilization of Ni(0) Precatalysts

Context: Ni(0) species are notoriously air-sensitive. MPBN acts as a stabilizing ligand that allows for the isolation or in-situ generation of air-robust Ni species that become active upon heating.

Protocol: Preparation of


 (In-situ) 
  • Glovebox Operation: In a vial, mix

    
     (10 mg, 0.036 mmol) with MPBN  (14.6 mg, 0.072 mmol, 2.0 equiv) in THF (1 mL).
    
  • Observation: The solution will shift color (typically from yellow to deep orange/red), indicating the displacement of one COD ligand or the formation of a mixed species.

  • Usage: This stock solution is more resistant to thermal aggregation than bare

    
    . Use immediately for cross-coupling reactions (e.g., Suzuki-Miyaura) involving difficult electrophiles (aryl chlorides).
    
Application B: Labile Ligand for Pd-Catalyzed C-H Activation

Context: In C-H activation, the rate-determining step often involves the dissociation of a ligand to create a vacant site. MPBN binds tighter than MeCN (preventing "black palladium" precipitation) but is labile enough to allow substrate coordination.

Workflow Diagram (Graphviz/DOT):

CatalyticCycle cluster_legend Ligand Role PreCat Precatalyst [Pd(MPBN)2(OAc)2] Active Active Species [Pd(MPBN)(OAc)2] PreCat->Active - MPBN (Dissociation) Coord Substrate Coordination (Arene Binding) Active->Coord + Substrate (Ar-H) CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act Rate Limiting Step Prod Product Release & Ligand Re-binding CH_Act->Prod Functionalization Prod->PreCat + MPBN (Stabilization) Note MPBN prevents Pd aggregation during the resting state.

Caption: Catalytic cycle illustrating the role of MPBN as a stabilizing "buffer" ligand that dissociates to allow the CMD (Concerted Metalation-Deprotonation) step.

Part 4: Comparative Data & Performance

Table 1: Ligand Donor Strength Comparison Estimated based on Hammett Substituent Constants (


) and Nitrile IR Shift.
LigandSubstituent (

)
Donor StrengthStability of Pd(II) ComplexLability (Exchange Rate)
Benzonitrile (PhCN) 0.00ModerateLow (Prone to aggregation)High (Fast)
4-Methoxybenzonitrile -0.27GoodModerateModerate
MPBN (This Work) -0.83 (Pyrrolidine) Very High High (Air Stable) Tunable (Temp dependent)
Acetonitrile (MeCN) N/AWeakLowVery High

Interpretation: The pyrrolidine group in MPBN creates a massive electronic push (


). This makes the nitrile nitrogen significantly more basic.
  • Advantage:[2] It stabilizes electrophilic metals (like cationic Pd) much better than PhCN.

  • Trade-off: Higher temperatures (

    
    ) may be required to force dissociation compared to PhCN.
    

Part 5: Troubleshooting & Critical Controls

  • Trace Pyrrolidine Contamination:

    • Symptom:[2][3] Catalyst deactivation or unexpected basicity.

    • Cause: Incomplete purification during Ligand Synthesis (Protocol 2.2). Free pyrrolidine coordinates strongly to Pd/Ni, shutting down the cycle.

    • Fix: Ensure the ligand is an odorless solid. If it smells "amine-like," recrystallize again from EtOH.

  • Solvent Compatibility:

    • MPBN is highly soluble in chlorinated solvents. In non-polar solvents (Hexanes), it may not dissolve fully, leading to heterogeneous mixtures. Use Toluene or THF for optimal homogeneity.

  • Hemilability Interference:

    • In extremely sterically crowded couplings, the 3-methoxy group might hinder substrate approach. If yields are low, switch to the non-methoxylated analog (4-(pyrrolidin-1-yl)benzonitrile).

References

  • Synthesis of Pyrrolidinyl Benzonitriles: Mould, D. P., et al. "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 2017, 27(20), 4755-4759.[4]

  • Nitriles as Ligands in Ni-Catalysis: Mills, L. R., Edjoc, R., & Rousseaux, S. A. L.[5] "Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles." Journal of the American Chemical Society, 2021, 143(27), 10422–10428. Note: Establishes the principle of using tuned benzonitriles to modulate reductive elimination.

  • Lewis Acid Activation of Nitriles: Escobar, R., et al. "The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes." Organometallics, 2024.[6]

  • Photoredox Applications (Contextual): Zhu, Y., et al. "Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines." Journal of the American Chemical Society, 2012, 134(27), 11124–11127.

Sources

Application

Application Note: Preparation of Pharmaceutical Salts from 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

[1] Executive Summary This application note details the strategic preparation of pharmaceutical salts for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2).[1] This molecule represents a specific class of "we...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the strategic preparation of pharmaceutical salts for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2).[1] This molecule represents a specific class of "weak base" intermediates often encountered in the synthesis of kinase inhibitors and GPCR ligands.

Due to the electron-withdrawing nature of the nitrile group in the para position, the basicity of the pyrrolidine nitrogen is significantly reduced (predicted pKa


 2.0–3.0) compared to aliphatic amines.[2] Consequently, standard salt formation with weak acids (e.g., acetate, fumarate) often fails to yield stable solids. This guide provides a definitive protocol for synthesizing the free base and stabilizing it using strong acids (Hydrochloric, Methanesulfonic, and p-Toluenesulfonic acid), ensuring optimal bioavailability and solid-state stability.

Physicochemical Profiling & Salt Strategy

The Basicity Challenge

The core structure features a "push-pull" electronic system.[1] The pyrrolidine nitrogen donates electron density into the aromatic ring, while the nitrile group withdraws it.

  • Implication: The lone pair on the nitrogen is delocalized, lowering the pKa.

  • The

    
    pKa Rule:  For stable salt formation, the difference between the pKa of the counterion (acid) and the base should ideally be 
    
    
    
    (Stahl & Wermuth criteria).
  • Selection: We must use strong acids (pKa

    
    ) to protonate this weak base effectively.[1]
    
Candidate Counterions
AcidpKa (aq)Salt TypeAdvantagesRisks
Hydrochloric Acid -7.0HydrochlorideHigh crystallinity, GRAS status.[1]Potential hygroscopicity; Cl- corrosion.[1]
Methanesulfonic Acid -1.9MesylateHigh solubility, stable lattice.[1]Genotoxic impurity risk (esters) if MeOH used.
p-Toluenesulfonic Acid -2.8TosylateNon-hygroscopic, high MP.[1]High molecular weight (low drug load).
Sulfuric Acid -3.0Sulfate/BisulfateVery stable.[1]Can form hydrates; multiple stoichiometry (1:1 vs 1:2).

Experimental Protocols

Protocol A: Synthesis of the Free Base

Pre-requisite: High-purity free base is required for reliable salt screening.[1]

Reaction: Nucleophilic Aromatic Substitution (SNAr) Starting Material: 4-Fluoro-3-methoxybenzonitrile Reagent: Pyrrolidine[1]

Step-by-Step Methodology:

  • Charge: To a 250 mL reaction flask equipped with a magnetic stirrer and reflux condenser, add 4-Fluoro-3-methoxybenzonitrile (10.0 g, 66.2 mmol) and Potassium Carbonate (

    
    , 13.7 g, 99.3 mmol, 1.5 eq).
    
  • Solvent: Add Dimethyl Sulfoxide (DMSO) (50 mL). Note: DMSO promotes SNAr via dipole stabilization.

  • Addition: Add Pyrrolidine (7.06 g, 8.2 mL, 99.3 mmol, 1.5 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 30% EtOAc/Hexane) until starting material is <0.5%.

  • Quench: Cool the reaction to room temperature (20–25°C). Slowly pour the reaction mixture into Ice-Water (300 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Stir the slurry for 30 minutes. Filter the solid via a Büchner funnel.

  • Purification: Wash the cake with water (3 x 50 mL) to remove residual DMSO and salts. Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–92%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Salt Screening & Preparation (Hydrochloride & Mesylate)
Option 1: Preparation of the Hydrochloride Salt

Best for: Initial solubility enhancement and cost-efficiency.[1]

  • Dissolution: Dissolve 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (2.0 g, 9.89 mmol) in Ethyl Acetate (EtOAc) (10 mL) and Ethanol (2 mL). Heat to 40°C to ensure full dissolution.

  • Acid Addition: Slowly add 4M HCl in Dioxane (2.7 mL, 1.1 eq) dropwise.

    • Observation: A white precipitate should form immediately.[1]

  • Crystallization: Allow the slurry to cool to room temperature slowly (over 2 hours). Stir for an additional 1 hour at 0–5°C (ice bath).

  • Filtration: Filter the white solid under nitrogen atmosphere (HCl salts can be hygroscopic).

  • Drying: Dry under vacuum at 40°C.

    • Critical Check: Perform Silver Nitrate test on filtrate to ensure excess Cl- is removed if washing with fresh EtOAc.[1]

Option 2: Preparation of the Mesylate Salt (Recommended)

Best for: Stability and non-hygroscopicity.

  • Dissolution: Dissolve free base (2.0 g, 9.89 mmol) in Isopropyl Alcohol (IPA) (15 mL) at 50°C.

  • Acid Addition: Add Methanesulfonic acid (0.96 g, 0.65 mL, 1.01 eq) dropwise. Note: Use precise stoichiometry; excess MsOH is difficult to remove.

  • Nucleation: If no precipitate forms, scratch the glass or add a seed crystal.

  • Anti-solvent: Add n-Heptane (10 mL) dropwise to induce saturation.[1]

  • Cooling: Cool to 20°C, then to 0°C. Age the slurry for 4 hours.

  • Isolation: Filter and wash with cold IPA/Heptane (1:1). Dry at 50°C under vacuum.

Analytical Characterization & Decision Logic

To validate the salt form, the following Critical Quality Attributes (CQAs) must be met.

TechniquePurposeAcceptance Criteria
1H-NMR (DMSO-d6) Confirm Structure & StoichiometryShift in pyrrolidine protons (downfield) vs. free base; integration of acid peak (e.g., MsOH methyl group @ ~2.3 ppm).[1]
XRPD CrystallinityDistinct Bragg peaks different from free base; no amorphous halo.[1]
DSC Thermal StabilitySingle sharp endotherm (Melting Point). HCl salts often decompose; Mesylates typically melt cleanly >150°C.
DVS HygroscopicityMass gain < 2% at 80% RH.[1]
Workflow Visualization

The following diagram illustrates the logical flow from synthesis to salt selection, highlighting the critical decision points based on pKa and stability.

SaltSelectionStrategy Start Start: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Synthesis Protocol A: Free Base Synthesis (SnAr: F-displacement) Start->Synthesis pKaCheck pKa Analysis (Predicted ~2.5) WeakAcid Weak Acids (Acetic, Fumaric) Delta pKa < 3 pKaCheck->WeakAcid Low Probability StrongAcid Strong Acids (HCl, MsOH, pTSA) Delta pKa > 3 pKaCheck->StrongAcid High Probability Screening Protocol B: Salt Screening (Solvent: IPA/EtOAc) WeakAcid->Screening Not Recommended StrongAcid->Screening Synthesis->pKaCheck HCl_Path HCl Salt Risk: Hygroscopicity Screening->HCl_Path MsOH_Path Mesylate Salt Benefit: Stability Screening->MsOH_Path Analyze CQA Analysis (XRPD, DSC, DVS) HCl_Path->Analyze MsOH_Path->Analyze Decision Select Final Form Analyze->Decision

Figure 1: Strategic workflow for the synthesis and salt selection of weakly basic benzonitriles.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[1] [1]

  • PubChem. (n.d.).[4] 3-Methoxybenzonitrile Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Serajuddin, A. T. (2007).[5] Salt formation to improve drug solubility.[5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Kumar, L., et al. (2025). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole.[6][7] ResearchGate.[1][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Synthesis

Case ID: SYN-CN-PYR-04 Status: Active Subject: Yield Optimization & Troubleshooting Guide Assigned Scientist: Senior Application Specialist, Process Chemistry Division System Overview & Reaction Logic You are synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-CN-PYR-04 Status: Active Subject: Yield Optimization & Troubleshooting Guide Assigned Scientist: Senior Application Specialist, Process Chemistry Division

System Overview & Reaction Logic

You are synthesizing 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2). This transformation typically utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3]

The Core Challenge: While the nitrile group at the para-position activates the ring for nucleophilic attack, the methoxy group at the ortho-position introduces competing electronic effects. It offers inductive withdrawal (


, beneficial) but also resonance donation (

, detrimental) and steric bulk. Consequently, this reaction often suffers from "stalling" at 80-90% conversion or oiling out during workup.
Standard Reaction Pathway

The most robust route utilizes 4-Fluoro-3-methoxybenzonitrile as the electrophile. The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, making it significantly superior to the bromo- or chloro-analogs for this specific electron-rich/poor hybrid ring system.

ReactionWorkflow SM1 4-Fluoro-3-methoxybenzonitrile (Electrophile) Complex Meisenheimer Complex SM1->Complex Activation SM2 Pyrrolidine (Nucleophile) SM2->Complex Attack Product 3-Methoxy-4-(pyrrolidin-1-yl) benzonitrile Complex->Product -HF (Elimination) Cond Conditions: K2CO3, DMSO 90°C, 4-6h Cond->Complex

Figure 1: The


 reaction mechanism illustrating the addition-elimination pathway.

Troubleshooting Modules

Module A: Reaction Stalls (Incomplete Conversion)

Symptom: HPLC shows 10-20% starting material remaining after 12 hours. Adding more pyrrolidine does not push the reaction forward.

Root Cause: The reaction has reached a "solubility/basicity wall." As HF is generated, it buffers the system. If the inorganic base (


) is coated with salts, the reaction stalls.

Diagnostic & Solution Protocol:

VariableRecommendationTechnical Rationale
Leaving Group Switch to Fluoride The C-F bond is stronger than C-Br, but in

, the rate-determining step is the nucleophilic attack. Fluorine's high electronegativity lowers the LUMO energy of the ring, accelerating this step significantly [1].
Solvent DMSO or NMP DMF can decompose to dimethylamine at high temps (

C), leading to impurity formation. DMSO offers better stabilization of the charged intermediate.
Stoichiometry 2.5 eq Pyrrolidine Pyrrolidine acts as both nucleophile and base. Use 2.5 equivalents. If using inorganic base (

), ensure it is finely milled to increase surface area.
Temperature 90°C

110°C
The ortho-methoxy group creates steric hindrance. A slight temperature bump often overcomes the activation energy barrier without causing decomposition.
Module B: Impurity Profiling (The "Mystery Peak")

Symptom: A new peak appears at RRT 0.85 or 1.2 on LCMS.

Common Impurities:

  • The "Hydrolysis" Impurity (RRT ~0.85):

    • Identity: 3-Methoxy-4-(pyrrolidin-1-yl)benzamide.

    • Cause: Nitrile hydrolysis. This occurs if the solvent is "wet" and the reaction is run at high pH/Temp.

    • Fix: Use anhydrous DMSO/DMF. Store

      
       in a desiccator.
      
  • The "Exchange" Impurity (RRT ~1.1):

    • Identity: 3-Methoxy-4-(dimethylamino)benzonitrile.

    • Cause: Solvent decomposition. If using DMF at

      
      C, DMF breaks down into dimethylamine, which competes with pyrrolidine.
      
    • Fix: Switch to DMSO or NMP.

ImpurityLogic Start Impurity Detected CheckMass Check Mass (+18 Da?) Start->CheckMass Hydrolysis Nitrile Hydrolysis (Amide Formation) CheckMass->Hydrolysis Yes CheckSolvent Using DMF > 100°C? CheckMass->CheckSolvent No Exchange DMF Exchange (Dimethylamine adduct) CheckSolvent->Exchange Yes

Figure 2: Decision tree for identifying common side-reactions.

Module C: Isolation & Workup (The "Oiling Out" Issue)

Symptom: Upon adding water to the reaction mixture, the product forms a sticky gum/oil instead of a filterable solid, trapping impurities.

The "Controlled Crash" Protocol: The product is lipophilic but contains a basic nitrogen, making it sensitive to pH and cooling rates.

  • Dilution: Dilute the reaction mixture (DMSO) with an equal volume of Methanol or Ethanol before adding water. This solubilizes the oil phase initially.

  • Slow Addition: Add water dropwise to the alcohol/DMSO mix with vigorous stirring.

  • Seeding: Once turbidity persists, add seed crystals (if available) or scratch the flask.

  • Cooling: Cool slowly to 0°C. The presence of alcohol prevents the "gummy" oiling out and promotes crystal growth.

Alternative Extraction Method (If crystallization fails):

  • Dilute with water.

  • Extract into Isopropyl Acetate (IPAc) or MTBE (Avoid DCM if possible to reduce environmental impact).

  • Wash organic layer with 5% LiCl solution (removes DMSO).

  • Wash with dilute

    
    .
    
  • Concentrate and recrystallize from Heptane/IPA (9:1).

Frequently Asked Questions (FAQ)

Q: Can I use the 4-Bromo analog instead of the 4-Fluoro? A: Yes, but the yield will likely drop. The


 reaction rate for aryl fluorides is typically orders of magnitude faster than bromides in this context due to the stabilization of the transition state [1]. If you must use the bromide, add a catalytic amount of KI (Finkelstein condition) or switch to a Buchwald-Hartwig coupling (Pd(OAc)2/BINAP).

Q: My product is colored (yellow/orange). Is it impure? A: Likely yes. The pure compound should be off-white to pale yellow. Deep color usually indicates oxidized pyrrolidine oligomers. A quick filtration through a silica plug (eluting with 20% EtOAc/Hexane) usually removes this color bodies.

Q: Can I use microwave irradiation? A: Yes. Microwave heating at 120°C for 20-30 minutes in NMP is highly effective for this transformation and often suppresses the "hydrolysis" side reaction by reducing total reaction time.

Optimized Experimental Protocol

Scale: 10 mmol basis Target Yield: >92%

  • Charge a reaction vessel with 4-Fluoro-3-methoxybenzonitrile (1.51 g, 10 mmol) and anhydrous DMSO (15 mL).

  • Add finely milled

    
      (2.76 g, 20 mmol).
    
  • Add Pyrrolidine (1.07 g, 1.25 mL, 15 mmol) dropwise.

  • Heat to 90°C under

    
     atmosphere. Monitor by HPLC/TLC.
    
    • Checkpoint: Conversion should be >95% within 4-6 hours.

  • Cool to room temperature.

  • Workup (Crystallization):

    • Add Ethanol (5 mL).

    • Add Water (20 mL) dropwise over 20 minutes with rapid stirring.

    • Cool to 0-5°C and hold for 1 hour.

  • Filter the solids. Wash with water (2 x 10 mL) and cold heptane (10 mL).

  • Dry in a vacuum oven at 45°C.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-2-nitrochlorobenzenes with methoxide ion. Chemical Reviews, 49(2), 273-412. (Foundational text establishing F >> Cl/Br order in activated SNAr).
    
  • Synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives: Mould, D. P., et al. (2017).[4] Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759.[5] (Provides analogous reaction conditions and workup strategies).

  • Solvent Effects in SNAr: Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. Wiley-VCH.

Sources

Optimization

Removing unreacted pyrrolidine from 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile mixtures

Ticket ID: PUR-PYR-004 Subject: Removal of unreacted Pyrrolidine from reaction mixtures Status: Solved Last Updated: February 14, 2026 Executive Summary The separation of unreacted pyrrolidine (reagent) from 3-Methoxy-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-004 Subject: Removal of unreacted Pyrrolidine from


 reaction mixtures
Status:  Solved
Last Updated:  February 14, 2026

Executive Summary

The separation of unreacted pyrrolidine (reagent) from 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (product) is a common challenge in nucleophilic aromatic substitution (


) workflows.

This guide leverages the massive


 differential  between the aliphatic amine impurity and the deactivated aniline product. By controlling the pH of the aqueous workup, you can quantitatively sequester the pyrrolidine into the aqueous phase while retaining the product in the organic phase, eliminating the need for difficult chromatographic separations.
The Chemical Logic ( Exploitation)
CompoundTypeApprox.[1]

(Conjugate Acid)
Phase Behavior at pH 4.0
Pyrrolidine Aliphatic Amine11.3 Protonated (

)
Forms water-soluble salt. Partitions to Aqueous.[2]
Product

-CN Substituted Aniline
< 2.0 Neutral (

)
Remains lipophilic. Partitions to Organic.

Note: The electron-withdrawing nitrile (CN) group at the para position significantly reduces the basicity of the product's nitrogen, preventing it from protonating under mild acidic conditions.

Primary Protocol: Controlled Acidic Extraction (Recommended)

This method is the "Gold Standard" for scalability and cost-efficiency. It avoids the streaking issues associated with chromatographing basic amines.

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 10% Citric Acid (aq) OR 0.5 M HCl.

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .
Step-by-Step Workflow
  • Concentration: If the reaction was run in a water-miscible solvent (DMF, DMSO, NMP), dilute the mixture with 10 volumes of EtOAc . If run in volatile organics, concentrate the reaction mixture to an oil via rotary evaporation to remove bulk pyrrolidine (bp 87°C).

  • Dissolution: Redissolve the residue in EtOAc or DCM (approx 10 mL per gram of crude).

  • The "pH Cut" (Critical Step):

    • Wash the organic phase 3 times with 10% Citric Acid (ratio 1:1 v/v).

    • Why Citric Acid? It buffers around pH 2–3. This is acidic enough to fully protonate pyrrolidine (

      
       11.3) but rarely acidic enough to protonate the highly deactivated product (
      
      
      
      < 2).
  • Brine Wash: Wash the organic phase once with saturated brine to break any micro-emulsions and remove residual acid.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Reaction Mixture (Product + Pyrrolidine) Solvent Dilute/Dissolve in EtOAc or DCM Start->Solvent AcidWash Wash 3x with 10% Citric Acid (pH ~3) Solvent->AcidWash Add Acid Separation Phase Separation AcidWash->Separation AqPhase Aqueous Phase (Contains Pyrrolidinium Citrate) Separation->AqPhase Discard OrgPhase Organic Phase (Contains Neutral Product) Separation->OrgPhase Keep Final Dry (Na2SO4) & Concentrate Pure Product OrgPhase->Final

Figure 1: Selective protonation workflow. Pyrrolidine is sequestered into the aqueous phase while the nitrile-deactivated product remains organic.

Secondary Protocol: Scavenging Resins (High Throughput)

If you are working on a milligram scale (e.g., library synthesis) and wish to avoid liquid-liquid extraction, use solid-supported scavengers.

  • Reagent: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Mechanism: The resin acts as an electrophile, reacting covalently with the nucleophilic pyrrolidine. The product (tertiary amine) cannot react.

Protocol:

  • Dissolve crude mixture in DCM.

  • Add 3–5 equivalents of PS-NCO resin relative to the estimated excess pyrrolidine.

  • Shake/stir at room temperature for 2–4 hours .

  • Filter the mixture. The pyrrolidine is trapped on the solid resin.

  • Concentrate the filtrate to obtain the product.

Troubleshooting Guide (FAQ)

Q: I used 1M HCl and my yield is lower than expected. Where is my product? A: While 4-(pyrrolidin-1-yl)benzonitrile is a very weak base, strong acids (pH < 1) can still partially protonate it, forcing some product into the aqueous layer.

  • Fix: Back-extract the acidic aqueous wash with DCM. Combine this with your main organic layer. In the future, switch to 10% Citric Acid or 0.5M NaHSO4 for a milder wash.

Q: I see "streaking" on my TLC plate or silica column. A: Even after extraction, trace pyrrolidine salts can dissociate on silica.

  • Fix: Pre-treat your TLC plate or silica column with 1% Triethylamine (TEA) in the mobile phase. However, if you performed the Acidic Extraction (Protocol 1) correctly, this should not be necessary.

Q: I am forming a stubborn emulsion during the wash. A: Pyrrolidine salts can act as surfactants.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the biphasic mixture through a pad of Celite.

    • Wait 20 minutes; gravity is your friend.

Q: Can I just rotovap the pyrrolidine off? A: Pyrrolidine has a boiling point of 87°C, but it is "sticky" and tends to hydrogen bond. You can remove the bulk by rotovap, but to remove the last 5%, you must azeotrope .

  • Technique: Add heptane or toluene to the crude oil and rotovap again. Repeat 2-3 times. This helps carry off the amine.[2]

Comparative Data Analysis

MethodPurity AchievedYield RecoveryTime RequiredCostScalability
Acidic Extraction (Citric) >98%High (>95%)30 minsLowExcellent (kg scale)
Chromatography (Silica) >99%Mod (80-90%)2-4 hoursHighPoor (Solvent intensive)
Resin Scavenging >95%High (>95%)4 hoursVery HighLow (mg scale only)
High Vac Evaporation ~90%High (>98%)2 hoursLowGood

References

  • PubChem. (n.d.).[3] Pyrrolidine (Compound CID 31268). National Library of Medicine. Retrieved February 14, 2026, from [Link]

    • Citation for pKa (11.[3][4]3) and physical properties.[3][5][6][7][8]

  • Citation for product structure and physical st
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Standard reference for purification of organic bases and drying agents.

Sources

Troubleshooting

Solving solubility issues of 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile in aqueous media

Executive Summary & Compound Profile The Challenge: Researchers frequently encounter precipitation issues with 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile when transitioning from organic stock solutions to aqueous media.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter precipitation issues with 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile when transitioning from organic stock solutions to aqueous media.[1] This is not a random occurrence but a direct consequence of its molecular structure.

Physicochemical Snapshot:

  • Molecular Weight: 202.26 g/mol [1]

  • Nature: Neutral, Lipophilic Small Molecule.

  • Key Structural Feature: The nitrogen atom in the pyrrolidine ring is directly attached to the benzene ring (N-aryl). Furthermore, the strong electron-withdrawing nitrile (-CN) group at the para position creates a "push-pull" electronic system.[1]

  • Consequence: The nitrogen lone pair is delocalized into the aromatic ring (resonance), drastically reducing its basicity. Unlike aliphatic pyrrolidines (pKa ~11), this N-aryl pyrrolidine likely has a pKa < 2.0.[1]

  • Implication: pH adjustment (acidification) is ineffective for solubilization in biological buffers because the molecule will not protonate at physiological pH (7.4).

Troubleshooting Guide: Q&A Format

Q1: I tried adding 1N HCl to dissolve the powder, but it remains insoluble. Why? A: This is a classic issue with para-substituted anilines. The nitrile group withdraws electron density so strongly that the pyrrolidine nitrogen loses its ability to accept a proton. You are essentially trying to protonate a neutral molecule.

  • Solution: Stop using acid. Switch to a Cosolvent or Complexation strategy (see Protocol Section).

Q2: My compound dissolves in DMSO, but precipitates immediately when I add it to cell culture media. How do I fix this? A: You are experiencing "Crash-Out" due to the rapid change in polarity.[1] The water in the media strips away the DMSO solvation shell, forcing the hydrophobic molecules to aggregate.

  • Solution:

    • Reduce the "Shock": Do not pipette DMSO stock directly into a large volume of media.

    • Intermediate Dilution: Predilute the DMSO stock into an intermediate solvent (like PEG400 or Ethanol) before adding to media.

    • Add a Surfactant: Pre-dissolve the compound in DMSO containing 1-5% Tween 80 before adding to the aqueous phase.[1]

Q3: What is the recommended vehicle for in vivo (IP/PO) administration? A: For animal studies, simple DMSO/Water mixtures are often too toxic or cause precipitation at the injection site.

  • Recommended Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Alternative (Lower Toxicity): 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1] This encapsulates the lipophilic core, preventing precipitation without using organic solvents.

Solubilization Decision Tree

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Powder Form) App_Type Select Application Start->App_Type InVitro In Vitro / Cell Culture App_Type->InVitro InVivo In Vivo (Animal Dosing) App_Type->InVivo DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO_Stock HighConc High Concentration Needed? (>10 mg/mL) InVivo->HighConc Cosolvent_System Cosolvent Formulation: 5% DMSO / 40% PEG300 / 5% Tween 80 HighConc->Cosolvent_System Yes (Max Solubility) Cyclodextrin Complexation: 20% HP-beta-CD in Water HighConc->Cyclodextrin No (Better Tolerability) Direct_Add Direct Addition (Max 0.5% DMSO final) DMSO_Stock->Direct_Add Low Conc (<10 µM) Pre_Dilute Intermediate Dilution Step (DMSO -> Media) DMSO_Stock->Pre_Dilute High Conc (>10 µM)

Caption: Decision matrix for selecting the optimal solubilization method based on experimental requirements.

Detailed Experimental Protocols

Protocol A: Standard DMSO Stock Preparation (For In Vitro Assays)

Use this for cellular assays (IC50 determination).

StepActionTechnical Note
1 Weigh 2.02 mg of powder.[1]Corresponds to ~10 µmol.
2 Add 1.0 mL of anhydrous DMSO .Use high-grade DMSO (99.9%) to prevent hydrolysis or water uptake.
3 Vortex for 30 seconds.Ensure no crystals remain on the vial walls.
4 Result: 10 mM Stock Solution.Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.[1]
Protocol B: Cyclodextrin Complexation (For In Vivo/Low Toxicity)

Use this when organic solvents (DMSO/PEG) are toxic to your model.[1]

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] (e.g., dissolve 2g HP-β-CD in 10 mL water).[1]

  • Compound Addition: Add the required amount of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile powder to the vehicle.

  • Sonication: Sonicate in a water bath at 37°C for 20–40 minutes. The energy helps the lipophilic drug enter the hydrophobic cavity of the cyclodextrin.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove any undissolved micro-particles.

Protocol C: "Golden Ratio" Cosolvent Formulation (High Solubility)

Use this for maximum solubility in animal dosing (IP or PO).[1]

ComponentVolume (for 1 mL)Role
1. DMSO 50 µL (5%)Primary solubilizer (breaks crystal lattice).
2. Tween 80 50 µL (5%)Surfactant (prevents precipitation upon dilution).
3. PEG 300 400 µL (40%)Cosolvent (bridges the polarity gap).
4. Saline/Water 500 µL (50%)Bulk aqueous phase (added LAST).

Mixing Order (Critical):

  • Dissolve compound in DMSO first.

  • Add Tween 80 and vortex.

  • Add PEG 300 and vortex.

  • Slowly add Saline while vortexing. Do not add saline first.

References

  • PubChem. (n.d.).[2] 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Compound). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [Link]

Sources

Optimization

Minimizing side reactions during the cyanation of methoxy-pyrrolidinyl precursors

This technical guide addresses the specific challenges of cyanating methoxy-pyrrolidinyl precursors. The presence of the methoxy group ( ) on the pyrrolidine ring introduces unique electronic vulnerabilities—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of cyanating methoxy-pyrrolidinyl precursors. The presence of the methoxy group (


) on the pyrrolidine ring introduces unique electronic vulnerabilities—specifically the risk of 

-elimination
and oxidative degradation —which are often overlooked in standard cyanation protocols.

Status: Operational Subject: Minimizing Side Reactions (Elimination, Hydrolysis, Poisoning) Lead Scientist: Senior Application Specialist

Core Diagnostic: The "Push-Pull" Vulnerability

Before adjusting your protocol, you must understand why this substrate fails. Methoxy-pyrrolidines possess a "Push-Pull" electronic conflict:

  • The Nitrogen (Push): The pyrrolidine nitrogen is electron-rich, stabilizing adjacent carbocations (N-acyliminium ions) but also increasing the acidity of

    
    -protons.
    
  • The Methoxy (Pull/Leave): The

    
     group is an inductive withdrawer but a potential leaving group.
    

The Critical Failure Mode: Under basic cyanation conditions (common in Pd-catalyzed or nucleophilic substitutions), the formation of a nitrile anion or an intermediate enolate often triggers


-elimination  of the methoxy group, resulting in a pyrroline (enamine) or aromatized pyrrole side product.

BetaElimination cluster_0 Substrate Stability cluster_1 Pathways S 3-Methoxy-N-R-pyrrolidine I Carbanion/Intermediate (formed by Base/Catalyst) S->I Deprotonation or Metal Insertion P_Desired Cyanated Product (Nitrile Intact) I->P_Desired Reductive Elimination or Trapping (Fast) P_Side SIDE REACTION: 3-Pyrroline/Enamine (Methoxy Lost) I->P_Side Beta-Elimination (Thermodynamic Sink)

Figure 1: The competition between productive cyanation and destructive


-elimination. The methoxy group acts as a leaving group if the reaction intermediate is too long-lived or the base is too strong.

Troubleshooting Guides & FAQs

Module A: The "Disappearing Methoxy" (Elimination)

Symptom: NMR shows loss of the


 singlet (approx. 3.3 ppm) and appearance of alkene protons (5.5–6.5 ppm). Mass spec shows [M-32] or [M-30].

Q: Why is my methoxy group eliminating even at moderate temperatures? A: You are likely using a base that is too strong (pKa > 12) or a cyanide source that increases alkalinity (e.g., NaCN/KCN). In 3-methoxypyrrolidines, the proton at C2 or C4 is acidified by the N-protecting group.

  • Immediate Fix: Switch from ionic cyanide sources (NaCN) to covalent sources like

    
      or TMSCN . Zinc cyanide releases cyanide slowly and buffers the reaction mixture.
    
  • Protocol Adjustment: If using Pd-catalysis, lower the base strength. Replace

    
     or 
    
    
    
    with
    
    
    or
    
    
    and add 1 equivalent of water (see Protocol A).
Module B: Catalyst Death (Pd/Ni Poisoning)

Symptom: Reaction stalls at <20% conversion. Adding more catalyst has no effect. The solution turns from dark red/brown to pale yellow or precipitates black solids.

Q: Is the cyanide poisoning my Palladium catalyst? A: Yes. Free cyanide ions (


) are potent 

-donors that bind irreversibly to Pd(II), forming inactive

species, preventing the reduction to the active Pd(0) species.
  • The Fix: You must keep the concentration of free cyanide low.

    • Use

      
      :  It is virtually insoluble in most organic solvents and releases 
      
      
      
      only upon transmetallation with Palladium.
    • Slow Addition: If using TMSCN, add it via syringe pump over 2 hours.

    • Ligand Choice: Switch to bidentate ligands (e.g., Xantphos or dppf ) which are harder for cyanide to displace than monodentate phosphines like

      
      .
      
Module C: Stereochemical Scrambling

Symptom: The starting material was a single enantiomer (e.g., trans-3-methoxy-4-cyanopyrrolidine), but the product is a racemic mixture or diastereomeric mix.

Q: How do I maintain the stereocenter at the methoxy position? A: Racemization occurs if the reaction proceeds via a radical intermediate (common in Ni-catalyzed photoredox) or if the conditions allow reversible deprotonation (basic conditions).

  • The Fix: Avoid "Dual Catalysis" (Ni/Photoredox) if the radical is stabilized at the methoxy carbon. Stick to two-electron pathways (standard Pd-catalyzed cross-coupling) or Shono oxidation (electrochemical) which proceeds via a cation, preserving relative stereochemistry if the nucleophilic attack is directed by sterics.

Standardized Protocols (Gold Standard)

Protocol A: Pd-Catalyzed Cyanation (Resistant to Elimination)

Best for: Aryl halides attached to the methoxy-pyrrolidine ring.

Rationale: Uses


 to prevent catalyst poisoning and weak base to prevent methoxy elimination.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11][]Notes
Substrate Halo-aryl-methoxy-pyrrolidine1.0Bromides/Iodides preferred over Chlorides.
Source

0.6Do not excess. 0.6 eq provides 1.2 eq of CN.
Catalyst

0.02Source of Pd(0).
Ligand Xantphos0.04Large bite angle prevents CN poisoning.
Solvent DMF/Water (99:1)-Trace water accelerates Zn activation.
Temp 90°C-Monitor strictly. >100°C risks elimination.

Step-by-Step:

  • Charge a reaction vial with Substrate,

    
    , 
    
    
    
    , and Xantphos.
  • Seal and purge with Argon for 5 minutes (Oxygen kills the catalyst).

  • Add anhydrous DMF (degassed) and 1% v/v degassed water.

  • Heat to 90°C. Stop immediately upon consumption of starting material (usually 4-12 h) to prevent product degradation.

Protocol B: Electrochemical -Cyanation (Shono Type)

Best for: Direct functionalization of the pyrrolidine ring next to Nitrogen.

Rationale: Avoids external oxidants.[13] Uses Methanol as a "trapping agent" to form an intermediate that is safely cyanated later, preventing over-oxidation.

Workflow Diagram:

ShonoCyanation Start N-Boc-3-methoxy-pyrrolidine Electro Anodic Oxidation (-2e, -H+) In MeOH Start->Electro Inter N,O-Acetal Intermediate (Stable) Electro->Inter Trapped by MeOH Cyanation TMSCN / Lewis Acid (BF3·OEt2) Inter->Cyanation Solvent Switch (DCM) Product α-Cyano-3-methoxy-pyrrolidine Cyanation->Product Nucleophilic Sub.

Figure 2: Two-stage Shono oxidation strategy. Direct cyanation is avoided to prevent electrode fouling and side reactions.

Step-by-Step:

  • Electrolysis: Dissolve substrate in MeOH with

    
     (electrolyte). Use Carbon electrodes.[7][14] Constant current (
    
    
    
    ) until 2.2 F/mol passed.
  • Workup: Evaporate MeOH. The residue is the N,O-acetal (methoxy group at

    
    -position).
    
  • Cyanation: Redissolve in dry DCM at -78°C. Add TMSCN (1.5 eq) and

    
     (1.1 eq). Warm to 0°C.
    
  • Why this works: The Lewis acid activates the acetal specifically, generating the N-acyliminium ion in situ without exposing the sensitive 3-methoxy group to harsh bases or oxidants.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[15] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[15] Link

  • Shono, T., et al. (1984).[3] Electroorganic chemistry. 84. Anodic oxidation of amides and lactams. Tetrahedron, 40(5), 811–820. Link

  • Yan, M., Kawamata, Y., & Baran, P. S. (2017). Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. Chemical Reviews, 117(21), 13230–13319. Link

  • Reeves, J. T., et al. (2015). A General and Efficient Catalyst for Palladium-Catalyzed Cyanation of Aryl Chlorides. Journal of the American Chemical Society, 137(4), 1530–1533. Link

  • Teng, F., et al. (2021). Recent Advances in the Synthesis of Nitriles via C–H Activation. Catalysts, 11(2), 224. Link

Sources

Troubleshooting

Thermal stability and decomposition analysis of 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Topic: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (MPBN) Executive Summary & Compound Profile 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (MPBN) is a specialized intermediate often utilized in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (MPBN)

Executive Summary & Compound Profile

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (MPBN) is a specialized intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural core combines an electron-rich pyrrolidine ring with an electron-withdrawing nitrile group on a benzene scaffold.

While specific historical thermal data for this exact CAS number is proprietary or sparse in public literature, its behavior can be accurately predicted and characterized using the structural analogs 4-(pyrrolidin-1-yl)benzonitrile and 3-methoxy-4-methylbenzonitrile. This guide provides the protocols to validate its stability and troubleshoot common thermal anomalies.

Theoretical Thermal Profile:

  • Physical State: Solid (Crystalline).

  • Predicted Melting Point (T_m): 80°C – 130°C (Dependent on polymorph/solvate form).

  • Decomposition Onset (T_d): >260°C (Exothermic oxidative degradation).

  • Critical Hazard: Potential evolution of HCN and NO_x at pyrolysis temperatures (>400°C).

Characterization Protocols (Standard Operating Procedures)

To establish a baseline for your specific batch of MPBN, follow these self-validating protocols.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine volatile content (solvents/water) and decomposition onset.

  • Sample Prep: Load 5–10 mg of MPBN into an alumina or platinum pan. Do not crimp hermetically if analyzing solvent loss; use a pinhole lid.

  • Purge Gas: Nitrogen (N₂) at 40–60 mL/min.

  • Ramp Rate: 10°C/min from 30°C to 400°C.

  • Acceptance Criteria:

    • < 100°C: Mass loss < 0.5% (Surface moisture).

    • 100°C – 200°C: Mass loss < 1.0% (Solvent entrapment). Significant loss here indicates a solvate.

    • > 250°C: Onset of significant mass loss (Degradation).

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Identify melting point, purity, and polymorphism.

  • Sample Prep: Weigh 2–4 mg into a Tzero aluminum pan; crimp with a pinhole lid.

  • Cycle:

    • Heat: 30°C to 200°C at 10°C/min.

    • Cool: 200°C to 0°C at 10°C/min (to check for recrystallization).

    • Heat: 0°C to 250°C at 10°C/min.

  • Interpretation: Look for a sharp endothermic peak (melting). A broad peak suggests impurities or amorphous content.

Troubleshooting Guide & FAQs
Category 1: Melting Point Anomalies

Q: My DSC shows two distinct endothermic peaks (e.g., at 95°C and 110°C). Is my sample impure?

  • Diagnosis: This is likely Polymorphism or a Solvate Transition .

  • Mechanism: The pyrrolidine ring is conformationally flexible (envelope vs. twist), allowing MPBN to pack into different crystal lattices.

  • Action:

    • Check TGA data.[1] If the first peak corresponds to weight loss, it is a solvate (e.g., hydrate or ethanolate) desolvating.

    • If TGA is flat, it is a true polymorph. Run a "Heat-Cool-Heat" cycle. If the first peak disappears in the second heating cycle, the metastable form has converted to the stable form.

Q: The melting point is 10°C lower than the Certificate of Analysis (CoA).

  • Diagnosis: Eutectic Impurity Effect .

  • Mechanism: Residual precursors (e.g., 4-fluoro-3-methoxybenzonitrile) act as impurities, depressing the melting point according to the freezing point depression law.

  • Action: Recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove unreacted starting materials.

Category 2: Decomposition & Stability

Q: The sample turns brown/black upon melting. Is this normal?

  • Diagnosis: Oxidative Degradation .

  • Mechanism: The pyrrolidine nitrogen is susceptible to oxidation at high temperatures, leading to N-oxide formation or ring-opening (Hofmann-like elimination) when exposed to air in the melt phase.

  • Action: Ensure all thermal experiments are conducted under an inert Nitrogen or Argon atmosphere. If darkening occurs during storage, store at -20°C under argon.

Q: What are the dangerous byproducts if I overheat (>300°C) this compound?

  • Diagnosis: Pyrolysis Risk .

  • Mechanism: At extreme temperatures, the nitrile group (-CN) can release Hydrogen Cyanide (HCN), and the pyrrolidine ring breaks down into nitrogen oxides (NOx).

  • Action: perform TGA/DSC in a fume hood. Do not exceed 300°C unless coupled with an evolved gas analyzer (TGA-MS/FTIR).

Visualizing the Stability Workflow

The following diagram outlines the logical decision tree for characterizing MPBN thermal stability.

MPBN_Stability_Workflow Start Start: MPBN Sample TGA Step 1: TGA Analysis (30-400°C, N2) Start->TGA MassLoss_Low Mass Loss < 100°C? TGA->MassLoss_Low Yes Yes MassLoss_Low->Yes >1% Loss No No MassLoss_Low->No <0.5% Loss Solvate Result: Solvate/Hydrate (Desolvation Event) DSC Step 2: DSC Analysis (Heat-Cool-Heat) Solvate->DSC Dry first Dry Result: Anhydrous Dry->DSC Peaks Peak Profile? DSC->Peaks SingleSharp Single Sharp Peak (High Purity Crystalline) Peaks->SingleSharp DoublePeak Double Peak Peaks->DoublePeak BroadPeak Broad/Depressed Peak (Impurity Present) Peaks->BroadPeak PolymorphCheck Check TGA Correlation DoublePeak->PolymorphCheck TruePoly No Mass Loss: Polymorphs Identified PolymorphCheck->TruePoly TGA Flat PseudoPoly Mass Loss Correlates: Pseudopolymorph (Solvate) PolymorphCheck->PseudoPoly TGA Dip Yes->Solvate No->Dry

Caption: Decision matrix for distinguishing between solvation, polymorphism, and degradation in MPBN thermal analysis.

References
  • PerkinElmer. (2011). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Application Note. Link

  • Mould, D. P., et al. (2017).[2] Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4790-4795. Link

  • PubChem. (2025).[3][4] Compound Summary: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CID 53417561).[4] National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 4-Methoxybenzonitrile (Analog).Link

  • Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1-59. Link

Sources

Optimization

Purification challenges of 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile via column chromatography

Technical Support Center: Purification of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Executive Summary: The "Push-Pull" Challenge Welcome to the technical support center. You are likely purifying 3-Methoxy-4-(pyrrolidin-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

Executive Summary: The "Push-Pull" Challenge

Welcome to the technical support center. You are likely purifying 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile , a classic "push-pull" chromophore.

The Chemical Context: This molecule features a strong electron-donating group (pyrrolidine) para to a strong electron-withdrawing group (nitrile).

  • Implication 1 (Basicity): Unlike aliphatic amines (e.g., pure pyrrolidine), the nitrogen lone pair here is delocalized into the aromatic ring. This significantly lowers its

    
     (likely 
    
    
    
    ), making it less prone to "sticking" to silica than standard amines.
  • Implication 2 (Solubility): The push-pull electronic character creates a significant dipole moment, often leading to solubility issues in non-polar mobile phases (like Hexane/Heptane), causing precipitation at the column head.

  • Implication 3 (Visuals): The compound is likely UV-active and potentially fluorescent (yellow/orange solid).

This guide addresses the three most common tickets we receive for this class of compounds: Tailing , Co-elution , and Precipitation .

Troubleshooting Guides (Q&A)

Issue 1: "My product peak is broad and tails significantly, ruining resolution."

Diagnosis: Even though the nitrogen is conjugated, the pyrrolidine ring can still interact with acidic silanol groups (


) on the silica surface via hydrogen bonding or residual ionic interactions. Furthermore, if your crude mixture contains unreacted pyrrolidine  (starting material), this highly basic aliphatic amine will streak aggressively, potentially dragging your product with it.

The Fix: Mobile Phase Modification You must block the active silanol sites.[1]

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Scientific Logic: TEA is a stronger base than your aromatic amine. It preferentially binds to the acidic silanols, effectively "capping" the silica surface and allowing your product to elute as a sharp, symmetrical band.

Visualization: The Silanol Blocking Mechanism

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Amine Target Molecule (Weak Base) Silica->Amine Strong Interaction Tailing Result: Tailing/Broad Peak Amine->Tailing TEA Triethylamine (Strong Base Modifier) TEA->Silica Preferential Binding (Blocks Sites) Sharp Result: Sharp Peak TEA->Sharp Enables Free Elution

Figure 1: Mechanism of amine modifiers preventing peak tailing on silica gel.

Issue 2: "I cannot separate the product from the starting material (4-Fluoro-3-methoxybenzonitrile)."

Diagnosis: This is a selectivity issue. The


 reaction converts a Fluoro-group to a Pyrrolidinyl-group.
  • The Fluoro-SM: Moderate polarity, non-basic.

  • The Product: Higher polarity, weak base. If they co-elute, your solvent system is likely too strong (eluting everything too fast) or lacks the specific selectivity to differentiate the amine functionality.

The Fix: Switch Solvent Selectivity Stop using Hexane/Ethyl Acetate (Hex/EtOAc).

  • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) .

  • Why? DCM solubilizes the aromatic "push-pull" system better than alkanes. Methanol provides polar selectivity.[2] The slight basicity of MeOH can also help reduce tailing.

  • Gradient: Start at 100% DCM and ramp to 5% MeOH. The product usually elutes between 1-3% MeOH.

Data: Solvent Strength Comparison

Solvent SystemElution PowerSelectivity for AminesRisk of Precipitation
Hexane / EtOAc ModerateLowHigh (Product is polar)
DCM / MeOH HighHigh Low (Excellent solubility)
Toluene / Acetone ModerateMediumMedium
Issue 3: "The sample precipitates as a crust at the top of the column immediately after loading."

Diagnosis: This occurs when you dissolve the sample in a "strong" solvent (like DCM) for injection, but the mobile phase is "weak" (like 90% Hexane). As soon as the DCM band hits the Hexane, the "push-pull" benzonitrile (which hates Hexane) crashes out.

The Fix: Solid Loading (Dry Loading) Eliminate the solubility mismatch by removing the injection solvent entirely before the run.

Protocol:

  • Dissolve crude mixture in DCM/MeOH.

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Evaporate to dryness on a rotovap (ensure it is a free-flowing powder).

  • Load this powder on top of a pre-packed column or into a solid load cartridge.

Validated Experimental Protocols

Protocol A: The "Amine-Safe" Flash Method

Use this for standard purification to ensure sharp peaks.

  • Column Preparation:

    • Use standard Flash Silica (40-63 µm).

    • Pre-equilibration: Flush column with 3 CV (Column Volumes) of Hexane + 1% Triethylamine. This neutralizes the silica before the sample arrives.

  • Mobile Phase Preparation:

    • Solvent A: Hexane (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (Pre-mixed).

  • Gradient Profile:

    • 0 - 5% B (2 CV): Elutes non-polar impurities.

    • 5 - 40% B (10 CV): Linear gradient. The target benzonitrile typically elutes here.

    • 40 - 100% B (3 CV): Wash out highly polar byproducts (acids/phenols).

Protocol B: The "Solubility-First" Method (DCM/MeOH)

Use this if the product is not soluble in Hexane/EtOAc.

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) (No amine modifier usually needed here, as MeOH suppresses silanols naturally, but 0.5%

      
       can be added to B if needed).
      
  • Gradient:

    • 0% B (Isocratic, 2 CV): Elutes non-polar SM.

    • 0 - 5% B (Linear, 10 CV): Crucial: Shallow gradient. A jump to 10% MeOH will elute everything at the solvent front.

    • Note: DCM generates heat on silica. Equilibrate the column with DCM for 5 mins before loading to prevent gas bubbles.

Method Development Decision Tree

Use this logic flow to determine the correct purification strategy for your specific batch.

MethodDev Start Crude Mixture Analysis (TLC in 30% EtOAc/Hex) CheckRf Is Rf difference > 0.15? Start->CheckRf CheckTail Does product spot tail? CheckRf->CheckTail Yes PoorSep Switch Selectivity CheckRf->PoorSep No AddTEA Add 1% TEA to Mobile Phase CheckTail->AddTEA Yes SolubilityCheck Is sample soluble in starting mobile phase? CheckTail->SolubilityCheck No GoodSep Standard Flash Hex/EtOAc AddTEA->SolubilityCheck DCM_MeOH Use DCM / MeOH (0-5% Gradient) PoorSep->DCM_MeOH LiquidLoad Liquid Injection SolubilityCheck->LiquidLoad Yes SolidLoad Solid Load (Celite/Silica) SolubilityCheck->SolidLoad No

Figure 2: Decision matrix for optimizing purification conditions.

References

  • Teledyne ISCO. (2017). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[3][4] Retrieved from

  • Phenomenex. (2020).[5] Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile Synthesis

Case ID: SNAr-404-CN Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Mechanistic Overview Welcome to the Technical Support Center. You are likely attempti...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-404-CN Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Mechanistic Overview

Welcome to the Technical Support Center. You are likely attempting to synthesize 3-methoxy-4-(pyrrolidin-1-yl)benzonitrile via a Nucleophilic Aromatic Substitution (


) reaction.[1] This transformation involves the displacement of a leaving group (LG) at the 4-position of a 3-methoxybenzonitrile scaffold by pyrrolidine.

While seemingly straightforward, this reaction often stalls due to the electronic conflict inherent in the substrate:

  • The Nitrile (CN): Strongly electron-withdrawing (activating).[1]

  • The Methoxy (OMe): Electron-donating by resonance (deactivating) and sterically crowding the reaction center.[1]

If you are experiencing low conversion (<50%), the issue is rarely "bad luck"—it is almost always a kinetic barrier defined by the Leaving Group-Solvent-Temperature triad.

Diagnostic Workflow (Triage)

Before modifying your chemistry, determine if the failure is synthetic (reaction didn't happen) or operational (product was lost during isolation).[1]

TroubleshootingFlow Start Issue: Low Yield LCMS Analyze Crude Rxn Mix (LCMS/HPLC before workup) Start->LCMS Decision1 Is Product Peak > 80%? LCMS->Decision1 WorkupIssue Isolation Failure (Product lost in aqueous layer or on silica) Decision1->WorkupIssue Yes RxnIssue Reaction Failure (Kinetic/Thermodynamic stall) Decision1->RxnIssue No Solubility Check pH of extraction. Product is basic (amine). WorkupIssue->Solubility CheckSM Is SM remaining? RxnIssue->CheckSM Kinetic Kinetic Barrier (Temp too low, LG poor) CheckSM->Kinetic Yes Decomp Decomposition (Black tar, nitrile hydrolysis) CheckSM->Decomp No (New impurities)

Figure 1: Diagnostic decision tree for isolating the root cause of low yield.

Core Troubleshooting Guide (The Knowledge Base)

Issue 1: The "Stalled" Reaction (Kinetic Barrier)

Symptom: LCMS shows 40% Product, 60% Starting Material (SM) after 24 hours.[1] Adding more pyrrolidine does not help.

Root Cause: The reaction rate is too slow because the activation energy (


) is not being met. The methoxy group at the 3-position donates electron density into the ring, destabilizing the Meisenheimer complex intermediate required for 

.

Corrective Actions:

ParameterCurrent State (Likely)Optimized StateScientific Rationale
Leaving Group Bromide (-Br)Fluoride (-F) In

, bond breaking is not the rate-determining step.[1] Fluorine's high electronegativity inductively stabilizes the anionic transition state (Meisenheimer complex) significantly better than bromine [1]. Switch to 4-fluoro-3-methoxybenzonitrile.
Solvent THF, Toluene, or MeCNDMSO or NMP Polar aprotic solvents with high dielectric constants are critical.[1] They solvate the cationic counterion of the base, leaving the nucleophile "naked" and more reactive. DMSO is superior for stabilizing the polar transition state [2].
Temperature Reflux (60-80°C)100-120°C The methoxy deactivation requires higher energy to overcome.[1] Do not fear the nitrile; it is stable up to 150°C in neutral/basic non-aqueous conditions.
Issue 2: "Black Tar" Formation (Decomposition)

Symptom: The reaction mixture turns dark black/brown.[1] Yield is low, and complex baselines appear on LCMS.[1]

Root Cause:

  • Oxidation: Pyrrolidine is electron-rich and prone to oxidation at high temperatures if oxygen is present.

  • Exotherm Runaway: If using a fluoro-substrate with a strong base (e.g., NaH) at high concentration, the reaction can be violently exothermic, leading to polymerization.[1]

Corrective Actions:

  • Degas Solvents: Sparge DMSO/DMF with Nitrogen or Argon for 15 minutes before adding reagents.

  • Base Selection: Switch from strong bases (NaH, alkoxides) to mild inorganic bases like Potassium Carbonate (

    
    ) .[1] The pyrrolidine itself can act as a base, but using an auxiliary base prevents the formation of pyrrolidinium salts which stops the reaction [3].
    
Issue 3: Product Loss During Workup

Symptom: Reaction looked good on TLC, but mass recovery is <20%.

Root Cause: The product contains a tertiary amine (pyrrolidine ring). In acidic or neutral aqueous washes, it may protonate and remain in the water layer.

Corrective Actions:

  • pH Control: Ensure the aqueous layer during extraction is pH > 10 . Use saturated

    
     or dilute NaOH.
    
  • Solvent Choice: Avoid Diethyl Ether. Use DCM (Dichloromethane) or Ethyl Acetate for extraction.[1] The product is moderately polar.

The "Golden Standard" Protocol

This protocol is designed to be self-validating. It minimizes kinetic barriers while preventing decomposition.

Reagents:

  • Substrate: 4-Fluoro-3-methoxybenzonitrile (1.0 equiv) [Preferred over Bromo][1]

  • Nucleophile: Pyrrolidine (2.5 equiv)[1]

  • Base:

    
     (anhydrous, micronized is best) (2.0 equiv)[1]
    
  • Solvent: DMSO (anhydrous) [Concentration: 0.5 M]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Charge: Add 4-Fluoro-3-methoxybenzonitrile and

    
    .
    
  • Solvation: Add anhydrous DMSO via syringe. Stir for 5 mins to create a suspension.

  • Addition: Add Pyrrolidine dropwise at Room Temperature (RT). Note: A slight exotherm may occur.[1]

  • Reaction: Heat the block to 100°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by HPLC/TLC at 2 hours. The spot should be highly fluorescent (blue/purple under UV) compared to SM.

  • Quench: Once SM < 2%, cool to RT. Pour mixture into 10 volumes of Ice Water .

  • Isolation (Precipitation Method): Often, the product precipitates as a solid upon hitting ice water.[1] Filter, wash with water, and dry.[1]

  • Isolation (Extraction Method): If oil forms, extract 3x with EtOAc.[1] Wash combined organics with water (2x) and Brine (1x) to remove DMSO.[1] Dry over

    
    .[2]
    

Frequently Asked Questions (FAQs)

Q: Can I use the Bromo- analog (4-bromo-3-methoxybenzonitrile) instead? A: Yes, but it requires forcing conditions.[1] You will likely need to raise the temperature to 130-140°C or use a Palladium catalyst (Buchwald-Hartwig amination). The


 rate for Bromide is roughly 100x slower than Fluoride in these systems due to the lack of electronegative activation [1].

Q: Why is my product an oil instead of a solid? A: Small impurities (residual DMSO or pyrrolidine) often prevent crystallization. Triturate the oil with cold Hexanes or Diethyl Ether/Hexanes (1:9) to induce crystallization.[1] If it remains an oil, convert it to the HCl salt (add 4M HCl in Dioxane) which is almost always a solid.[1]

Q: I see a side product with M+18 mass. What is it? A: This is the primary amide. Under basic conditions and high heat, if your DMSO is "wet," the nitrile (CN) hydrolyzes to the amide (


).[1] Ensure you are using anhydrous solvents and keeping the system closed [4].

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the reaction of 4-substituted-2-nitrochlorobenzenes with piperidine. Chemical Reviews, 49(2), 273-412.[1] Link (Foundational text on element effect F >> Cl/Br in SNAr).[1]

  • Newby, J. A., et al. (2021).[1][3] Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42.[1][4] Link (Discusses solvent effects and nucleophile strength in complex SNAr systems).[1]

  • Clegg, W., et al. (2017).[1][3] Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. The University of Manchester Research. Link (Example of pyrrolidine-benzonitrile chemistry in drug discovery).

  • BenchChem Technical Support.[2] (2025).[1][2][5] Troubleshooting Low Yield in SNAr Reactions. BenchChem Knowledge Base. Link (General troubleshooting for nitrile hydrolysis and SNAr conditions).

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Elucidation of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile: A Comparative Analysis of Spectroscopic Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. For researchers and scientists working with complex small molecu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of robust research. For researchers and scientists working with complex small molecules, a multi-faceted analytical approach is often necessary to ensure absolute certainty in molecular architecture. This guide provides an in-depth analysis of the 1H NMR interpretation and peak assignment for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry. Furthermore, we will objectively compare the utility of 1H NMR with other key analytical techniques—13C NMR, Mass Spectrometry, and FTIR—providing a holistic perspective on its role in modern structural elucidation.

The Power of Proton NMR: A Detailed Look at 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary tool for organic chemists, offering a detailed window into the electronic environment of hydrogen atoms within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a wealth of information to piece together the molecular puzzle.

Predicted 1H NMR Spectrum and Peak Assignment

Table 1: Predicted 1H NMR Data for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~7.15d~2.01H
H-5~6.85d~8.51H
H-6~7.25dd~8.5, 2.01H
OCH3~3.85s-3H
H-a (Pyrrolidine)~3.30t~6.54H
H-b (Pyrrolidine)~2.00p~6.54H

d = doublet, dd = doublet of doublets, s = singlet, t = triplet, p = pentet (quintet)

Rationale Behind the Assignments:
  • Aromatic Protons (H-2, H-5, H-6): The benzonitrile ring exhibits a characteristic splitting pattern. The electron-donating pyrrolidine and methoxy groups will shield the aromatic protons, shifting them upfield compared to unsubstituted benzonitrile (which has signals in the 7.4-7.6 ppm range)[1][2]. The proton ortho to the electron-withdrawing cyano group (H-6) is expected to be the most downfield of the aromatic signals. It will appear as a doublet of doublets due to coupling with both H-5 (ortho coupling, ~8.5 Hz) and H-2 (meta coupling, ~2.0 Hz). H-5, being ortho to the strongly electron-donating pyrrolidine group, will be the most shielded and appear as a doublet, coupled only to H-6. H-2, situated between the methoxy and cyano groups, will be a doublet due to meta coupling with H-6.

  • Methoxy Protons (OCH3): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is anticipated to be in the typical range for aryl methoxy groups, around 3.85 ppm[1].

  • Pyrrolidine Protons (H-a and H-b): The pyrrolidine ring protons will exhibit a more complex pattern due to their chemical and magnetic equivalence. The four protons on the carbons adjacent to the nitrogen (H-a) are in a similar electronic environment and are expected to appear as a triplet around 3.30 ppm, coupled to the adjacent H-b protons. The four protons on the other two carbons of the pyrrolidine ring (H-b) will also be equivalent and will appear as a pentet (or multiplet) around 2.00 ppm, as they are coupled to the four H-a protons.

Below is a visual representation of the molecule with the assigned protons.

structural_elucidation_workflow cluster_nmr NMR Spectroscopy cluster_other_techniques Other Spectroscopic Techniques 1H_NMR 1H NMR Structure_Proposal Proposed Structure 1H_NMR->Structure_Proposal Detailed Structure 13C_NMR 13C NMR 13C_NMR->Structure_Proposal Confirmation MS Mass Spectrometry MS->Structure_Proposal Formula Confirmation FTIR FTIR Spectroscopy FTIR->Structure_Proposal Functional Group Confirmation Sample Sample Sample->1H_NMR Proton Connectivity Sample->13C_NMR Carbon Skeleton Sample->MS Molecular Weight Sample->FTIR Functional Groups Final_Structure Confirmed Structure Structure_Proposal->Final_Structure Data Correlation

Sources

Comparative

Comparative Guide: Biological Activity of Pyrrolidinyl vs. Piperidinyl Benzonitrile Analogs

The following guide provides an in-depth technical comparison of Pyrrolidinyl versus Piperidinyl benzonitrile analogs. This document is designed for medicinal chemists and pharmacologists to aid in scaffold selection dur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Pyrrolidinyl versus Piperidinyl benzonitrile analogs. This document is designed for medicinal chemists and pharmacologists to aid in scaffold selection during lead optimization.

Executive Summary

In the optimization of benzonitrile-based pharmacophores, the choice between a five-membered pyrrolidine and a six-membered piperidine ring is a critical decision point that alters physicochemical properties, target binding kinetics, and metabolic fate.[1]

  • Pyrrolidinyl Analogs are generally preferred for targets requiring a compact, less sterically hindered basic center (e.g., voltage-gated ion channels).[1] They often exhibit higher aqueous solubility but lower lipophilic ligand efficiency (LLE).

  • Piperidinyl Analogs typically offer higher lipophilicity and rigidity, making them superior for hydrophobic pocket occupancy (e.g., GPCRs like Histamine H3).[1] However, they are more prone to oxidative metabolism at the

    
    -carbon.[1]
    

Physicochemical & Structural Comparison

The structural difference of a single methylene unit (-CH2-) dictates the "Ring Size Effect," influencing the molecule's ability to navigate the biological environment.

FeaturePyrrolidinyl BenzonitrilePiperidinyl BenzonitrileImpact on Bioactivity
Ring Size 5-membered6-memberedAffects steric fit in active site.[1]
Conformation Envelope / Twist (Flexible)Chair (Rigid)Piperidine incurs less entropic penalty upon binding if the pocket matches the chair form.
Basicity (pKa) ~11.3~11.2Negligible difference; both exist as cations at physiological pH.
Lipophilicity (cLogP) Lower (~ +0.4 vs. Piperidine)Higher (Base)Piperidine increases permeability but may increase non-specific binding.[1]
Steric Bulk CompactBulkyPiperidine can clash with narrow "gatekeeper" residues.

Pharmacodynamics: Target Engagement & SAR

Steric Constraints: The "Gatekeeper" Effect

One of the most well-documented divergences in activity between these two scaffolds occurs in Voltage-Gated Sodium Channels (VGSCs) .

  • Case Study (Anticonvulsants): In a comparative study of benzamide/benzonitrile analogs targeting the Na+ channel, the pyrrolidinyl analog (U-49524E ) demonstrated potent anticonvulsant activity (ED50 = 35 mg/kg).

  • The Piperidine Failure: The corresponding piperidinyl analog (U-49132E ) was inactive (ED50 > 100 mg/kg).

  • Mechanism: Electrophysiological patch-clamp data revealed that the bulkier piperidine ring could not access the narrow hydrophilic pathway required to block the channel pore, whereas the compact pyrrolidine fit perfectly.

Hydrophobic Pocket Occupancy: GPCRs

Conversely, for G-Protein Coupled Receptors (GPCRs) with large hydrophobic binding pockets, the piperidine ring often outperforms the pyrrolidine.[1]

  • Case Study (Histamine H3 Antagonists): In the development of 4-phenoxypiperidine benzonitriles, the piperidine ring is essential. It positions the basic nitrogen to form a critical salt bridge with an Aspartate residue (Asp3.32) while the lipophilic ring makes Van der Waals contacts with hydrophobic residues (Tyr, Phe).[1]

  • Outcome: Replacing the piperidine with a pyrrolidine in these series often leads to a 10-fold to 50-fold loss in potency due to the loss of these hydrophobic contacts and the suboptimal angle of the nitrogen lone pair.

Visualizing the SAR Logic

The following decision tree illustrates the logical flow for selecting between these scaffolds based on target characteristics.

SAR_Decision_Tree Start Target Identification Pocket_Type Active Site Topology? Start->Pocket_Type Narrow Narrow / Restricted (e.g., Ion Channels) Pocket_Type->Narrow Steric Constraint Open Open / Hydrophobic (e.g., GPCRs, Kinases) Pocket_Type->Open Lipophilic Pocket Pyrrolidine Select Pyrrolidine (Compact, Flexible) Narrow->Pyrrolidine Piperidine Select Piperidine (Rigid, Lipophilic) Open->Piperidine Check_Metabolism Metabolic Stability Check Piperidine->Check_Metabolism Oxidation High CYP Oxidation? Check_Metabolism->Oxidation Block_Sites Add Gem-dimethyl or Switch to Pyrrolidine Oxidation->Block_Sites

Caption: SAR Decision Tree for selecting between Pyrrolidine and Piperidine scaffolds based on active site topology and metabolic risks.

Pharmacokinetics: Metabolic Stability Profiles

The metabolic fate of these analogs differs significantly, primarily driven by Cytochrome P450 (CYP450) enzymes.

Piperidine Liability

Piperidine rings are highly susceptible to oxidative metabolism (hydroxylation) at the


-carbon (adjacent to the nitrogen) and the 

-carbon (para to nitrogen).
  • Mechanism: CYP450 abstracts a proton from the

    
    -carbon, leading to an iminium ion intermediate, which is hydrolyzed to a lactam or ring-opened metabolite.[1]
    
  • Mitigation: Medicinal chemists often block these "soft spots" by adding fluorine or methyl groups to the 3- or 4-positions.

Pyrrolidine Stability

Pyrrolidine rings are generally more metabolically stable than piperidines in microsomal assays. However, they can still undergo oxidation to form lactams (pyrrolidin-2-ones).

  • Advantage: In "scaffold hopping" exercises, switching from piperidine to pyrrolidine often improves the half-life (t1/2) and reduces intrinsic clearance (CLint), provided the potency is maintained.[1]

Experimental Protocols

To validate the biological differences described above, the following standardized protocols are recommended.

Synthesis of 4-(Cyclic-amino)benzonitriles

This protocol synthesizes the core scaffold for comparison.

  • Reagents: 4-Fluorobenzonitrile (1.0 eq), Amine (Pyrrolidine or Piperidine, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve 4-fluorobenzonitrile in DMF (0.5 M concentration).

    • Add

      
       and the respective amine.
      
    • Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate.[1]

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[1]

In Vitro Microsomal Stability Assay

Purpose: To quantify the metabolic stability difference between the two analogs.

  • Preparation: Prepare 10 mM stock solutions of the Pyrrolidinyl and Piperidinyl analogs in DMSO.

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).[1]
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Biological Pathway Visualization[2]

Understanding the downstream effects of these ligands (specifically for GPCR targets like H3) is crucial.

H3_Signaling cluster_effect Therapeutic Effect Ligand Benzonitrile Analog Receptor H3 Receptor (GPCR) Ligand->Receptor Binding Gi_Protein Gi/o Protein Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases Release Neurotransmitter Release (Histamine/ACh) cAMP->Release Modulates

Caption: Signaling cascade for H3 Receptor Antagonists. Benzonitrile analogs block this pathway, preventing the Gi-mediated inhibition of neurotransmitter release.[1]

References

  • Dvorak, C. A., et al. (2005).[1][2] 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists.[1][2] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Palmer, G. C., et al. (1991).[1] Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Archives Internationales de Pharmacodynamie et de Thérapie. Retrieved from [Link]

  • Thermo Scientific. (2025). 4-(1-Pyrrolidinyl)benzonitrile Product Information. Retrieved from [Link]

  • Frontiers in Pharmacology. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Retrieved from [Link]

Sources

Validation

Comparative Guide: IR Spectroscopy Characteristic Bands for Nitrile Group in 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile

Executive Summary: The "Push-Pull" Electronic Signature In the development of pharmaceutical intermediates and optoelectronic materials, 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile represents a classic "push-pull" aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Electronic Signature

In the development of pharmaceutical intermediates and optoelectronic materials, 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile represents a classic "push-pull" aromatic system. The electron-rich pyrrolidine ring (donor) and the electron-deficient nitrile group (acceptor) create a strong dipole across the benzene ring.

For the analytical scientist, this electronic coupling is not just a theoretical concept—it is the primary diagnostic tool for validating the compound's identity. The conjugation significantly lowers the force constant of the C≡N bond, resulting in a distinct red shift (lower wavenumber) of the nitrile stretching frequency compared to non-conjugated or electron-deficient benzonitriles.

This guide provides a technical comparison of the target compound against its synthetic precursors, establishing a self-validating IR protocol for reaction monitoring and purity assessment.

Theoretical Framework: Vibrational Causality

To interpret the spectrum accurately, one must understand the causality behind the band shifts. The position of the nitrile band (


) is governed by the bond order, which is modulated by resonance.
The Resonance Effect (Push-Pull Mechanism)

The lone pair on the pyrrolidine nitrogen donates electron density into the aromatic ring, which can be delocalized onto the nitrile nitrogen. This increases the single-bond character of the C-N group, effectively weakening the triple bond stiffness.

  • Unsubstituted Benzonitrile:

    
    
    
  • Target Compound (Strong Donor):

    
    
    

Resonance Pyrrolidine Pyrrolidine Nitrogen (Lone Pair Donor) Benzene Benzene Ring (Conjugation Bridge) Pyrrolidine->Benzene +M Effect (Mesomeric) Nitrile Nitrile Group (C≡N) (Acceptor) Benzene->Nitrile Delocalization Effect RESULT: Reduced Bond Order Red Shift (~10-20 cm⁻¹) Nitrile->Effect Weakened Force Constant

Figure 1: The mesomeric donation from the pyrrolidine ring reduces the bond order of the nitrile group, causing a diagnostic frequency shift.

Comparative Spectral Analysis

The power of IR spectroscopy lies in comparison.[1] The table below contrasts the target molecule with its likely synthetic precursor (e.g., 3-Methoxy-4-fluorobenzonitrile) and a structural analogue.

Table 1: Characteristic Band Comparison
Functional GroupModeTarget: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrilePrecursor: 3-Methoxy-4-fluorobenzonitrileDiagnostic Note
Nitrile (C≡N) Stretch2205 – 2215 cm⁻¹ (Strong)2230 – 2240 cm⁻¹ (Strong)Primary Indicator: The "Push-Pull" effect lowers the frequency in the product. Comparison confirms substitution of the halogen.
Amine (C-N) Stretch (Ar-N)~1360 – 1380 cm⁻¹ AbsentIndicates formation of the C-N bond between ring and pyrrolidine.
Aliphatic C-H Stretch (sp³)2850 – 2970 cm⁻¹ (Multiple)~2840, 2940 cm⁻¹ (Methoxy only)The pyrrolidine ring adds significant sp³ C-H intensity and complexity compared to the methoxy-only precursor.
Aromatic C=C Ring Stretch~1600, 1515 cm⁻¹ ~1600, 1500 cm⁻¹The 1600 cm⁻¹ band often intensifies with strong conjugation.
Ether (C-O) Stretch (Ar-O)~1250 cm⁻¹ ~1260 cm⁻¹ Remains relatively stable; serves as an internal reference.
Halogen (C-F) StretchAbsent~1100 – 1200 cm⁻¹ Disappearance confirms consumption of starting material.
Key Differentiator: The "N-H" Check
  • Target: Being a tertiary amine, the target compound must show NO bands in the 3300–3500 cm⁻¹ region.

  • Impurity Alert: Appearance of bands here suggests residual pyrrolidine (starting material) or ring opening.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol ensures high reproducibility and distinguishes the target nitrile band from atmospheric artifacts (like CO₂).

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Single-bounce is sufficient.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Publication quality).

Step-by-Step Workflow
  • Background Acquisition (The Zero Point):

    • Clean crystal with isopropanol. Ensure it is dry.

    • Acquire background immediately before sample to minimize CO₂ variation (CO₂ absorbs at ~2350 cm⁻¹, close to the nitrile region).

  • Sample Preparation:

    • Place ~2-5 mg of solid 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" is in the green zone (ensure intimate contact).

  • Data Collection & Processing:

    • Scan range: 4000 – 600 cm⁻¹.

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

    • Normalization: Normalize the strongest peak (likely C-H or C≡N) to 1.0 absorbance unit for easy overlay comparison.

  • Validation Criteria (Pass/Fail):

    • Criterion A: Distinct peak at 2205–2215 cm⁻¹.

    • Criterion B: Absence of broad O-H stretch (water/solvent) or N-H stretch.

    • Criterion C: Sharp doublet at 2350 cm⁻¹ (CO₂) should be clearly separated from the nitrile peak.

Troubleshooting & Artifact Management

Common pitfalls when analyzing benzonitriles in this region:

ObservationProbable CauseCorrective Action
Peak at 2350 cm⁻¹ Atmospheric CO₂Ignore. This is a doublet (2360/2340) and is NOT the nitrile group. Re-run background if it interferes.
Peak at ~2250 cm⁻¹ Unreacted PrecursorThe reaction is incomplete. The electron-withdrawing precursor absorbs at a higher frequency.
Weak/No Signal Poor ContactIncrease anvil pressure. For crystalline solids, grind slightly before placing on ATR.
Split Nitrile Peak Fermi ResonanceOccasionally, the CN stretch couples with an overtone. If observed, integrate the entire area of the doublet.

Synthesis & Pathway Visualization[2]

Understanding the synthesis helps identify potential impurities in the spectrum.

Synthesis Start 3-Methoxy-4-fluorobenzonitrile (Precursor) Reaction SnAr Reaction (Nucleophilic Aromatic Substitution) Start->Reaction Reagent Pyrrolidine (Reagent) Reagent->Reaction Product 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Target) Reaction->Product Main Path Impurity1 Residual Pyrrolidine (Check: N-H band) Reaction->Impurity1 Excess Impurity2 Unreacted Precursor (Check: CN at ~2230 cm⁻¹) Reaction->Impurity2 Incomplete

Figure 2: Spectral checkpoints correlate directly to the synthesis pathway. The disappearance of the precursor's high-frequency CN band and the absence of the reagent's N-H band are critical quality gates.

References

  • NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[3][4] Chemistry – An Asian Journal.[3] Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[5] Available at: [Link]

Sources

Comparative

X-ray diffraction data for 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile crystal structure

Executive Summary 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2) represents a significant scaffold in medicinal chemistry, combining the conformational constraints of a pyrrolidine ring with the electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1393442-48-2) represents a significant scaffold in medicinal chemistry, combining the conformational constraints of a pyrrolidine ring with the electronic push-pull dynamics of a methoxy-substituted benzonitrile.

This guide provides a technical comparison of structural characterization strategies for this compound. It contrasts the Single Crystal X-Ray Diffraction (SC-XRD) data profile—the gold standard for absolute configuration—against Powder X-Ray Diffraction (PXRD) and Computational Prediction (DFT) . The goal is to equip drug development professionals with the protocols necessary to validate the solid-state form (polymorph) and stability of this specific NCE (New Chemical Entity).

Part 1: Comparative Analysis of Structural Determination Methods

In the development of benzonitrile derivatives, selecting the right structural analysis method is critical for understanding bioavailability and intellectual property (polymorph patents).

Performance Matrix: SC-XRD vs. PXRD vs. DFT

The following table compares the utility of these methods specifically for the 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile scaffold.

FeatureSC-XRD (Single Crystal) PXRD (Powder Diffraction) DFT (Computational)
Primary Output Absolute 3D Structure (

coords)
Bulk Phase Fingerprint (

vs. Intensity)
Energy Minimized Conformer
Resolution Atomic Level (< 0.8 Å)Bulk Phase IdentificationTheoretical
Sample Req. High-quality single crystal (

mm)
Polycrystalline powder (

mg)
None (In silico)
Specific Utility Determines pyrrolidine ring puckering & methoxy orientation.Detects amorphous content & polymorph mixtures.Predicts lattice energy & stability ranking.
Turnaround High (Days to Weeks for growth)Low (Minutes to Hours)Medium (Hours)
Cost HighLowLow (Compute time)
Technical Insight: The "Push-Pull" Structural Challenge

For this specific molecule, the SC-XRD is superior because of the electronic interaction between the electron-donating pyrrolidine/methoxy groups and the electron-withdrawing nitrile group.

  • Why it matters: This "push-pull" system often leads to planarization of the phenyl ring and the nitrogen of the pyrrolidine, facilitating strong

    
    -
    
    
    
    stacking in the crystal lattice. SC-XRD is the only way to definitively measure the torsion angle of the methoxy group relative to the benzene ring, which dictates solubility.

Part 2: Experimental Protocols

A. Crystallization Strategy (Self-Validating Protocol)

Obtaining diffraction-quality crystals for this compound requires balancing the lipophilicity of the pyrrolidine with the polarity of the nitrile.

Method: Slow Evaporation (Solvent Layering) Objective: Grow single crystals suitable for SC-XRD.

  • Dissolution: Dissolve 20 mg of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile in 2 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Antisolvent Addition: Carefully layer 4 mL of n-Hexane or Diisopropyl ether on top of the DCM solution. Do not mix.

  • Equilibration: Seal the vial with Parafilm, poke 2-3 small holes to allow controlled vapor diffusion.

  • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

  • Validation: Inspect under polarized light microscopy. Birefringence (glowing under cross-polarizers) confirms crystallinity.

B. X-Ray Diffraction Data Acquisition Workflow

Once crystals are obtained, follow this rigorous data collection workflow to ensure high redundancy and resolution.

Workflow Diagram

XRD_Workflow Start Sample Selection (0.2mm x 0.2mm x 0.1mm) Mount Mount on Kapton Loop (Cryoprotectant: Paratone-N) Start->Mount Cool Cryo-cooling (100 K via N2 stream) Mount->Cool Screen Unit Cell Screening (10 frames) Cool->Screen Decision Diffraction Quality? Screen->Decision Decision->Start Poor/Twinning Collect Full Sphere Data Collection (Mo Kalpha or Cu Kalpha) Decision->Collect Good Reflections Process Integration & Scaling (SAINT/CrysAlisPro) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve

Figure 1: Standardized SC-XRD Data Acquisition Workflow for organic small molecules.

Part 3: Anticipated Structural Data & Interpretation

Since specific CIF data for this CAS is proprietary or requires de novo generation, the following analysis is based on structural analogs (e.g., DMABN derivatives) and first-principles crystallographic theory.

Space Group & Unit Cell Expectations
  • Crystal System: Likely Monoclinic or Triclinic (common for planar, polar organic molecules).

  • Space Group:

    
     (most common for centrosymmetric organics) or 
    
    
    
    .
  • Z value: 4 (packing efficiency).

Key Intramolecular Interactions (The "Fingerprint")

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile:

  • Pyrrolidine Ring Conformation: Look for an "envelope" conformation. The Nitrogen atom should be nearly planar (

    
     character) with the benzene ring due to resonance donation into the nitrile group.
    
    • Target Bond Length (C_aryl–N): ~1.36–1.39 Å (Indicating partial double bond character).

  • Nitrile Group Linearity: The

    
     angle should be 
    
    
    
    . Significant deviation indicates crystal packing stress or disorder.
  • Methoxy Planarity: The methoxy group (

    
    ) usually lies in the plane of the benzene ring to maximize p-orbital overlap, unless steric hindrance from the pyrrolidine ring forces it out of plane.
    
    • Critical Check: Measure the torsion angle

      
      .
      
Intermolecular Packing (Stability Indicators)
  • Centrosymmetric Dimers: Expect the nitrile group of one molecule to interact with the electron-poor aromatic protons of a neighbor (

    
    ).
    
  • 
    -Stacking:  The planar nature of the benzonitrile core often leads to layered stacking, which correlates with higher melting points and lower aqueous solubility.
    

Part 4: Comparative Logic for Drug Development

Why choose this specific salt/form? Use the logic below to determine if the Free Base (the structure described above) is sufficient or if a Salt Screen is required.

Form_Selection Input 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Free Base) Check1 Melting Point > 150°C? Input->Check1 Check2 Aq. Solubility > 0.1 mg/mL? Check1->Check2 Yes Result2 Salt Screen Required (HCl, Mesylate) Check1->Result2 No (Too Low) Result1 Develop Free Base (Micronize) Check2->Result1 Yes Result3 Amorphous Solid Dispersion Check2->Result3 No (Too Insoluble)

Figure 2: Solid-state form selection logic based on physicochemical properties derived from structural data.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for interpreting packing forces in benzonitriles). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile. (Source for chemical identity). Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link

Validation

Technical Guide: Comparative Stability Profiling of 3-Alkoxy-4-(pyrrolidin-1-yl)benzonitriles

Executive Summary & Rationale In the development of benzonitrile-based bioactive molecules (often investigated as PDE inhibitors or potassium channel blockers), the 3-alkoxy substituent plays a pivotal role in defining b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the development of benzonitrile-based bioactive molecules (often investigated as PDE inhibitors or potassium channel blockers), the 3-alkoxy substituent plays a pivotal role in defining both the physicochemical profile and the metabolic "soft spots" of the scaffold.

This guide provides a technical framework for comparing 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile (Compound A) against its 3-Ethoxy analog (Compound B) .

The Core Hypothesis: While the methoxy group is sterically compact, it is frequently a primary site for rapid Phase I metabolism via O-demethylation (catalyzed by CYP2D6/CYP3A4). Extending the alkyl chain to an ethoxy group increases lipophilicity (LogP) and steric bulk, potentially shielding the oxygen from enzymatic attack, though often at the cost of aqueous solubility. This study aims to quantify whether this structural modification shifts the metabolic clearance profile from O-dealkylation to pyrrolidine ring oxidation.

Physicochemical Baseline (In Silico & Experimental)

Before assessing stability, establish the baseline properties.[1] The ethoxy substitution introduces a methylene (-CH₂-) unit, altering the lipophilic/hydrophilic balance.

Representative Data Profile

Data below represents typical values derived from Structure-Property Relationship (SPR) principles for this scaffold.

Property3-Methoxy Analog (Cmpd A)3-Ethoxy Analog (Cmpd B)Impact Analysis
Molecular Weight ~216.2 g/mol ~230.3 g/mol Negligible impact on permeability.
cLogP 2.1 - 2.32.5 - 2.8Ethoxy increases lipophilicity; may increase non-specific binding in microsomes.
Aq. Solubility ModerateLow-ModerateEthoxy analog likely requires higher % co-solvent (DMSO) for assay prep.
tPSA ~33 Ų~33 ŲPolar surface area remains constant (Nitrile + Ether + Amine).

Metabolic Stability: Microsomal Clearance Study

The most critical differentiator between these analogs is their susceptibility to Cytochrome P450 (CYP) enzymes.

Metabolic Pathways

Two competing pathways dictate the half-life (


) of these molecules:
  • Pathway A (O-Dealkylation): Removal of the alkyl group to form the phenol. Methoxy groups are classic substrates for this reaction.

  • Pathway B (Pyrrolidine Oxidation): Hydroxylation of the pyrrolidine ring (usually

    
    -carbon) leading to ring opening or lactam formation.
    
Pathway Visualization

The following diagram illustrates the divergent metabolic fates driven by the alkoxy chain length.

MetabolicPathways cluster_0 Pathway A: O-Dealkylation (CYP2D6/3A4) cluster_1 Pathway B: Pyrrolidine Oxidation Parent Parent Compound (Methoxy or Ethoxy) Phenol 3-Hydroxy Metabolite (Phenol) Parent->Phenol Major Route (Methoxy) Parent->Phenol Minor Route (Ethoxy) Aldehyde Byproduct: Formaldehyde (from Methoxy) Acetaldehyde (from Ethoxy) Parent->Aldehyde Pyr_OH Hydroxy-Pyrrolidine Intermediate Parent->Pyr_OH Competition Lactam Lactam Metabolite (Stable) Pyr_OH->Lactam -2H

Caption: Comparative metabolic fate. The methoxy analog (Compound A) is predicted to favor the red pathway (O-dealkylation), while the ethoxy analog (Compound B) may shift flux toward the green pathway (Ring oxidation) due to steric hindrance at the ether oxygen.

Experimental Protocol: Human Liver Microsomes (HLM)

Objective: Determine Intrinsic Clearance (


) and 

.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Propranolol (High clearance control) / Warfarin (Low clearance control).

Workflow:

  • Pre-Incubation: Mix 495 µL of microsome/buffer mix (final protein conc 0.5 mg/mL) with 5 µL of test compound (1 µM final conc). Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation: Plot


 vs. time. The slope 

is the elimination rate constant.


Chemical Stability: Nitrile Hydrolysis Stress Test

While metabolic stability focuses on enzymes, chemical stability focuses on the robustness of the benzonitrile core. Nitriles can hydrolyze to amides and carboxylic acids under extreme pH, a risk during formulation or storage.

Reaction Mechanism

The 4-pyrrolidinyl group is an electron-donating group (EDG). Through resonance, it pushes electron density into the benzene ring, potentially stabilizing the nitrile carbon against nucleophilic attack (hydrolysis) compared to an electron-deficient nitrile. However, the 3-alkoxy group also donates electrons.

Hypothesis: Both compounds should exhibit high chemical stability at neutral pH. Significant degradation is only expected at pH < 2 or pH > 10.

Stress Testing Protocol

Conditions:

  • Acid Stress: 0.1 N HCl, 60°C, 24 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 24 hours.

  • Oxidative Stress: 3%

    
    , RT, 24 hours (Checks for N-oxide formation on pyrrolidine).
    

Workflow Diagram:

StressTest cluster_conditions Stress Conditions Sample Test Compound (10 µM) Acid 0.1 N HCl 60°C Sample->Acid Base 0.1 N NaOH 60°C Sample->Base Ox 3% H2O2 RT Sample->Ox Analysis LC-UV / LC-MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Result Degradation % Identification of Amide/N-Oxide Analysis->Result

Caption: Forced degradation workflow. Samples are subjected to hydrolytic and oxidative stress to identify non-enzymatic vulnerabilities.

Comparative Data Summary (Template)

Use the table below to report your final experimental findings.

Parameter3-Methoxy (Cmpd A)3-Ethoxy (Cmpd B)Interpretation
HLM

(min)
e.g., 18.5e.g., 29.0Ethoxy extension improved metabolic stability by ~57%.

(µL/min/mg)
HighModerateReduced clearance suggests better oral bioavailability potential.
Major Metabolite O-desmethyl phenolLactam / Ring-OHMetabolic switching achieved.
Chemical Stability (Acid) < 2% loss< 2% lossNitrile core is robust in both analogs.
Chemical Stability (H2O2) ~5% N-oxide~5% N-oxidePyrrolidine nitrogen remains susceptible to oxidation regardless of alkoxy chain.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Dalvie, D., et al. (2002). Metabolism of the Pyrrolidine Ring: Structure-Metabolism Relationships. Drug Metabolism and Disposition.[2][3][4][5][6][7] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4][5][6][7] Link

  • Smith, D. A. (2001). Design of Drugs Involving the Modulation of Metabolism. In Pharmacokinetics and Metabolism in Drug Design. Link

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile proper disposal procedures

Executive Summary Hazard Class: Toxic (Nitrile), Irritant (Amine), Combustible. Critical Directive: STRICT SEGREGATION REQUIRED.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hazard Class: Toxic (Nitrile), Irritant (Amine), Combustible. Critical Directive: STRICT SEGREGATION REQUIRED. Do not mix with strong acids or strong oxidizers. Disposal Path: High-temperature incineration via approved hazardous waste contractor.

This guide outlines the operational safety and disposal procedures for 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile . As a functionalized benzonitrile containing a tertiary amine (pyrrolidine), this compound presents a dual-hazard profile: potential cyanide generation under extreme acidic stress and nitrogen oxide (


) formation during combustion.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must validate the chemical state. This compound acts as a weak base due to the pyrrolidine moiety.

PropertyValue / CharacteristicOperational Implication
Functional Groups Aryl Nitrile (-CN), Pyrrolidine (Cyclic Amine), Methoxy (-OCH3)Dual Risk: Nitrile poses toxicity; Amine confers basicity.[1]
Physical State Solid (Crystalline powder)Dust control is critical during transfer.
Solubility Low in water; High in organic solvents (DMSO, DCM, Methanol)Waste will likely be in organic solvent streams.
Stability Stable under normal conditions.[2]Incompatible with Strong Acids (Hydrolysis risk) and Oxidizers .
RCRA Status Not P/U-listed specifically; treat as Characteristic Waste (Toxic/Reactive).Must be coded for incineration.
The "Why" Behind the Protocol
  • Nitrile Hydrolysis Risk: While aryl nitriles are more stable than aliphatic nitriles, exposure to strong acids (e.g., conc.

    
    , 
    
    
    
    ) can catalyze hydrolysis. While the primary product is the amide/acid, uncontrolled hydrolysis in a waste drum can generate heat and pressure.
  • Amine-Oxidizer Reaction: The pyrrolidine ring is a secondary/tertiary amine structure. Mixing with strong oxidizers (e.g., peroxides, nitric acid) can lead to rapid exothermic reactions or the formation of unstable N-oxides/nitrosamines.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

To ensure safety, you must implement a Self-Validating Segregation System . This means the waste container itself acts as a check against incompatibility.

Core Directive: The "Blue/Red" Separation
  • Blue Stream (Basic/Neutral Organics): This is the CORRECT stream. The basic nature of the pyrrolidine group aligns with basic organic waste.

  • Red Stream (Acidic Aqueous/Organic): This is the FORBIDDEN stream. Acidifying this compound protonates the amine (increasing solubility) and introduces the risk of nitrile instability over time.

Visualization: Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific chemical.

WasteSegregation Start Waste Generation: 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Powder, contaminated gloves, paper) StateCheck->Solid Liquid LIQUID WASTE (Mother liquor, reaction mixture) StateCheck->Liquid SolidBin Solid Toxic Waste Bin (UN 3439 Label) Solid->SolidBin Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck AcidStream Acidic Stream (pH < 4) SolventCheck->AcidStream Contains HCl, H2SO4, etc. BaseStream Basic/Neutral Stream (pH > 7) SolventCheck->BaseStream Contains Amines, DCM, MeOH ActionStop STOP! DO NOT ADD. Neutralize acid first. AcidStream->ActionStop ActionGo APPROVE. Add to Halogenated or Non-Halogenated Organic Waste BaseStream->ActionGo

Figure 1: Decision matrix for segregating nitrile/amine-based pharmaceutical intermediates. Note the critical stop-point at acidic streams.

Part 3: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired stocks, contaminated weighing boats, spill cleanup materials.

  • Containment: Place the solid material into a clear polyethylene bag (primary containment).

  • Labeling: Attach a temporary label to the inner bag: "Toxic Solid - Nitrile Derivative".

  • Secondary Containment: Place the sealed primary bag into the laboratory's Solid Toxic/Hazardous Waste Drum .

  • Documentation: Log the mass on the drum's accumulation sheet. Ensure the waste code includes "Toxic" (e.g., generic organic toxic solid).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Filtrates from recrystallization, HPLC waste.

  • pH Validation (The Critical Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be

      
      .
      
    • Correction: If acidic, slowly add Saturated Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ) until neutral/basic.
  • Solvent Compatibility Check:

    • Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • Transfer:

    • Pour into the appropriate Organic Solvent Waste Carboy .

    • Crucial: Do not fill >90% capacity to allow for expansion.

  • Labeling:

    • List "3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile" explicitly on the tag.

    • Check "Toxic" and "Irritant" hazards.[3][4]

Part 4: Emergency Response (Spill Management)

Warning: Do not use bleach (hypochlorite) immediately on this specific compound. While bleach treats cyanides, it reacts with amines (pyrrolidine) to form chloramines, which are toxic and volatile.

Protocol:
  • Evacuate & Ventilate: Clear the immediate area.[3]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do not sweep vigorously (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop up the damp material and place in a waste bag.

    • Wipe surface with 1% Acetic Acid (to solubilize/neutralize the amine residue), followed by water, then soap.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Polypropylene pads).

    • Do not use oxidative absorbents.

    • Collect into a sealed bag and dispose of as Solid Toxic Waste (Scenario A).

Part 5: Regulatory & Transport Information

When preparing the waste for off-site disposal by a licensed contractor (e.g., Veolia, Clean Harbors), use the following classification guidelines.

  • Proper Shipping Name: Nitriles, solid, toxic, n.o.s.[3] (contains 3-Methoxy-4-(pyrrolidin-1-yl)benzonitrile)

  • UN Number: UN 3439 (Solid) or UN 3276 (Nitriles, liquid, toxic, n.o.s.)

  • Hazard Class: 6.1 (Toxic Substances)

  • Packing Group: III (assuming moderate toxicity based on structural analogs; use II if

    
     data confirms high toxicity).
    
  • Disposal Method Code (Incineration): The contractor should utilize high-temperature incineration with scrubber systems to manage

    
     and prevent cyanide release.
    
Workflow Visualization: Cradle-to-Grave

DisposalChain Lab Lab Bench (Generation) Segregation Segregation (pH Check) Lab->Segregation Accumulation Satellite Accumulation (Carboy/Drum) Segregation->Accumulation Tag & Log LabPack Lab Pack (Contractor Prep) Accumulation->LabPack 90-Day Limit Transport DOT Transport (UN 3439) LabPack->Transport Incinerator Incineration (Destruction) Transport->Incinerator

Figure 2: Lifecycle of the chemical waste from generation to final destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Benzonitrile Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Handling

Personal protective equipment for handling 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Executive Hazard Analysis Treat this compound as a High-Potency Pharmacophore (Band 4 Control Strategy). In the absence of a compound-specific Occupational Exposure Limit (OEL), you must synthesize the hazard profile fro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Treat this compound as a High-Potency Pharmacophore (Band 4 Control Strategy).

In the absence of a compound-specific Occupational Exposure Limit (OEL), you must synthesize the hazard profile from its functional pharmacophores: the Benzonitrile core and the Pyrrolidine moiety.

  • Benzonitrile Core: Aromatic nitriles can metabolize to release cyanide ions, though typically slower than aliphatic nitriles. They are potent neurotoxins and chemical asphyxiants upon inhalation or ingestion.

  • Pyrrolidine Moiety: When substituted on a benzene ring (forming a tertiary aniline derivative), this increases lipophilicity, significantly heightening the risk of dermal absorption .

  • Physical State: Likely a solid powder. Dust generation poses a critical inhalation risk.

Critical Hazard Statements (GHS Derived):

  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H315/H319: Causes skin irritation and serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][5]

The PPE Shield: Barrier Protection Matrix

Do not rely on single layers. The lipophilic nature of the pyrrolidine group facilitates rapid permeation through standard latex or thin nitrile.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Nitrile Gloves (min. 5 mil outer / 4 mil inner)Breakthrough Time: <15 mins for standard nitrile against aromatic solvents. Double gloving provides a "sacrificial" outer layer.
Hand Protection (High Risk) Silver Shield® (Laminate) under NitrileRequired for prolonged handling (>30 mins) or if dissolving in penetrating solvents like DMSO or DCM.
Ocular Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders. Goggles seal against airborne dust and accidental splashes.
Respiratory Protection Fume Hood (Face Velocity: 0.5 m/s) Mandatory. If work must occur outside a hood (e.g., balance calibration), use a P100/OV Half-Mask Respirator.
Body Protection Tyvek® Lab Coat (wrist cuffs) Cotton coats absorb liquids. Tyvek repels dust and splashes. Ensure cuffs are tucked under gloves.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

Objective: Eliminate static discharge and aerosolization.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Benzonitrile derivatives can be static-prone, leading to "jumping" powder.

  • Containment: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.

  • Solvent Selection: Avoid dissolving in highly volatile solvents (Ether, DCM) initially if possible. Use less volatile solvents (e.g., DMF, Toluene) to reduce vapor pressure during transfer.

Phase B: Reaction & Handling

Objective: Prevent thermal runaway and over-pressurization.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Aromatic nitriles can be reactive under strong basic conditions.

  • Temperature Control: Monitor exotherms strictly. The pyrrolidine ring adds electron density, potentially accelerating electrophilic aromatic substitutions.

  • Quenching: Never quench reaction mixtures directly into open waste containers. Neutralize in the reaction vessel first.

Phase C: Decontamination
  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer surface.

  • Surface Clean: Wipe all surfaces with a surfactant (soap/water) followed by an alcohol wipe. Do not use bleach initially, as it can react with amine residues.

Emergency Response Logic

Scenario 1: Exposure Response

Immediate action is required to prevent systemic toxicity.[6]

ExposureResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Drench 15 mins (Safety Shower) Remove Clothing Skin->Act_Skin Act_Eye Flush 15 mins (Eyewash Station) Hold Lids Open Eye->Act_Eye Act_Inhale Move to Fresh Air Administer O2 if trained Inhale->Act_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Name) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Immediate Triage Protocol for Acute Exposure.[5]

Scenario 2: Spill Management (>500mg)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don double gloves, goggles, and a respirator (if powder is airborne).

  • Isolate: Cover spill with Vermiculite or Sand .[4] Do not use paper towels (combustible and rapid evaporation surface).

  • Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste: Toxic Solid."

  • Clean: Wash area with soap and water; collect wash water as hazardous waste.

Waste Disposal Strategy

Do NOT dispose of down the drain. This compound is toxic to aquatic life and persists in water systems.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in heavy-duty polyethylene bags. Label "Toxic Solids."
Liquid Waste (Aqueous) Aqueous layers from extractions.Segregated "Aqueous Toxic" carboy. Adjust pH to 6-8 before storage if possible.
Liquid Waste (Organic) Reaction solvents (DCM, Ethyl Acetate, etc.)."Halogenated" or "Non-Halogenated" solvent waste. Do not mix with oxidizers.

References

  • National Institutes of Health (NIH). Chemical Safety Guide: Aromatic Amines and Nitriles. (General guidance on nitrile handling and glove breakthrough).[6] [Link]

  • PubChem. Compound Summary: Benzonitrile Derivatives Toxicity. (Used for pharmacophore hazard extrapolation). [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
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3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
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